molecular formula C9H10O2 B1589092 1-(2-Hydroxy-6-methylphenyl)ethanone CAS No. 41085-27-2

1-(2-Hydroxy-6-methylphenyl)ethanone

Cat. No.: B1589092
CAS No.: 41085-27-2
M. Wt: 150.17 g/mol
InChI Key: ZFUSOVIZZGBORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-6-methylphenyl)ethanone is a natural product found in Ethulia conyzoides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUSOVIZZGBORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457158
Record name 2'-Hydroxy-6'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41085-27-2
Record name 2'-Hydroxy-6'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxy-6-methylphenyl)ethanone (CAS: 41085-27-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Hydroxy-6-methylphenyl)ethanone, a versatile aromatic ketone with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, mechanisms of action, and analytical characterization, reflecting a deep understanding of its practical applications.

Chemical Identity and Physicochemical Properties

This compound, also known as 2'-Hydroxy-6'-methylacetophenone, is a substituted aromatic ketone. Its core structure, featuring a hydroxyl and a methyl group ortho to the acetyl substituent, gives rise to its distinct chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 41085-27-2[1][2]
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 2'-Hydroxy-6'-methylacetophenone[1][2]
Physical Form Gray to Pale-yellow to Yellow Solid or Liquid[3]
Melting Point 93–98°C[4]
Boiling Point 239.2±20.0 °C (Predicted)[4]
Purity Typically ≥95%[3]

Synthesis and Mechanistic Insights

A robust and industrially relevant method for the synthesis of this compound is the Fries rearrangement of m-cresyl acetate.[5][6] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and proceeds through an electrophilic aromatic substitution mechanism.[5][6][7]

The choice of reaction temperature is a critical parameter that dictates the regioselectivity of the acylation. Higher temperatures favor the formation of the ortho-isomer (the desired product in this case) due to the thermodynamic stability of the bidentate complex formed between the ortho-product and the aluminum chloride catalyst.[6]

G cluster_start Starting Materials cluster_reaction Fries Rearrangement cluster_product Product Formation m-Cresyl_Acetate m-Cresyl Acetate Reaction_Vessel Reaction Vessel (High Temperature, >160°C) m-Cresyl_Acetate->Reaction_Vessel AlCl3 Anhydrous AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Acylium_Ion Acylium Ion Intermediate Formation Reaction_Vessel->Acylium_Ion Coordination & Rearrangement Electrophilic_Attack Electrophilic Aromatic Substitution (ortho-position favored) Acylium_Ion->Electrophilic_Attack Product_Complex Ortho-Product-AlCl₃ Complex Electrophilic_Attack->Product_Complex Hydrolysis Aqueous Workup (Hydrolysis) Product_Complex->Hydrolysis Liberation of Product Final_Product This compound Hydrolysis->Final_Product G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane Cell Membrane Inflammatory_Stimulus->Cell_Membrane IKK IKK Activation Cell_Membrane->IKK MAPK_Activation MAPK Pathway Activation (p38, JNK, ERK) Cell_Membrane->MAPK_Activation NFkB_Activation NF-κB Activation & Nuclear Translocation IKK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression MAPK_Activation->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines COX2 COX-2 Expression Gene_Expression->COX2 Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Prostaglandins->Inflammation HMP_Ethanone This compound HMP_Ethanone->IKK Inhibition HMP_Ethanone->MAPK_Activation Inhibition HMP_Ethanone->COX2 Inhibition G cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, ATP, etc.) Cell_Membrane->Cytoplasm Leakage of Intracellular Components Cell_Death Cell Death Cytoplasm->Cell_Death Metabolic Disruption HMP_Ethanone This compound HMP_Ethanone->Cell_Wall Penetration HMP_Ethanone->Cell_Membrane Disruption of Lipid Bilayer G Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Injector Autosampler/Injector Sample_Prep->Injector HPLC_System HPLC System Column C18 Reverse-Phase Column Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Chromatogram Chromatogram (Peak Integration & Quantification) Data_Acquisition->Chromatogram

References

The Enigmatic Presence of 2'-Hydroxy-6'-methylacetophenone in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the natural occurrence of 2'-Hydroxy-6'-methylacetophenone, a fascinating yet elusively documented simple acetophenone. While direct and extensive reports of its isolation from natural sources are sparse, this document provides a comprehensive overview by examining its known presence, the broader context of structurally related acetophenones in the natural world, and the methodologies crucial for their study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the sourcing, identification, and potential applications of this and similar compounds.

Introduction to Acetophenones in Nature

Acetophenones represent a significant class of naturally occurring phenolic compounds, characterized by a ketone group attached to a benzene ring.[1] These compounds are biosynthesized by a variety of organisms, including plants, fungi, and bacteria, and exhibit a wide array of biological activities.[2] Their structural diversity, arising from different hydroxylation, methoxylation, and alkylation patterns on the aromatic ring, contributes to their varied pharmacological properties, which include antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1]

Documented Natural Occurrence of 2'-Hydroxy-6'-methylacetophenone and Its Isomers

Direct reports on the natural occurrence of 2'-Hydroxy-6'-methylacetophenone are limited. However, the compound has been identified as an exocrine compound in several neotropical ant species belonging to the genus Hypoclinea.[3] This discovery underscores the importance of exploring unique ecological niches for novel natural products.

While the target compound itself is not widely reported, its isomers and closely related derivatives are more commonly found in nature. For instance:

  • 2'-Hydroxy-4'-methylacetophenone has been isolated from the roots of Angelica koreana and has been reported in Eupatorium fortunei.[4][5]

  • 2'-Hydroxy-5'-methylacetophenone has been identified in Taxus canadensis and Nicotiana tabacum.[6] It has also been detected in Arabica and Robusta coffees.[7]

The limited documentation of 2'-Hydroxy-6'-methylacetophenone in nature may be attributable to its potential role as a biosynthetic intermediate or its presence in concentrations below the detection limits of standard analytical methods.

Structurally Related Acetophenones from Natural Sources

The study of structurally similar acetophenones provides valuable insights into the potential sources and biological activities of 2'-Hydroxy-6'-methylacetophenone. A diverse range of hydroxylated and methoxylated acetophenones have been isolated from various natural sources.

Plant Kingdom

Plants are a rich source of diverse acetophenones. For example, 2',6'-Dihydroxy-4'-methoxyacetophenone has been identified in the root tissue of Sanguisorba minor (salad burnet) and has also been reported in Kalmia latifolia.[8] 2-Hydroxy-4,6-dimethoxyacetophenone , also known as xanthoxyline, has been isolated from the leaves of Peperomia glabella and is a major constituent of Sebastiania schottiana.[9][10] More complex acetophenone derivatives, such as 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone , have been isolated from the leaves of Syzygium balsameum.

Fungal Kingdom

The endolichenic fungus Daldinia childiae has been shown to produce 1-(2,6-dihydroxyphenyl)butan-1-one , a compound with a similar substitution pattern to the target molecule and exhibiting broad-spectrum antimicrobial activity.[11] This highlights the potential of endophytic and lichen-associated fungi as a source of novel acetophenones.

The following table summarizes the natural sources of 2'-Hydroxy-6'-methylacetophenone and some of its closely related derivatives.

Compound NameNatural Source(s)Reference(s)
2'-Hydroxy-6'-methylacetophenone Hypoclinea sp. (ants)[3]
2'-Hydroxy-4'-methylacetophenone Angelica koreana, Eupatorium fortunei[4][5]
2'-Hydroxy-5'-methylacetophenone Taxus canadensis, Nicotiana tabacum, Coffea arabica, Coffea canephora[6][7]
2',6'-Dihydroxy-4'-methoxyacetophenone Sanguisorba minor, Kalmia latifolia[8]
2-Hydroxy-4,6-dimethoxyacetophenone Peperomia glabella, Sebastiania schottiana[9][10]
1-(2,6-dihydroxyphenyl)butan-1-one Daldinia childiae (endolichenic fungus)[11]

Isolation and Characterization Methodologies

The isolation and structural elucidation of acetophenones from natural sources typically involve a series of chromatographic and spectroscopic techniques. The causality behind these experimental choices is rooted in the physicochemical properties of the target molecules.

Extraction and Fractionation

A generalized workflow for the isolation of acetophenones from plant material is presented below. The choice of solvent for extraction is critical and is based on the polarity of the target compound. A 70% ethanol solution is often effective for extracting a broad range of phenolic compounds.[8]

Caption: Generalized workflow for the isolation of acetophenones from plant sources.

Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene ring.

  • Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern of the compound, which aids in confirming the molecular formula and identifying structural motifs.[12]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.[12]

The following table summarizes key physicochemical and spectroscopic data for 2'-Hydroxy-6'-methylacetophenone and its isomers.

Property2'-Hydroxy-6'-methylacetophenone2'-Hydroxy-4'-methylacetophenone[13]2'-Hydroxy-5'-methylacetophenone
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight 150.17 g/mol 150.17 g/mol 150.17 g/mol
CAS Number Not readily available6921-64-81450-72-2
Boiling Point Not readily available245 °CNot readily available
Melting Point Not readily availableNot applicable (liquid)45-48 °C
Appearance Not readily availableLiquidSolid

Biosynthesis and Ecological Significance

The biosynthesis of acetophenones in plants typically follows the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and side-chain cleavage, leads to the formation of the basic acetophenone skeleton. Subsequent modifications, such as methylation and glycosylation, contribute to the structural diversity of these compounds.

The ecological roles of naturally occurring acetophenones are varied. In plants, they can act as phytoalexins, which are antimicrobial compounds produced in response to pathogen attack.[8] In insects, as seen with Hypoclinea ants, they can serve as chemical defense compounds or pheromones.[3]

The following diagram illustrates a simplified logical relationship of the role of acetophenones in plant defense.

Caption: Simplified logical flow of the role of acetophenones in plant defense.

Biological Activities and Potential Applications

The biological activities of acetophenones are of significant interest to the drug development community. The presence of hydroxyl and methoxyl groups on the aromatic ring often correlates with their pharmacological effects.

  • Antimicrobial Activity : Many naturally occurring acetophenones exhibit antibacterial and antifungal properties.[1] For example, 1-(2,6-dihydroxyphenyl)butan-1-one from Daldinia childiae shows broad-spectrum antimicrobial activity.[11]

  • Antioxidant Activity : The phenolic hydroxyl groups in acetophenones can act as free radical scavengers, imparting antioxidant properties.[1]

  • Anti-inflammatory Activity : Some acetophenone derivatives have demonstrated the ability to inhibit inflammatory pathways.[14]

  • Cytotoxic Activity : Certain acetophenones have been shown to be cytotoxic to cancer cell lines, suggesting potential applications in oncology.[15]

The diverse biological activities of this class of compounds make them attractive lead structures for the development of new therapeutic agents.

Conclusion

While the natural occurrence of 2'-Hydroxy-6'-methylacetophenone is not as extensively documented as that of its isomers and other related acetophenones, its confirmed presence in the exocrine secretions of Hypoclinea ants opens up intriguing avenues for further research. By studying the broader family of naturally occurring acetophenones, researchers can gain valuable insights into the potential sources, isolation techniques, and biological activities of this specific compound. The continued exploration of unique ecological niches, coupled with advanced analytical techniques, will undoubtedly lead to a deeper understanding of the distribution and significance of 2'-Hydroxy-6'-methylacetophenone and other rare natural products.

References

A Guide to the Spectroscopic Characterization of 1-(2-Hydroxy-6-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic ketone, 1-(2-Hydroxy-6-methylphenyl)ethanone, also known as 2'-Hydroxy-6'-methylacetophenone. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. While direct experimental spectra for this specific compound are not widely available in public-access databases, this guide will provide a robust, predicted analysis based on established spectroscopic principles and comparative data from structurally similar analogs.

Introduction and Molecular Structure

This compound (C₉H₁₀O₂) is a substituted acetophenone with a molecular weight of 150.17 g/mol [1]. Its structure is characterized by an acetophenone core with a hydroxyl group at the C2' position and a methyl group at the C6' position of the phenyl ring. The proximity of the hydroxyl and carbonyl groups allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the compound's spectroscopic properties.

Key Structural Features:

  • Aromatic Ring: A 1,2,3-trisubstituted benzene ring.

  • Carbonyl Group: An acetyl group (-COCH₃) attached to the aromatic ring.

  • Hydroxyl Group: A phenolic hydroxyl group (-OH) ortho to the acetyl group.

  • Methyl Group: A methyl group (-CH₃) also ortho to the acetyl group.

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond between the phenolic proton and the carbonyl oxygen.

Spectroscopic Data Analysis: A Predicted and Comparative Approach

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are based on the analysis of its functional groups and comparison with closely related isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to reveal five distinct signals: a sharp singlet for the phenolic hydroxyl proton at a significantly downfield chemical shift due to strong intramolecular hydrogen bonding, a singlet for the acetyl protons, a singlet for the aromatic methyl protons, and a set of multiplets for the three aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Phenolic -OH~12.0 - 13.0Singlet1HThe strong intramolecular hydrogen bond with the carbonyl oxygen deshields this proton significantly, shifting it far downfield.
Acetyl -CH₃~2.6Singlet3HTypical chemical shift for an acetyl group attached to an aromatic ring.
Aromatic -CH₃~2.5Singlet3HTypical chemical shift for a methyl group on an aromatic ring.
Aromatic H (H3', H4', H5')~6.7 - 7.4Multiplet3HThe exact shifts and coupling patterns will depend on the electronic effects of the substituents. H4' is expected to be a triplet, with H3' and H5' as doublets.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl C=O~204Characteristic for an aryl ketone.
C2' (C-OH)~162The carbon bearing the hydroxyl group is significantly deshielded.
C6' (C-CH₃)~140The carbon bearing the methyl group.
C1' (C-C=O)~118The ipso-carbon attached to the acetyl group.
Aromatic CHs (C3', C4', C5')~118 - 135The precise shifts are influenced by the substituent effects.
Acetyl -CH₃~26Typical shift for an acetyl methyl carbon.
Aromatic -CH₃~21Typical shift for an aromatic methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption. The O-H stretching frequency will be broad and shifted to a lower wavenumber due to the strong intramolecular hydrogen bond.

Table 3: Predicted Key IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
O-H Stretch3200 - 2500Broad, MediumThe intramolecular hydrogen bonding causes significant broadening and a shift to lower frequency.
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)3000 - 2850MediumFrom the methyl groups.
C=O Stretch (Ketone)~1650StrongThe frequency is lowered from a typical aryl ketone (~1685 cm⁻¹) due to conjugation and strong intramolecular hydrogen bonding.
C=C Stretch (Aromatic)1600 - 1450Medium-StrongMultiple bands are expected in this region.
C-O Stretch (Phenol)~1250Strong
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 150, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of an acetophenone derivative.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 150

  • Loss of a methyl radical ([M-CH₃]⁺): A prominent peak at m/z = 135, resulting from the cleavage of the acetyl methyl group. This is a very common and stable acylium ion.

  • Loss of ketene ([M-CH₂CO]⁺): A peak at m/z = 108, arising from a McLafferty-type rearrangement involving the ortho-hydroxyl and methyl groups.

  • Further fragmentations of the aromatic ring would lead to smaller ions.

Integrated Spectroscopic Characterization Workflow

A cohesive structural confirmation is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates this process:

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structural Elucidation NMR NMR (¹H, ¹³C) NMR_Analysis NMR: Determine proton and carbon environments, connectivity, and hydrogen bonding effects. NMR->NMR_Analysis IR Infrared (IR) IR_Analysis IR: Identify key functional groups (C=O, O-H, C-H, C=C). IR->IR_Analysis MS Mass Spectrometry (MS) MS_Analysis MS: Determine molecular weight and fragmentation patterns. MS->MS_Analysis Integration Integrate all data to build a self-consistent molecular structure. NMR_Analysis->Integration IR_Analysis->Integration MS_Analysis->Integration Confirmation Confirm the structure of This compound Integration->Confirmation

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(2-Hydroxy-6-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-(2-Hydroxy-6-methylphenyl)ethanone, also known as 2'-Hydroxy-6'-methylacetophenone, is an aromatic ketone with significant potential in various scientific fields. Its unique structural features, including a hydroxyl group ortho to an acetyl group and a methyl substituent on the phenyl ring, give rise to distinct physical and chemical properties. This guide provides a comprehensive overview of these properties, drawing from available data and established scientific principles. It is designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the compound's behavior and outlining detailed experimental protocols for its characterization. While specific experimental data for this particular isomer is not widely published, this guide provides a framework for its determination and analysis, leveraging data from closely related analogs for comparative context.

Introduction: Unveiling the Potential of a Versatile Aromatic Ketone

Aromatic ketones are a cornerstone of organic chemistry, serving as pivotal intermediates in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. This compound (Figure 1) is a member of this class that warrants particular attention. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the acetyl carbonyl group is a defining characteristic that influences its conformation, reactivity, and spectral properties. Furthermore, the presence of the methyl group at the 6-position introduces steric and electronic effects that differentiate it from its isomers and other related hydroxyacetophenones.

This technical guide aims to provide a deep dive into the physical and chemical landscape of this compound. By understanding its fundamental properties, researchers can better harness its synthetic utility and explore its potential in applications such as the development of novel fragrances, the design of advanced UV absorbers, and as a scaffold for new therapeutic agents.[1]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its effective handling, purification, and application. This section summarizes the key known and predicted properties of this compound. It is important to note that while some properties have been computationally predicted, experimental verification is crucial for precise characterization.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
CAS Number 41085-27-2[2]
IUPAC Name This compound[2]
Synonyms 2'-Hydroxy-6'-methylacetophenone[2]
XLogP3 (Predicted) 2.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Note on Isomeric Variations: It is critical to distinguish this compound from its isomers, as their properties can differ significantly. For instance, the closely related 2'-Hydroxy-4'-methylacetophenone has a reported boiling point of 245 °C.[3] The methoxy analog, 2'-Hydroxy-6'-methoxyacetophenone, is a solid with a melting point of 58-60 °C and a boiling point of 141 °C at 16 mmHg.[4] These values for related compounds underscore the necessity of experimental determination for the 6-methyl isomer.

Spectroscopic Profile: Deciphering the Molecular Signature

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections outline the expected spectral characteristics of this compound and provide protocols for acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the protons of the ring-substituted methyl group, and a characteristic downfield signal for the phenolic hydroxyl proton, which is often broadened due to hydrogen bonding and exchange. The aromatic region will display coupling patterns indicative of a 1,2,3-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for the carbonyl carbon, the aromatic carbons (with quaternary carbons appearing at lower intensity), and the two methyl carbons. The chemical shifts will be influenced by the electronic effects of the hydroxyl, acetyl, and methyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following key absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in intramolecular hydrogen bonding.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹, corresponding to the carbonyl group of the ketone. The intramolecular hydrogen bonding may cause a shift to a lower wavenumber compared to a non-hydrogen-bonded acetophenone.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 150. Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Loss of the methyl group from the acetyl moiety to give a fragment at m/z 135.

  • Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Chemical Reactivity and Synthetic Applications

The chemical behavior of this compound is governed by its functional groups. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The acetyl group can participate in reactions typical of ketones, including reductions, oxidations, and aldol condensations. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the hydroxyl and methyl groups influencing the position of substitution.

A key synthetic application of this compound is in the Fries rearrangement, a reaction that can be used to synthesize other substituted hydroxyacetophenones. It also serves as a building block for the synthesis of more complex heterocyclic compounds.[5]

Experimental Protocols: A Practical Guide to Characterization

The following protocols provide step-by-step methodologies for the experimental determination of the physical and chemical properties of this compound.

Synthesis

A potential synthetic route to this compound involves the reaction of 2-hydroxy-6-methylbenzonitrile with a methylmagnesium halide (Grignard reagent) in an etheral solvent.[1]

G cluster_0 Synthesis Workflow start 2-hydroxy-6-methylbenzonitrile reaction Reaction in Ether/THF start->reaction grignard Methylmagnesium Bromide (Grignard Reagent) grignard->reaction hydrolysis Acidic Workup (e.g., aq. HCl) reaction->hydrolysis product This compound hydrolysis->product

Caption: A general workflow for the synthesis of this compound.

Physical Property Determination
  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

  • Sample Preparation: Place a few drops of the liquid into a small test tube.

  • Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

  • Heating: Heat the test tube in a suitable heating bath.

  • Observation: Observe the stream of bubbles escaping from the inverted capillary. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube upon cooling.

  • Solvent Screening: In separate small test tubes, add approximately 10-20 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Observation: Agitate the tubes and observe for complete dissolution at room temperature.

  • Classification: Classify the solubility as soluble, sparingly soluble, or insoluble for each solvent.

Spectroscopic Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Solution Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Film Casting: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Analysis: Place the salt plate in the FT-IR spectrometer and acquire the spectrum.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

  • Analysis: The compound will be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

For the related compound 2'-Hydroxy-4'-methylacetophenone, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It is prudent to assume similar hazards for the 6-methyl isomer.

Conclusion

This compound is a compound of significant interest with a range of potential applications. This guide has provided a comprehensive overview of its known and predicted physical and chemical properties, along with detailed protocols for their experimental determination. While a complete experimental dataset for this specific isomer remains to be fully elucidated in publicly accessible literature, the information and methodologies presented herein provide a solid foundation for researchers to confidently work with and characterize this versatile molecule. The authors encourage the scientific community to publish experimental findings on this compound to further enrich our collective understanding.

References

An In-depth Technical Guide to 2'-Hydroxy-6'-methylacetophenone: Structural Isomers and Functional Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxy-methyl substituted acetophenones represent a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] This technical guide provides a comprehensive examination of 2'-Hydroxy-6'-methylacetophenone, its principal structural isomers, and functional analogs. We will delve into the causality behind synthetic strategies, focusing on the Fries rearrangement, and present detailed protocols for synthesis and characterization.[1][2] Furthermore, a comparative analysis of physicochemical properties and a discussion on the structure-activity relationships (SAR) of related analogs will be provided, offering field-proven insights for researchers, chemists, and drug development professionals.

The Core Compound: 2'-Hydroxy-6'-methylacetophenone

2'-Hydroxy-6'-methylacetophenone (3) is an aromatic ketone that has been identified as a natural exocrine compound in several ant species.[3] Its synthesis and biological functions are of significant interest.[3][4]

Physicochemical and Spectroscopic Properties

The unique substitution pattern of 2'-Hydroxy-6'-methylacetophenone gives rise to distinct physical and spectroscopic characteristics. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the acetyl moiety is a key feature influencing its properties.

PropertyValueSource
Molecular Formula C9H10O2[5]
Molecular Weight 150.17 g/mol [5]
Appearance Pale yellow oil[4]
¹H NMR (CDCl₃, δ) ~13.28 (s, 1H, OH), ~7.36 (t, 1H), ~6.59 (d, 1H), ~6.41 (d, 1H), ~2.69 (s, 3H, CH₃), ~3.92 (s, 3H, OCH₃ - for methoxy analog)[6]
¹³C NMR (CDCl₃, δ) ~205.2, ~164.7, ~161.5, ~136.1, ~111.3, ~110.7, ~101.1, ~55.6, ~33.7 (for methoxy analog)[6]
IR (cm⁻¹) ~1630 (C=O), ~2990 (O-H)[7]

Note: Complete spectral data for the title compound is limited; data for the closely related 2'-Hydroxy-6'-methoxyacetophenone is provided for reference.[6][7]

Synthesis Pathway: The Fries Rearrangement

The Fries rearrangement is a cornerstone reaction for the synthesis of hydroxyaryl ketones from phenolic esters, making it a preferred method for producing 2'-Hydroxy-6'-methylacetophenone and its isomers.[1][2][8]

Causality of Experimental Choices: The reaction involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][2] The choice of catalyst is critical; AlCl₃ is effective because it coordinates with the carbonyl oxygen of the ester, making the acyl group a potent electrophile.[2] The regioselectivity (formation of ortho vs. para isomers) is highly dependent on reaction conditions.[1][2] Low temperatures generally favor the formation of the para isomer, while higher temperatures promote the formation of the ortho product, such as 2'-Hydroxy-6'-methylacetophenone. This is because the ortho product is often the thermodynamically more stable isomer due to chelation of the catalyst between the hydroxyl and carbonyl groups.

A Comparative Analysis of Structural Isomers

Structural isomers of 2'-Hydroxy-6'-methylacetophenone share the molecular formula C9H10O2 but differ in the substitution pattern on the benzene ring.[9][10] These differences can lead to significant variations in physical properties, reactivity, and biological activity.

Profile of Key Isomers
IsomerStructureKey PropertiesApplications
4'-Hydroxy-3'-methylacetophenone 1-(4-hydroxy-3-methylphenyl)ethanoneWhite to off-white crystalline solid.[11] Melting point: 107-109 °C.[12]Intermediate in the synthesis of bioactive molecules, including analgesics and β2-Adrenergic agonists.[11][12] Also used in the fragrance industry.[11]
3'-Hydroxy-4'-methylacetophenone 1-(3-hydroxy-4-methylphenyl)ethanoneData not widely available, but expected to be a solid at room temperature.Research chemical.[13]
2'-Hydroxy-4'-methylacetophenone 1-(2-hydroxy-4-methylphenyl)ethanonePhenolic compound with acaricidal (mite-killing) properties.[14]Potential use in agriculture and pest control.[14]
2'-Hydroxy-5'-methylacetophenone 1-(2-hydroxy-5-methylphenyl)ethanoneA flavoring agent.[5]Food and fragrance industries.
Isomer-Specific Synthesis Considerations

The synthesis of a specific isomer often requires careful selection of the starting material and reaction conditions. For example, to synthesize 4'-Hydroxy-3'-methylacetophenone, one would typically start with m-cresol (3-methylphenol) and perform a Friedel-Crafts acylation or a Fries rearrangement of the corresponding acetate ester.[11] The directing effects of the existing methyl and hydroxyl (or acetate) groups will guide the incoming acetyl group, predominantly to the position para to the hydroxyl group.

Functional Analogs and Structure-Activity Relationships (SAR)

Analogs are compounds that are structurally similar to the parent molecule and are often synthesized to enhance or modify its biological activity.

Rationale for Analog Development

The development of acetophenone analogs is driven by the need for compounds with improved properties, such as:

  • Enhanced Biological Potency: Small structural modifications can lead to significant increases in activity, as seen in analogs of 2,4-dihydroxy-5-methylacetophenone, which show potent α-glucosidase inhibitory activity.[15]

  • Increased Selectivity: Modifying functional groups can help a molecule interact more specifically with a biological target, reducing off-target effects.

  • Improved Pharmacokinetic Properties: Changes to the molecular structure can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies of Notable Analogs & SAR Insights
  • Antioxidant Activity: Acetophenone benzoylhydrazones have been synthesized and evaluated as antioxidant agents.[16] The presence of phenolic hydroxyl groups is a key contributor to their radical-scavenging capabilities.[16] Studies have shown that a 2,4-dihydroxy substitution pattern can be particularly effective for DPPH radical scavenging.[16]

  • Choleretic Activity: The number and position of hydroxyl groups on the acetophenone ring play a crucial role in determining choleretic (bile production stimulating) activity.[17] A hydroxyl group at the 4-position appears to be a key requirement, with additional hydroxyl groups at the 2- and 6-positions enhancing the output of bile acids.[17]

  • Antimycobacterial Activity: 4'-Hydroxy-3'-methylacetophenone can be used to synthesize heterocyclic compounds that exhibit antimycobacterial activity.[18]

Experimental Workflows and Protocols

A self-validating system is crucial for ensuring the integrity of synthesized compounds. This involves a multi-step process from synthesis to purification and finally, rigorous characterization.

General Protocol for Synthesis via Fries Rearrangement

This protocol is a generalized procedure for synthesizing a hydroxy-methylacetophenone isomer from its corresponding methylphenyl acetate precursor.

Materials:

  • Appropriate methylphenyl acetate (e.g., m-cresyl acetate)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • 5% Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the methylphenyl acetate and nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous AlCl₃. Causality: Slow addition is necessary to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and reflux for the required time (typically 1.5-3 hours).[2] Causality: Higher temperatures favor the ortho isomer.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice and 5% HCl solution to quench the reaction and dissolve the aluminum complexes.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with DCM or ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to separate the desired isomer from byproducts.

Workflow for Purification and Characterization

The following diagram illustrates a standard, self-validating workflow to ensure the identity and purity of the synthesized compound.

Synthesis_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Characterization (Self-Validation) synthesis Fries Rearrangement workup Quenching & Extraction synthesis->workup column_chrom Column Chromatography workup->column_chrom Crude Product tlc TLC Analysis column_chrom->tlc Purified Fractions nmr NMR (¹H, ¹³C) tlc->nmr Confirmed Pure Product ms Mass Spectrometry tlc->ms Confirmed Pure Product ir IR Spectroscopy tlc->ir Confirmed Pure Product hplc HPLC (Purity Check) tlc->hplc Confirmed Pure Product final_product Final Characterized Product hplc->final_product

Caption: A self-validating workflow for synthesis, purification, and characterization.

Characterization Techniques
  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to monitor the progress of the reaction and the effectiveness of the column chromatography purification.[19]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final compound. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the exact structure of the synthesized isomer, confirming the positions of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[22]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (O-H stretch) and carbonyl (C=O stretch) groups.[22]

Conclusion

2'-Hydroxy-6'-methylacetophenone and its isomers are compounds of significant synthetic and potential biological value. Understanding the nuances of their synthesis, particularly the regioselectivity of the Fries rearrangement, is paramount for accessing specific isomers. The principles of structure-activity relationships guide the rational design of functional analogs with tailored properties for applications in drug discovery and materials science. The robust, self-validating workflow presented herein, combining synthesis with comprehensive purification and characterization, provides a reliable framework for researchers to produce and validate these valuable chemical entities with high confidence.

References

An In-depth Technical Guide to 1-(2-Hydroxy-6-methylphenyl)ethanone: Discovery, Isolation, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the phenolic ketone 1-(2-Hydroxy-6-methylphenyl)ethanone, a compound of interest in natural product chemistry and synthetic organic chemistry. This document details its natural origins, provides an in-depth analysis of various synthetic routes for its preparation, and outlines robust protocols for its isolation and purification. Furthermore, a thorough characterization of its physicochemical and spectroscopic properties is presented. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights into the chemistry of this versatile molecule.

Introduction and Discovery

This compound, also known by its common name 2'-Hydroxy-6'-methylacetophenone, is a naturally occurring aromatic ketone. It has been identified as a constituent of the plant Ethulia conyzoides, a species belonging to the Asteraceae family.[1] The discovery of this compound in a natural source has spurred interest in its biological activities and its potential as a scaffold for the synthesis of more complex molecules.

From a structural standpoint, the molecule features an acetophenone core with a hydroxyl and a methyl group substituted at the ortho positions of the phenyl ring. This specific substitution pattern, particularly the hydroxyl group ortho to the acetyl moiety, allows for intramolecular hydrogen bonding, which influences its physical and chemical properties, such as its boiling point and reactivity. The presence of both a nucleophilic phenolic hydroxyl group and an electrophilic carbonyl group within the same molecule makes it a valuable and versatile intermediate in organic synthesis.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This section details some of the most effective and commonly employed synthetic strategies.

Fries Rearrangement of m-Cresyl Acetate

The Fries rearrangement is a classic and powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[2][3][4] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity of the rearrangement (ortho- vs. para-acylation) is notably influenced by reaction conditions such as temperature and the choice of solvent.[2][3]

Causality of Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a commonly used Lewis acid for the Fries rearrangement due to its strong ability to coordinate with the carbonyl oxygen of the ester, facilitating the formation of the key acylium ion intermediate.

  • Temperature Control: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer, which is the desired product in this case. This is because the ortho-pathway is often thermodynamically controlled at higher temperatures.

  • Solvent: The reaction can be run neat or in a non-polar solvent like nitrobenzene or carbon disulfide. A solvent-free approach is often preferred for its simplicity and reduced waste.

Experimental Protocol: Fries Rearrangement of m-Cresyl Acetate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, place m-cresyl acetate (1 equivalent).

  • Addition of Catalyst: Cool the flask in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 160-165 °C. Maintain this temperature for 30-45 minutes. The mixture will become a dark, viscous liquid.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Diagram of the Fries Rearrangement Workflow:

Fries_Rearrangement Start m-Cresyl Acetate + AlCl₃ Reaction Heat to 160-165°C Start->Reaction Catalysis Workup Quench with Ice/HCl Reaction->Workup Decomposition Extraction Extract with Diethyl Ether Workup->Extraction Purification Purify (Distillation/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fries Rearrangement.

Organometallic Synthesis via Directed Ortho-Metalation

A more modern and highly regioselective approach involves the use of organometallic reagents. Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In this case, a protecting group on the phenolic hydroxyl can direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can then react with an electrophile. A detailed organometallic route to a closely related compound, 2'-Hydroxy-6'-methoxyacetophenone, has been reported, and a similar strategy can be applied here.[5]

Causality of Experimental Choices:

  • Protecting Group: The phenolic hydroxyl group is acidic and would be deprotonated by the organolithium reagent. Therefore, it must be protected, for example, as an ethoxyethyl ether, which is stable to the reaction conditions and can be easily removed later.

  • Organolithium Reagent: n-Butyllithium is a strong base capable of deprotonating the aromatic ring at the position directed by the protected hydroxyl group.

  • Transmetalation: The initially formed aryllithium species is highly reactive. Transmetalation with a zinc salt like ZnCl₂ generates a less reactive but still nucleophilic organozinc reagent. This step often improves the yield and reduces side reactions when reacting with acyl chlorides.

  • Palladium Catalyst: The reaction of the organozinc reagent with acetyl chloride is often sluggish and can be effectively catalyzed by a palladium(0) complex, such as one generated in situ from Pd(PPh₃)₂Cl₂.

Experimental Protocol: Organometallic Synthesis

  • Protection: Protect the hydroxyl group of m-cresol with ethyl vinyl ether to form 1-((1-ethoxyethoxy)methyl)-3-methylbenzene.

  • Metalation: In a flame-dried, nitrogen-purged flask, dissolve the protected m-cresol in anhydrous THF. Cool the solution to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. Allow the reaction to stir at room temperature for 2 hours.

  • Transmetalation: Add a solution of anhydrous zinc chloride (1.1 equivalents) in THF to the reaction mixture and stir for another hour.

  • Acylation: In a separate flask, prepare a palladium catalyst by reducing benzylchlorobis(triphenylphosphine)palladium(II) or a similar precursor. Add this catalyst to the organozinc solution, followed by the dropwise addition of acetyl chloride (1.2 equivalents).

  • Deprotection and Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a dilute HCl solution. This will both neutralize the reaction and cleave the ethoxyethyl protecting group.

  • Isolation and Purification: Extract the product into an organic solvent, wash, dry, and purify by column chromatography to yield the final product.[5]

Diagram of the Organometallic Synthesis Workflow:

Organometallic_Synthesis Start Protected m-Cresol Metalation Ortho-Metalation (n-BuLi) Start->Metalation Transmetalation Transmetalation (ZnCl₂) Metalation->Transmetalation Acylation Pd-Catalyzed Acylation (Acetyl Chloride) Transmetalation->Acylation Deprotection Deprotection (Acidic Work-up) Acylation->Deprotection Product This compound Deprotection->Product

Caption: Workflow for the organometallic synthesis of this compound.

Grignard Reaction with a Nitrile Precursor

Another viable synthetic route involves the reaction of a Grignard reagent with a nitrile. This method is particularly useful when the corresponding nitrile is readily available. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to the ketone.[6]

Causality of Experimental Choices:

  • Starting Material: 2-Hydroxy-6-methylbenzonitrile is the key starting material. The hydroxyl group must be protected before the Grignard reaction to prevent it from reacting with the highly basic Grignard reagent.

  • Grignard Reagent: Methylmagnesium bromide is the Grignard reagent of choice to introduce the acetyl group.

  • Hydrolysis: Acidic work-up is crucial to hydrolyze the intermediate imine to the final ketone product.

Experimental Protocol: Grignard Synthesis

  • Protection: Protect the hydroxyl group of 2-hydroxy-6-methylbenzonitrile, for example, as a methoxymethyl (MOM) ether.

  • Grignard Reaction: In a flame-dried, nitrogen-purged flask, add the protected nitrile dissolved in anhydrous diethyl ether. Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether. Allow the reaction to stir at room temperature for several hours.

  • Hydrolysis and Deprotection: Carefully quench the reaction by pouring it into a cold, dilute solution of hydrochloric acid. This will hydrolyze the imine and cleave the MOM protecting group.

  • Isolation and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and purify by column chromatography or distillation.

Isolation and Purification from Natural Sources

For researchers interested in natural product chemistry, the isolation of this compound from its natural source, Ethulia conyzoides, is a key procedure. This typically involves extraction followed by chromatographic separation.

Causality of Experimental Choices:

  • Solvent Extraction: The choice of solvent for extraction is based on the polarity of the target compound. A solvent of medium polarity, such as ethyl acetate or dichloromethane, is often effective for extracting phenolic compounds like the target molecule.

  • Chromatography: Column chromatography is the workhorse for purifying natural products. Silica gel is a common stationary phase for separating compounds of medium polarity. The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone), with the polarity gradually increased to elute compounds of increasing polarity.

Experimental Protocol: Isolation from Ethulia conyzoides

  • Extraction: Air-dried and powdered aerial parts of Ethulia conyzoides are subjected to extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, using maceration or Soxhlet extraction.[7]

  • Solvent Partitioning: The crude extract is then concentrated and partitioned between an immiscible polar and non-polar solvent system (e.g., water and ethyl acetate) to remove highly polar and non-polar impurities. The target compound is expected to be in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic analysis) are combined.

  • Final Purification: The combined fractions may require further purification by preparative TLC or crystallization to obtain the pure compound.

Diagram of the Isolation Workflow:

Isolation_Workflow Start Dried Plant Material (Ethulia conyzoides) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Chromatography Silica Gel Column Chromatography Partitioning->Chromatography Analysis TLC Analysis of Fractions Chromatography->Analysis Purification Further Purification (e.g., Crystallization) Analysis->Purification Product Pure this compound Purification->Product

Caption: General workflow for the isolation of this compound from plant material.

Physicochemical and Spectroscopic Characterization

Accurate characterization of the synthesized or isolated compound is crucial for confirming its identity and purity.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₀O₂[1]
Molecular Weight150.17 g/mol [1]
CAS Number41085-27-2[1]
AppearanceOff-yellow crystalline solid[5]
Melting Point58-60 °C[5]
Boiling Point141 °C at 16 mmHg
Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy:

  • ~3400-2500 cm⁻¹ (broad): This broad absorption is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, which is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group.

  • ~1630 cm⁻¹: This strong absorption corresponds to the C=O stretching vibration of the ketone. The frequency is lower than that of a typical aryl ketone (~1685 cm⁻¹) due to the conjugation with the aromatic ring and the intramolecular hydrogen bonding.[5]

  • ~1600, 1480 cm⁻¹: These absorptions are due to C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹: C-O stretching of the phenol.

  • ~2990 cm⁻¹: C-H stretching of the methyl groups.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 500 MHz):

  • δ ~13.28 ppm (s, 1H): This downfield singlet is characteristic of the phenolic -OH proton, which is strongly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen.[5]

  • δ ~7.35-6.38 ppm (m, 3H): These signals correspond to the three protons on the aromatic ring. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern.

  • δ ~2.68 ppm (s, 3H): This singlet corresponds to the three protons of the acetyl (-COCH₃) group.[5]

  • δ ~2.5 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 125 MHz):

  • δ ~204 ppm: Carbonyl carbon of the acetyl group.

  • δ ~162 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

  • δ ~140-115 ppm: Other aromatic carbons.

  • δ ~32 ppm: Carbon of the acetyl methyl group (-COCH₃).

  • δ ~22 ppm: Carbon of the aromatic methyl group.

Mass Spectrometry (MS):

  • m/z 150 (M⁺): Molecular ion peak.

  • m/z 135 (M⁺ - CH₃): Loss of a methyl group from the acetyl moiety.

  • m/z 107: A fragment corresponding to the hydroxytoluene moiety.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of a variety of more complex molecules with potential biological and commercial applications.

  • Synthesis of Flavonoids: This compound is a key precursor in the synthesis of flavones and chalcones, which are classes of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[8][9] The synthesis typically involves a Claisen-Schmidt condensation with a substituted benzaldehyde to form a chalcone, which can then be cyclized to a flavone.

  • Pharmaceutical Intermediates: The acetophenone scaffold is a common motif in many pharmaceutical agents. This particular substituted acetophenone can be used to introduce a specific substitution pattern into a drug candidate, potentially influencing its efficacy and pharmacokinetic properties.

  • Fragrance and Flavoring Agents: Acetophenone derivatives are often used in the fragrance and flavor industry. The specific substitution pattern of this molecule can be modified to produce compounds with desirable organoleptic properties.

  • UV Absorbers and Photostabilizers: The hydroxyacetophenone structure is known to absorb UV radiation, and derivatives of this compound can be synthesized for use as UV absorbers in sunscreens and as photostabilizers in plastics and other materials.

Conclusion

This compound is a multifaceted molecule with significance in both natural product chemistry and synthetic organic chemistry. Its natural occurrence provides a basis for exploring its potential biological activities, while its versatile chemical structure makes it a valuable intermediate for the synthesis of a wide range of compounds. The synthetic methods detailed in this guide, from the classical Fries rearrangement to modern organometallic approaches, offer researchers a variety of options for accessing this compound. The provided protocols and characterization data serve as a practical resource for scientists working in drug discovery, materials science, and fine chemical synthesis.

References

A Comprehensive Technical Guide to 1-(2-Hydroxy-6-methylphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-(2-Hydroxy-6-methylphenyl)ethanone, a versatile ketone that serves as a valuable building block in synthetic and medicinal chemistry. We will explore its fundamental properties, synthesis methodologies, and its emerging applications in the pharmaceutical landscape, offering field-proven insights for researchers and drug development professionals.

Nomenclature and Identification: Establishing a Common Language

Precise communication in scientific research is paramount. This compound is known by several synonyms, and a clear understanding of these alternative names is crucial for efficient literature review and chemical sourcing.

The most common synonym is 2'-Hydroxy-6'-methylacetophenone .[1] The nomenclature "acetophenone" refers to the ethanone group attached to a phenyl ring. The prefixes "2'-Hydroxy" and "6'-methyl" denote the positions of the hydroxyl and methyl functional groups on the phenyl ring, respectively, relative to the acetyl group.

Other identifiers include:

  • CAS Registry Number: 41085-27-2[1]

  • Molecular Formula: C₉H₁₀O₂[1]

Physicochemical Properties: A Foundation for Application

Understanding the physical and chemical properties of a compound is fundamental to its application in experimental settings. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.

PropertyValueSource
Molecular Weight 150.17 g/mol PubChem[1]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Grignard Reaction with a Nitrile Precursor

A reliable method for the preparation of this compound involves the reaction of a Grignard reagent with a nitrile. This classic organometallic reaction provides a direct route to the ketone functionality.[2]

A common precursor for this synthesis is 2-hydroxy-6-methylbenzonitrile. The synthesis can be performed by treating 2-bromo-3-methylphenol with cuprous cyanide in dimethylformamide.[3] The resulting nitrile is then reacted with methylmagnesium bromide.

Experimental Protocol: Synthesis via Grignard Reaction

  • Preparation of 2-hydroxy-6-methylbenzonitrile: In a round-bottom flask, combine 2-bromo-3-methylphenol and cuprous cyanide in dimethylformamide. Heat the mixture under reflux. Monitor the reaction progress by thin-layer chromatography. Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complex. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydroxy-6-methylbenzonitrile.

  • Grignard Reaction: Prepare methylmagnesium bromide from methyl bromide and magnesium turnings in anhydrous diethyl ether. To this Grignard reagent, add a solution of 2-hydroxy-6-methylbenzonitrile in an ethyl ether-tetrahydrofuran mixture at a controlled temperature (e.g., 50°C).[2]

  • Work-up: After the reaction is complete, quench the reaction by careful addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Synthesis_Pathway 2-Bromo-3-methylphenol 2-Bromo-3-methylphenol 2-Hydroxy-6-methylbenzonitrile 2-Hydroxy-6-methylbenzonitrile 2-Bromo-3-methylphenol->2-Hydroxy-6-methylbenzonitrile CuCN, DMF This compound This compound 2-Hydroxy-6-methylbenzonitrile->this compound 1. CH3MgBr 2. H3O+

Caption: Synthesis of this compound via a Grignard reaction.

Fries Rearrangement: An Alternative Approach

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters. This reaction involves the rearrangement of an acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by a Lewis acid. While a specific protocol for this compound via this method is not detailed in the immediate search results, the general principle can be applied. The starting material would be m-cresyl acetate. The reaction conditions, particularly the choice of Lewis acid and temperature, would influence the regioselectivity (ortho vs. para acylation).

Conceptual Workflow: Fries Rearrangement

Fries_Rearrangement m-Cresyl acetate m-Cresyl acetate Intermediate Complex Intermediate Complex m-Cresyl acetate->Intermediate Complex Lewis Acid (e.g., AlCl3) This compound (ortho-product) This compound (ortho-product) Intermediate Complex->this compound (ortho-product) Rearrangement 1-(4-Hydroxy-2-methylphenyl)ethanone (para-product) 1-(4-Hydroxy-2-methylphenyl)ethanone (para-product) Intermediate Complex->1-(4-Hydroxy-2-methylphenyl)ethanone (para-product) Rearrangement

Caption: Conceptual workflow of the Fries rearrangement for the synthesis of hydroxyacetophenones.

Applications in Drug Discovery and Development

Hydroxyacetophenones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, as a member of this class, serves as a crucial intermediate in the synthesis of various pharmaceutical agents.

A Scaffold for Bioactive Molecules

The chemical structure of this compound, featuring a reactive ketone and a phenolic hydroxyl group, makes it an ideal scaffold for chemical modification. This allows for the synthesis of a wide array of derivatives with potential therapeutic applications. Research has shown that acetophenone derivatives possess a broad spectrum of pharmacological activities, including:

  • Antimicrobial Activity

  • Anti-inflammatory Activity [4]

  • Antioxidant Activity [4]

  • Cytotoxic Activity [5]

The presence of the hydroxyl and methyl groups on the phenyl ring can influence the molecule's lipophilicity and electronic properties, which in turn can modulate its biological activity.

Role in the Synthesis of Anti-inflammatory and Antimicrobial Agents

The core structure of this compound is a building block in the development of novel anti-inflammatory and antimicrobial agents.[6] For instance, chalcones, which can be synthesized from acetophenones, are well-known for their anti-inflammatory properties.[7] The synthesis involves the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

cluster_synthesis Synthesis of Bioactive Derivatives cluster_activity Biological Activity This compound This compound Chalcone Derivatives Chalcone Derivatives This compound->Chalcone Derivatives Aromatic Aldehyde, Base Anti-inflammatory Activity Anti-inflammatory Activity Chalcone Derivatives->Anti-inflammatory Activity Antimicrobial Activity Antimicrobial Activity Chalcone Derivatives->Antimicrobial Activity

Caption: Synthesis of bioactive chalcone derivatives from this compound.

The anti-inflammatory effects of such compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[8] The search for selective inhibitors of these enzymes is a major focus in the development of safer and more effective anti-inflammatory drugs.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its versatile reactivity, coupled with the established biological activities of the broader acetophenone class, positions it as a valuable starting material for the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, aiming to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of 1-(2-Hydroxy-6-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Fries rearrangement, specifically focusing on its application in the synthesis of 1-(2-Hydroxy-6-methylphenyl)ethanone, a valuable intermediate in pharmaceutical and fine chemical manufacturing.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and practical experimental protocols.

Introduction: The Strategic Importance of the Fries Rearrangement

The Fries rearrangement is a powerful organic transformation that converts a phenolic ester into a hydroxy aryl ketone through the action of a Lewis or Brønsted acid catalyst.[2][3] This reaction is a cornerstone for the synthesis of various hydroxyaryl ketones, which are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and fragrances.[4] The synthesis of this compound, also known as 2-hydroxy-6-methylacetophenone, from m-cresyl acetate serves as a prime example of the regioselective control achievable with this reaction. Understanding the nuances of the underlying mechanism is paramount for optimizing reaction conditions to favor the desired ortho-acylated product.

The Fries rearrangement is fundamentally an intramolecular electrophilic aromatic substitution.[4] The choice of catalyst, solvent, and temperature profoundly influences the reaction's efficiency, yield, and, most critically, its regioselectivity between the ortho and para positions.[5][6]

The Core Mechanism: An Interplay of Intra- and Intermolecular Pathways

The precise mechanism of the Fries rearrangement has been a subject of extensive study, with evidence supporting both intramolecular and intermolecular pathways that can operate concurrently.[7] The prevailing pathway is largely dictated by the reaction conditions.

Generation of the Key Electrophile: The Acylium Ion

The reaction is initiated by the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the aryl ester (m-cresyl acetate in this case).[2] This coordination is favored over the phenolic oxygen due to the higher electron density of the carbonyl oxygen, making it a more potent Lewis base.[2] This initial complexation polarizes the ester bond, facilitating the cleavage of the acyl-oxygen bond to generate a highly electrophilic acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.[4][8]

It is this acylium ion that acts as the key electrophile in the subsequent aromatic substitution step. The use of an excess of the Lewis acid catalyst is often necessary as it complexes with both the starting material and the hydroxyaryl ketone product.[8]

The Dichotomy of Acyl Group Migration

Intramolecular Mechanism: Under many conditions, the acylium ion is believed to remain in close proximity to the aromatic ring, possibly within a solvent cage, and attacks the same molecule from which it originated.[8] This intramolecular pathway is favored in non-polar solvents.[2]

Intermolecular Mechanism: In this pathway, the generated acylium ion can diffuse through the reaction medium and acylate a different aryl ester molecule, akin to a standard Friedel-Crafts acylation.[7] This intermolecular route can be demonstrated through crossover experiments using a mixture of different aryl esters.

The synthesis of this compound from m-cresyl acetate involves the migration of the acetyl group to one of the positions ortho or para to the hydroxyl group. The methyl group on the aromatic ring also exerts a directing effect.

G ArylEster Aryl Ester (m-cresyl acetate) Complex Initial Complex ArylEster->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion (CH₃CO⁺) Complex->AcyliumIon Cleavage Phenoxide Aluminum Phenoxide Complex->Phenoxide OrthoProduct ortho-Hydroxyaryl Ketone (this compound) AcyliumIon->OrthoProduct Intramolecular Attack (ortho) ParaProduct para-Hydroxyaryl Ketone AcyliumIon->ParaProduct Intramolecular Attack (para) Phenoxide->OrthoProduct Phenoxide->ParaProduct Hydrolysis Hydrolysis OrthoProduct->Hydrolysis Work-up ParaProduct->Hydrolysis Work-up Hydrolysis->OrthoProduct Liberates Product Hydrolysis->ParaProduct

Causality Behind Experimental Choices: Directing the Regioselectivity

The synthesis of this compound requires favoring acylation at the ortho position relative to the hydroxyl group. Several experimental parameters can be manipulated to achieve this desired regioselectivity.

The Critical Role of Temperature

Temperature is a key determinant of the ortho/para product ratio.[6]

  • High Temperatures (>160°C): Generally favor the formation of the ortho isomer.[7] This is often attributed to the thermodynamic stability of the ortho product, which can form a more stable bidentate complex with the aluminum catalyst.[6]

  • Low Temperatures (<60°C): Tend to favor the formation of the para product, which is often the kinetically controlled product.[7]

For the synthesis of this compound from m-cresyl acetate, the directing effects of both the hydroxyl (after rearrangement) and the methyl group must be considered. The acetyl group can potentially migrate to the 2, 4, or 6 positions. The formation of the target molecule requires migration to the 2-position.

Influence of the Solvent

The polarity of the solvent also plays a significant role in directing the rearrangement.[2]

  • Non-polar solvents: Tend to favor the formation of the ortho product.[2] This is thought to be because the solvent cage effect is more pronounced, promoting the intramolecular pathway.

  • Polar solvents: Increase the proportion of the para product.[2] Common solvents include nitrobenzene, chlorobenzene, and carbon disulfide.[4] Solvent-free conditions are also sometimes employed.[4]

Choice of Lewis Acid Catalyst

While aluminum chloride is the most common catalyst, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[9] The strength of the Lewis acid can influence the reaction rate and, in some cases, the product distribution. More environmentally benign catalysts, such as p-toluenesulfonic acid, have also been investigated.[10]

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed methodology for the synthesis of this compound via the Fries rearrangement of m-cresyl acetate.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
m-Cresyl acetateC₉H₁₀O₂150.1710g (0.066 mol)Starting material
p-Toluenesulfonic acidC₇H₈O₃S172.208g (0.048 mol)Catalyst
Ice-cold waterH₂O18.02As neededFor work-up
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, place m-cresyl acetate (10g, 0.066 mol) and p-toluenesulfonic acid (8g, 0.048 mol).[11]

  • Heating: Heat the reaction mixture in an oil bath at a temperature between 90-120°C for approximately 30 minutes.[11]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water with vigorous stirring.[11] This will result in a mixture of the liquid ortho-isomer (this compound) and the solid para-isomer (1-(4-Hydroxy-2-methylphenyl)ethanone).

  • Isolation and Purification: The desired ortho-isomer can be isolated from the mixture by steam distillation.[11] The final product can be further purified by column chromatography if necessary.[5]

G Setup Setup Heating Heating Setup->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Isolation Isolation Quenching->Isolation Purification Purification Isolation->Purification

Conclusion: A Versatile Tool for Aryl Ketone Synthesis

The Fries rearrangement remains a highly relevant and versatile reaction in organic synthesis. Its ability to regioselectively introduce an acyl group onto a phenolic ring makes it an indispensable tool for the preparation of valuable hydroxyaryl ketones. A thorough understanding of the reaction mechanism and the influence of experimental parameters is crucial for achieving high yields and the desired regioselectivity, as demonstrated in the synthesis of this compound. The continued development of more environmentally friendly catalysts will further enhance the utility of this important name reaction in both academic and industrial settings.

References

A Technical Guide on the Biosynthetic Role of 2'-Hydroxy-6'-methylacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2'-Hydroxy-6'-methylacetophenone, a naturally occurring phenolic compound, and its crucial role as a biosynthetic precursor. While the molecule itself is a product of the polyketide pathway, its primary significance in natural product chemistry lies in its structural resemblance to key intermediates in the biosynthesis of more complex secondary metabolites. This document elucidates the putative biosynthetic origin of 2'-Hydroxy-6'-methylacetophenone via a Type III polyketide synthase (PKS) mechanism. It then focuses on the well-documented role of its close analog, methylphloroacetophenone, as the foundational building block for usnic acid, a prominent and bioactive lichen metabolite. Detailed experimental protocols for pathway elucidation, including isotopic labeling studies and in-vitro enzymatic assays, are provided to offer researchers a practical framework for investigation. This guide is intended for researchers, scientists, and professionals in drug development, natural product chemistry, and plant biochemistry, offering both foundational knowledge and actionable methodologies.

The Polyketide Origin of Acetophenone Scaffolds

The aromatic core of 2'-Hydroxy-6'-methylacetophenone and related natural products is assembled by a class of enzymes known as Polyketide Synthases (PKSs).[1][2] Specifically, Type III PKSs, which are relatively small homodimeric proteins, are responsible for producing a wide array of aromatic polyketides in plants, fungi, and bacteria.[3] These enzymes catalyze a series of decarboxylative condensation reactions, typically using a starter molecule (like acetyl-CoA) and extender units (malonyl-CoA) to build a linear poly-β-keto chain.[1] This chain is then subjected to intramolecular cyclization and aromatization to yield the characteristic phenolic ring structure.

Putative Biosynthesis of 2'-Hydroxy-6'-methylacetophenone

While the specific enzymes for 2'-Hydroxy-6'-methylacetophenone have not been definitively characterized in all organisms, a plausible pathway can be constructed based on established PKS mechanisms.[3] The biosynthesis is initiated with an acetyl-CoA starter unit, followed by successive condensations with three molecules of malonyl-CoA. The resulting tetraketide intermediate is then regioselectively cyclized through an intramolecular C-to-C aldol condensation to form the aromatic ring. A final hydrolysis step releases the finished acetophenone.

G sub_a Acetyl-CoA (Starter Unit) enzyme Type III Polyketide Synthase (PKS) sub_a->enzyme sub_b 3x Malonyl-CoA (Extender Units) sub_b->enzyme intermediate Linear Tetraketide Intermediate enzyme->intermediate Condensation cyclization Intramolecular Aldol Condensation & Aromatization intermediate->cyclization product 2'-Hydroxy-6'- methylacetophenone cyclization->product

Caption: Putative biosynthetic pathway for 2'-Hydroxy-6'-methylacetophenone via a Type III PKS.

Role as a Precursor: The Usnic Acid Pathway

The most significant role of acetophenone derivatives in biosynthesis is exemplified by the formation of usnic acid (C₁₈H₁₆O₇), a dibenzofuran derivative found abundantly in lichens.[4][5][6] Chemoenzymatic and biosynthetic studies have confirmed that methylphloroacetophenone, a methylated analog of 2'-Hydroxy-6'-methylacetophenone, is the direct precursor to usnic acid.[7][8]

The biosynthesis involves two key stages:

  • Formation of the Precursor: A non-reducing polyketide synthase (PKS) with a C-methyltransferase (MeT) domain synthesizes methylphloroacetophenone from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine (as the methyl donor).[7]

  • Oxidative Dimerization: Two molecules of the methylphloroacetophenone precursor undergo an oxidative coupling reaction. This critical step is catalyzed by a cytochrome P450 monooxygenase (MPAO), which facilitates the formation of the central furan ring, yielding the final usnic acid structure.[7]

This dimerization is a prime example of how simple phenolic precursors can be elaborated into complex, biologically active molecules. Usnic acid itself protects the lichen from sunlight and deters herbivores with its bitter taste.[4]

G precursor 2x Methylphloroacetophenone (Precursor) process Oxidative Coupling precursor->process enzyme Cytochrome P450 Monooxygenase (MPAO) enzyme->process Catalyzes product Usnic Acid process->product

Caption: Oxidative dimerization of an acetophenone precursor to form Usnic Acid.

Experimental Validation Protocols

Validating a proposed biosynthetic pathway requires a multi-faceted approach. The following protocols provide a robust framework for elucidating the biosynthesis of acetophenones and their derivatives.

Protocol 1: Isotopic Labeling for Pathway Elucidation

Objective: To determine the precursor molecules (starter and extender units) for the biosynthesis of a target acetophenone derivative using stable isotope-labeled precursors.[9][10]

Causality: This method is the gold standard for tracing metabolic pathways. By feeding the organism a precursor (e.g., acetate) labeled with a heavy isotope like ¹³C, we can track the incorporation of this label into the final product. The resulting mass increase and fragmentation pattern, detected by Liquid Chromatography-Mass Spectrometry (LC-MS), provides definitive evidence of the biosynthetic building blocks.[3][9]

Methodology:

  • Precursor Administration:

    • Prepare a culture of the producing organism (e.g., lichen thalli, plant tissue culture, or fungal culture).

    • Introduce a stable isotope-labeled precursor into the growth medium. For polyketide pathways, [1-¹³C]-acetate or [1,2-¹³C₂]-acetate are commonly used.

    • A control culture without the labeled precursor must be run in parallel.

  • Incubation:

    • Incubate the cultures under standard growth conditions for a period sufficient to allow for secondary metabolite production.

  • Metabolite Extraction:

    • Harvest the biological material from both labeled and control cultures.

    • Perform a solvent extraction to isolate the metabolites. A common choice is methanol or ethyl acetate.[3]

    • Concentrate the crude extract under reduced pressure.

  • LC-MS Analysis:

    • Resuspend the extract in a suitable solvent and subject it to LC-MS analysis.

    • Develop a chromatographic method that provides good separation of the target compound.

    • Acquire mass spectra in full scan mode for both the labeled and unlabeled samples.

  • Data Interpretation:

    • Compare the mass spectrum of the target compound from the labeled experiment to the control.

    • An increase in the molecular ion mass corresponding to the number of incorporated labeled precursors confirms the pathway. For example, if the pathway uses one acetate starter and three malonyl-CoA extenders (derived from acetate), a mass increase of +4 Da would be expected when feeding [1-¹³C]-acetate.

    • Analysis of fragment ions (MS/MS) can further pinpoint the location of the labels within the molecule.

G start Administer ¹³C-Labeled Acetate to Organism Culture incubate Incubate Under Growth Conditions start->incubate extract Solvent Extraction of Metabolites incubate->extract analyze LC-MS Analysis extract->analyze interpret Compare Mass Spectra (Labeled vs. Unlabeled) analyze->interpret confirm Confirm Pathway via Mass Shift Pattern interpret->confirm

Caption: Workflow for an isotopic labeling experiment to validate a biosynthetic pathway.

Protocol 2: In Vitro Reconstitution of PKS Activity

Objective: To functionally characterize a candidate PKS gene by expressing the enzyme and assaying its activity in vitro to confirm the identity of its product.

Causality: While isotopic labeling validates a pathway in vivo, it does not identify the specific enzymes involved. By expressing a candidate gene (identified via genomics or transcriptomics) in a heterologous host like E. coli, we can produce a purified enzyme. Supplying this enzyme with its putative substrates in a controlled environment allows us to directly and unambiguously confirm its function.

Methodology:

  • Gene Cloning and Expression:

    • Identify a candidate Type III PKS gene from the organism of interest.

    • Clone the gene into an appropriate expression vector (e.g., pET series for E. coli).

    • Transform the vector into an expression host strain like E. coli BL21(DE3).[11]

    • Induce protein expression with IPTG and purify the recombinant PKS enzyme using affinity chromatography (e.g., Ni-NTA).

  • Enzymatic Assay:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Set up the reaction mixture containing:

      • Purified PKS enzyme (5-10 µg)

      • Starter-CoA (e.g., Acetyl-CoA, 50-100 µM)

      • Extender-CoA (e.g., Malonyl-CoA, 100-200 µM)

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for several hours.

    • Run a negative control reaction without the enzyme.

  • Product Extraction and Analysis:

    • Stop the reaction by adding acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

    • Evaporate the solvent and redissolve the residue.

    • Analyze the product using HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard of 2'-Hydroxy-6'-methylacetophenone.

  • Validation:

    • The formation of the correct product only in the presence of the enzyme and all necessary substrates serves as a self-validating system, confirming the function of the PKS gene.

Quantitative Data & Compound Properties

While detailed kinetic data for the specific PKS producing 2'-Hydroxy-6'-methylacetophenone is not widely available, the properties of its important downstream product, usnic acid, are well-characterized.

PropertyValueSource
Compound (+)-Usnic Acid
CAS Number 7562-61-0[8]
Molecular Formula C₁₈H₁₆O₇[4][5]
Molar Mass 344.32 g/mol [5]
Melting Point 204 °C[8]
Solubility in Water <0.001 g/L[4]
Biological Role Antimicrobial, Antiviral, UV Protection[4][5][12]

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2'-Hydroxy-6'-methylchalcones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Chalcone Scaffold

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of a vast array of flavonoids and isoflavonoids.[1] This structural motif is not only a fundamental building block in nature but also a "privileged scaffold" in medicinal chemistry. Both natural and synthetic chalcones have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling interaction with biological nucleophiles like cysteine residues in proteins.[1]

The relative ease of their synthesis, primarily through the Claisen-Schmidt condensation, and the potential for introducing diverse substituents on both aromatic rings make chalcones an exceptionally attractive framework for the development of novel therapeutic agents and for conducting structure-activity relationship (SAR) studies.[1][3] This application note provides a detailed protocol and technical insights for the synthesis of a specific subclass, 2'-hydroxy-6'-methylchalcones, utilizing 1-(2-Hydroxy-6-methylphenyl)ethanone as the ketone precursor.

The Strategic Advantage of this compound

The choice of this compound as a starting material offers distinct advantages for creating a unique library of chalcone derivatives. The presence of the 2'-hydroxyl group is particularly significant as it is known to contribute to various biological activities, including antioxidant and anti-inflammatory properties, often through its ability to form an intramolecular hydrogen bond with the carbonyl oxygen.[4][5] This hydrogen bonding can influence the planarity and conformational properties of the molecule, which in turn can affect its biological target interactions.

Furthermore, the 6'-methyl group, positioned ortho to the hydroxyl group, introduces a level of steric hindrance that can influence the reactivity of the adjacent acetyl group and the conformational preferences of the final chalcone product. While ortho-substituents can sometimes lead to lower reaction yields due to steric impediment, they also offer a handle to fine-tune the physicochemical and pharmacological properties of the resulting chalcones.[1] Understanding and optimizing the reaction conditions for this specific ketone is therefore crucial for efficiently accessing this promising class of compounds.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis. It is a base-catalyzed crossed aldol condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[6] The reaction proceeds through a well-established mechanism:

  • Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the methyl group of the acetophenone to form a resonance-stabilized enolate ion.[1] The acidity of these protons is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Adduct Formation: This nucleophilic addition results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.

  • Dehydration: Under the basic reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone.[1] The conjugation with both aromatic rings provides the driving force for this elimination step.

Visualizing the Reaction Mechanism

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone This compound Enolate Enolate Intermediate Ketone->Enolate Base abstraction of α-H⁺ Base OH⁻ Base->Enolate Water H₂O Enolate->Water Enolate_Step2 Enolate Aldehyde Aromatic Aldehyde Aldol_Adduct_Initial Alkoxide Intermediate Aldehyde->Aldol_Adduct_Initial Alkoxide_Intermediate_Step3 Alkoxide Intermediate Enolate_Step2->Aldol_Adduct_Initial Attack on carbonyl carbon Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aldol_Adduct_Step4 Aldol Adduct Water_Step3 H₂O Water_Step3->Aldol_Adduct Alkoxide_Intermediate_Step3->Aldol_Adduct Protonation Chalcone 2'-Hydroxy-6'-methylchalcone Hydroxide_Regen OH⁻ (regenerated) Chalcone->Hydroxide_Regen Aldol_Adduct_Step4->Chalcone Base-catalyzed elimination of H₂O

Caption: The base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocol: Synthesis of 2'-Hydroxy-6'-methylchalcones

This protocol provides a detailed, step-by-step methodology for the synthesis of 2'-hydroxy-6'-methylchalcones.

Materials and Reagents
  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, 4-Chlorobenzaldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), dilute solution (e.g., 10%)

  • Distilled Water

  • Crushed Ice

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Beakers

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

Detailed Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of ethanol. Stir the mixture at room temperature until all solids are dissolved.

    • Causality Insight: Using a slight excess of the aldehyde can help to drive the reaction to completion, especially if the aldehyde is volatile. Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst.

  • Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of KOH or NaOH dropwise. A distinct color change in the reaction mixture is typically observed upon addition of the base.

    • Causality Insight: The strong base is crucial for the deprotonation of the acetophenone to form the reactive enolate. Slow, dropwise addition helps to control the initial exothermic reaction.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, more nonpolar spot (the chalcone product) and the disappearance of the starting materials indicate the progression of the reaction. Reaction times can vary from 12 to 24 hours, depending on the reactivity of the specific aldehyde used.[2]

    • Causality Insight: The ortho-methyl group on the acetophenone ring may introduce some steric hindrance, potentially requiring longer reaction times compared to unsubstituted 2'-hydroxyacetophenone. TLC is an essential tool for determining the optimal reaction time and preventing the formation of side products from prolonged exposure to the basic conditions.

  • Product Precipitation and Work-up: Upon completion of the reaction (as determined by TLC), pour the reaction mixture into a beaker containing a generous amount of crushed ice.

  • Acidification: Slowly and carefully acidify the mixture by adding dilute HCl with stirring until the pH is approximately 2-3. This will cause the chalcone product to precipitate out of the solution, often as a brightly colored solid.

    • Causality Insight: Acidification neutralizes the phenoxide and any remaining base catalyst, rendering the chalcone product insoluble in the aqueous medium.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold distilled water until the washings are neutral to litmus paper. This removes any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Quantitative Data Summary

The following table provides representative data for the synthesis of a 2'-hydroxy-6'-methylchalcone derivative.

ParameterValue
Starting Ketone This compound
Starting Aldehyde Benzaldehyde
Molar Ratio (Ketone:Aldehyde:Base) 1 : 1.1 : 3
Catalyst KOH (50% aqueous solution)
Solvent Ethanol
Reaction Temperature Room Temperature
Reaction Time 18 hours
Expected Yield 75-85%

Visualization of the Experimental Workflow

Chalcone_Synthesis_Workflow Start Start: Reagents Dissolve Dissolve Ketone and Aldehyde in Ethanol Start->Dissolve Add_Base Slowly Add Aqueous KOH/NaOH Dissolve->Add_Base Stir_Monitor Stir at Room Temperature & Monitor by TLC Add_Base->Stir_Monitor Workup Pour into Ice & Acidify with HCl Stir_Monitor->Workup Filter_Wash Vacuum Filter & Wash with Cold Water Workup->Filter_Wash Recrystallize Recrystallize from Ethanol Filter_Wash->Recrystallize Characterize Characterize Pure Product Recrystallize->Characterize End End: Pure 2'-Hydroxy-6'-methylchalcone Characterize->End

Caption: General workflow for the synthesis of 2'-hydroxy-6'-methylchalcones.

Characterization of Synthesized Chalcones: A Self-Validating System

Rigorous characterization is essential to confirm the structure and purity of the synthesized chalcones. A combination of spectroscopic techniques provides a self-validating system.

  • Melting Point: A sharp and defined melting point range is a good indicator of the purity of the crystalline product.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1640-1660 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl (C=O) stretching vibration.

    • A broad absorption band in the range of 3000-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

    • Stretching vibrations for aromatic C-H bonds are typically observed around 3000-3100 cm⁻¹.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • The vinylic protons (H-α and H-β) of the enone system typically appear as doublets in the downfield region (δ 7.0-8.5 ppm). The large coupling constant (J ≈ 15-16 Hz) is characteristic of the trans configuration.[4]

      • A singlet in the downfield region (δ 12.0-13.5 ppm) is indicative of the intramolecularly hydrogen-bonded 2'-hydroxyl proton.[7]

      • A singlet around δ 2.2-2.6 ppm corresponds to the protons of the 6'-methyl group.

      • Aromatic protons will appear as multiplets in the region of δ 6.5-8.0 ppm.

    • ¹³C NMR:

      • The carbonyl carbon signal is typically observed in the range of δ 185-195 ppm.[4]

      • The signals for the α- and β-carbons of the enone system appear at approximately δ 118-128 ppm and δ 138-145 ppm, respectively.[4]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized chalcone, confirming the expected molecular formula.

Applications and Future Directions

The 2'-hydroxy-6'-methylchalcone scaffold holds significant promise for applications in drug discovery and development. The unique substitution pattern provides a platform for generating novel compounds with potentially enhanced biological activities. These derivatives can be screened for a wide range of therapeutic properties, including but not limited to:

  • Anticancer Agents: Many chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[9]

  • Anti-inflammatory Agents: The 2'-hydroxy moiety is often associated with anti-inflammatory effects.[5]

  • Antioxidant Agents: The phenolic hydroxyl group can act as a radical scavenger.

Further derivatization of the synthesized chalcones can lead to the creation of extensive libraries for high-throughput screening, accelerating the identification of lead compounds for various disease targets.

References

Application Notes and Protocols for the Evaluation of 1-(2-Hydroxy-6-methylphenyl)ethanone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 1-(2-hydroxy-6-methylphenyl)ethanone scaffold has emerged as a "privileged structure"—a molecular framework that serves as a versatile foundation for the synthesis of derivatives with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of the anticancer activities of these derivatives, with a particular focus on the chalcone class of compounds.

Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are precursors in flavonoid biosynthesis and are abundant in various edible plants.[2] Their synthetic accessibility, typically through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde, allows for extensive structural modifications to fine-tune their biological activity.[3] This guide will detail the rationale behind investigating these compounds, their mechanisms of action, and provide robust protocols for their synthesis and evaluation in both in vitro and in vivo settings.

Mechanism of Action: Targeting Key Cancer Pathways

Derivatives of this compound exert their anticancer effects through a multi-pronged approach, often inducing apoptosis (programmed cell death) and inhibiting critical cell signaling pathways that are dysregulated in cancer.

One of the primary mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] In normal cells, NF-κB is a transcription factor that plays a key role in immune and inflammatory responses.[6] However, in many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, angiogenesis, and metastasis.[5] Small molecules, such as certain chalcone derivatives, can inhibit this pathway by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-survival genes.[4][7]

The induction of apoptosis is another hallmark of these compounds. This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction. This, in turn, can initiate the intrinsic apoptotic cascade.

Caption: Inhibition of the canonical NF-κB signaling pathway by a derivative.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from this compound and various benzaldehydes.[3]

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round bottom flask.

  • Stir the solution at room temperature to ensure complete mixing.

  • Prepare a solution of KOH or NaOH in water (e.g., 40% w/v) and add it dropwise to the ethanolic solution while stirring. The reaction is often performed in a strongly basic medium.[3]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by slowly adding dilute HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining base.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (cell attachment) A->B C 3. Treat with serial dilutions of derivative compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (e.g., 5 mg/mL) D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Solubilize formazan crystals (e.g., DMSO) F->G H 8. Read absorbance at ~570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with the test compound for the desired time.

  • Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.[11][12]

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

  • Analysis: Evaluate antitumor efficacy by comparing tumor growth between the treated and control groups.

Data Presentation: Summarizing Anticancer Activity

Quantitative data from in vitro and in vivo studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound ID Cancer Cell Line IC50 (µM) after 48h
Derivative A MCF-7 (Breast) 3.85
Derivative B Hela (Cervical) 3.20
Derivative C A549 (Lung) > 50
5-Fluorouracil MCF-7 (Breast) 4.50
5-Fluorouracil Hela (Cervical) 5.20

(Data is illustrative and based on representative values for chalcone derivatives from literature.[13])

Table 2: Apoptosis Induction in HCT-116 Cells by Derivative D

Treatment Concentration (µM) % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
0 (Control) 3.5 ± 0.8 1.2 ± 0.3
10 15.2 ± 2.1 5.8 ± 1.0
50 45.8 ± 4.5 18.3 ± 2.7

(Data is illustrative and based on representative values for similar compounds.[9])

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The derivatives, particularly chalcones, have demonstrated significant potential by targeting key cancer-associated pathways like NF-κB and inducing apoptosis. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of these promising compounds. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as exploring novel drug delivery systems to improve their pharmacokinetic properties and clinical translatability.

References

Application Notes & Protocols: Leveraging 1-(2-Hydroxy-6-methylphenyl)ethanone in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(2-Hydroxy-6-methylphenyl)ethanone as a pivotal precursor in the synthesis of potent anti-inflammatory agents. We delve into the core synthetic pathways, focusing on the Claisen-Schmidt condensation to yield chalcones and their subsequent cyclization to pyrazoline derivatives. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and discusses the structure-activity relationships that govern the therapeutic potential of these compounds. The objective is to equip scientists with the foundational knowledge and practical methodologies required to explore this promising area of anti-inflammatory drug discovery.

Introduction: The Strategic Importance of this compound

This compound, also known as 2'-hydroxy-6'-methylacetophenone, is a highly versatile and valuable starting material in synthetic organic and medicinal chemistry. Its structural features—a reactive ketone, an ortho-hydroxyl group, and a methyl-substituted aromatic ring—make it an ideal scaffold for constructing a diverse array of heterocyclic compounds.

The presence of the α,β-unsaturated carbonyl system in chalcones is a key structural feature responsible for their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][3] These compounds serve as crucial intermediates, which can be further elaborated into more complex heterocyclic systems like pyrazolines, significantly enhancing their pharmacological profile.[4][5][6] Pyrazoline derivatives, in particular, are a well-established class of anti-inflammatory agents, with some exhibiting potent and selective inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[4][7] This guide will illuminate the path from the simple acetophenone precursor to these complex and therapeutically relevant molecules.

Core Synthetic Pathways and Mechanistic Insights

The journey from this compound to potent anti-inflammatory agents primarily involves two sequential and highly efficient synthetic strategies.

Pathway I: Synthesis of Chalcones via Claisen-Schmidt Condensation

The cornerstone of this synthetic approach is the Claisen-Schmidt condensation , a reliable base-catalyzed reaction between an aldehyde (in this case, a substituted aromatic aldehyde) and a ketone (this compound) that possesses an α-hydrogen.[8][9]

Mechanism and Rationale: The reaction is initiated by a base (typically NaOH or KOH) which abstracts an acidic α-hydrogen from the methyl group of the acetophenone, generating a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[10] The presence of conjugated double bonds and a delocalized π-electron system across the molecule is fundamental to its biological activity.[3]

The 2'-hydroxy group on the chalcone scaffold is particularly significant. It not only influences the molecule's conformation and receptor-binding capabilities but is also considered a key moiety for enhancing antioxidant and anti-inflammatory properties.[1][11][12]

Pathway II: Heterocyclic Transformation of Chalcones into Pyrazolines

While chalcones themselves exhibit significant anti-inflammatory effects, their α,β-unsaturated ketone moiety makes them excellent precursors for synthesizing five-membered heterocyclic compounds like pyrazolines.[6] This transformation often leads to compounds with enhanced and more specific biological activity.[4][5]

Mechanism and Rationale: The synthesis of pyrazolines is typically achieved by the condensation reaction of the intermediate chalcone with hydrazine hydrate (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid.[5][6] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration, yielding the stable pyrazoline ring.

The introduction of the pyrazoline nucleus is a proven strategy in anti-inflammatory drug design.[7] This heterocyclic core is present in several potent anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib, highlighting its importance as a pharmacophore.[7] The conversion of chalcones to pyrazolines diversifies the chemical space and allows for the fine-tuning of pharmacological properties.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: General Synthesis of 2'-Hydroxy-6'-methylchalcones

This protocol details the Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.

Materials and Reagents:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Ethanol (96%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Crushed Ice

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the selected substituted aromatic aldehyde (0.01 mol) in 30-40 mL of ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Prepare a 40-50% aqueous solution of NaOH or KOH. Add this solution dropwise to the ethanolic mixture over 15-20 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 100 mL of water.

  • Acidify the resulting solution by adding dilute HCl dropwise until the pH is approximately 2-3. This will cause the chalcone product to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

  • Dry the crude product in an oven at 50-60°C.

  • For purification, recrystallize the crude chalcone from a suitable solvent, such as ethanol or methanol.

Characterization: The structure of the synthesized chalcones should be confirmed using FT-IR (to verify the presence of the α,β-unsaturated carbonyl group), ¹H NMR, ¹³C NMR, and Mass Spectrometry (to confirm the molecular weight).[2]

Protocol 2: General Synthesis of Pyrazoline Derivatives from Chalcones

This protocol describes the cyclization of a synthesized chalcone to form a pyrazoline derivative.

Materials and Reagents:

  • Synthesized 2'-Hydroxy-6'-methylchalcone

  • Hydrazine Hydrate (80-99%) or Phenylhydrazine

  • Absolute Ethanol or Glacial Acetic Acid

  • Standard reflux apparatus

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (0.005 mol) in 30 mL of absolute ethanol.

  • To this solution, add hydrazine hydrate (0.01 mol, a 2-fold molar excess).

  • Add a few drops of glacial acetic acid to catalyze the reaction.[5][6]

  • Heat the reaction mixture to reflux and maintain it for 6-10 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled solution into a beaker of ice-cold water. The pyrazoline derivative will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Characterization: Confirm the structure of the pyrazoline derivatives using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Workflows and Mechanisms

Synthetic Workflow Diagram

G cluster_0 Pathway I: Claisen-Schmidt Condensation cluster_1 Pathway II: Cyclization A 1-(2-Hydroxy-6- methylphenyl)ethanone C Intermediate Chalcone (α,β-Unsaturated Ketone) A->C Base Catalyst (NaOH/KOH) B Substituted Aromatic Aldehyde B->C Base Catalyst (NaOH/KOH) E Final Product: Pyrazoline Derivative C->E Reflux in Ethanol/Acetic Acid D Hydrazine Hydrate D->E Reflux in Ethanol/Acetic Acid

Caption: Overall synthetic workflow from the starting material to chalcone and pyrazoline derivatives.

Anti-Inflammatory Mechanism of Action

Many chalcone and pyrazoline derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[13][14][15] This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Synthesized Chalcone or Pyrazoline Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Inhibition of COX/LOX pathways by synthesized anti-inflammatory agents.

Structure-Activity Relationship (SAR) and Data

The anti-inflammatory potency of the synthesized compounds is highly dependent on the nature and position of substituents on the aromatic rings.

  • Electron-Withdrawing Groups: Groups like halogens (Cl, F, Br) or nitro groups on the aromatic ring derived from the aldehyde often enhance anti-inflammatory activity.[4]

  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups is frequently associated with increased antioxidant and anti-inflammatory effects.[11][16]

  • Pyrazoline Ring: The conversion of chalcones to pyrazolines generally leads to an increase in anti-inflammatory potency.[4][7]

The following table summarizes representative data on the anti-inflammatory activity of compounds synthesized from related precursors, illustrating these principles.

Compound ClassSubstituent (on Aldehyde Ring)Biological ActivityTarget/AssayReference
Hydroxychalcone2',5'-dihydroxyPotent inhibition of β-glucuronidase releaseRat Neutrophils[17]
Dialkoxychalcone2',5'-dialkoxyPotent inhibition of Nitric Oxide (NO) formation (IC₅₀ = 0.7 µM for best compound)Murine Microglial Cells[17]
PyrazolineChloro and Fluoro groupsMaximum anti-inflammatory activityCarrageenan-induced paw edema[4]
PyrazolineBromo and Chloro groupsGood anti-inflammatory activityCarrageenan-induced paw edema[4]
PyrazoleChlorine atomPotent lipoxygenase (LOX) inhibitor (IC₅₀ = 80 µM)In vitro LOX inhibition[5][6]

Conclusion

This compound stands out as a strategic and economically viable starting material for the synthesis of chalcones and their subsequent conversion into pyrazoline-based anti-inflammatory agents. The synthetic routes, primarily the Claisen-Schmidt condensation followed by heterocyclic cyclization, are robust, high-yielding, and adaptable, allowing for the creation of large libraries of compounds for screening. The established link between these structural motifs and the inhibition of key inflammatory pathways like COX and LOX provides a strong rationale for their continued exploration in the quest for new, safer, and more effective anti-inflammatory therapies. This guide provides the necessary framework and protocols for researchers to confidently engage in this promising field of drug discovery.

References

The Strategic Role of 1-(2-Hydroxy-6-methylphenyl)ethanone in Advanced Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Abstract

Flavonoids represent a cornerstone in medicinal chemistry and drug development, revered for their vast pharmacological activities. The synthetic accessibility of these privileged structures is paramount for systematic structure-activity relationship (SAR) studies. This guide details the strategic application of 1-(2-hydroxy-6-methylphenyl)ethanone , a sterically influenced precursor, in the synthesis of diverse flavonoid scaffolds. We will explore the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, including the Claisen-Schmidt condensation and subsequent oxidative cyclization strategies, to afford flavanones, flavones, and flavonols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex bioactive molecules.

Introduction: The Significance of the ortho-Methyl Group

This compound, also known as 2'-hydroxy-6'-methylacetophenone, is a substituted ortho-hydroxyacetophenone. The presence of the methyl group at the C6' position, adjacent to the phenolic hydroxyl, introduces significant steric and electronic effects that can be strategically exploited in flavonoid synthesis. This substitution can influence reaction kinetics, regioselectivity, and the stability of intermediates, offering a nuanced level of control over the synthetic outcome. Flavonoids, a class of polyphenolic compounds, are ubiquitous in plants and are characterized by a C6-C3-C6 skeleton.[1] Their synthesis is a mature field, yet the demand for novel derivatives with enhanced therapeutic profiles necessitates the exploration of diverse and efficient synthetic routes. The condensation of ortho-hydroxyacetophenones with aromatic aldehydes is a foundational approach to building the flavonoid core.[2][3]

Core Synthetic Strategy: From Precursor to Flavonoid

The primary synthetic pathway commencing from this compound involves a two-stage process:

  • Chalcone Formation: A base-catalyzed Claisen-Schmidt condensation between the acetophenone precursor and a substituted aromatic aldehyde to yield a 2'-hydroxy-6'-methylchalcone.[1][4]

  • Cyclization to the Flavonoid Core: The resulting chalcone intermediate undergoes cyclization to form various flavonoid subclasses, such as flavanones, flavones, or flavonols, depending on the reaction conditions and oxidizing agents employed.[5][6]

This modular approach allows for the introduction of diversity at the B-ring of the flavonoid scaffold through the judicious selection of the aromatic aldehyde.

Experimental Protocols & Mechanistic Insights

Synthesis of 2'-Hydroxy-6'-methylchalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust method for forming the α,β-unsaturated ketone backbone of chalcones.[7] The reaction proceeds via an aldol condensation followed by dehydration.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and a substituted benzaldehyde (1.1 eq.) in ethanol.

  • Reaction Initiation: While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (20% w/v) or sodium hydroxide.[4] The reaction mixture will typically develop a deep color.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 12-24 hours.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude chalcone can be purified by recrystallization from ethanol or by column chromatography on silica gel.[8]

  • Characterization: Confirm the structure of the purified chalcone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10] The presence of characteristic signals for the α,β-unsaturated ketone system is a key diagnostic feature.

Causality and Expertise: The ortho-methyl group can sterically hinder the approach of the aldehyde to the enolate of the acetophenone, potentially slowing the reaction rate compared to its unsubstituted counterpart. However, this steric influence can also prevent undesired side reactions. The choice of base is critical; stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF can be employed for less reactive substrates.[4]

Cyclization of 2'-Hydroxy-6'-methylchalcones to Flavanones

Flavanones are formed through the intramolecular Michael-type addition of the phenolic hydroxyl group to the α,β-unsaturated ketone of the chalcone.[6][11] This cyclization can be catalyzed by either acid or base.

Protocol 2: Acid-Catalyzed Cyclization to Flavanones

  • Reaction Setup: Dissolve the purified 2'-hydroxy-6'-methylchalcone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H).[12]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the flavanone. Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: Base-Catalyzed Cyclization to Flavanones

  • Reaction Setup: Dissolve the chalcone in an appropriate solvent like methanol or ethanol.

  • Catalysis: Add a base such as sodium acetate or piperidine.[6]

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The kinetics of cyclization in basic media have been studied and are dependent on the ionization of the 2'-hydroxyl group.[13]

  • Work-up and Purification: Neutralize the reaction mixture with a dilute acid and proceed with extraction using an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described above.

Workflow for Flavanone Synthesis

G cluster_chalcone Chalcone Synthesis cluster_flavanone Flavanone Synthesis Precursor This compound + Ar-CHO Condensation Claisen-Schmidt Condensation (Base Catalyst) Precursor->Condensation Chalcone 2'-Hydroxy-6'-methylchalcone Condensation->Chalcone Cyclization Intramolecular Michael Addition (Acid or Base Catalyst) Chalcone->Cyclization Flavanone 7-Methylflavanone Derivative Cyclization->Flavanone Purification Purification (Recrystallization/ Chromatography) Flavanone->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Workflow from precursor to purified flavanone.

Synthesis of Flavones via Oxidative Cyclization

Flavones can be synthesized from 2'-hydroxychalcones through an oxidative cyclization process. A common and effective method involves the use of iodine in a suitable solvent.[1][5]

Protocol 4: Iodine-Mediated Oxidative Cyclization to Flavones

  • Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxy-6'-methylchalcone (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add a catalytic amount of iodine (I₂).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water and a small amount of sodium thiosulfate solution to quench the excess iodine.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.

Mechanistic Rationale: The reaction is thought to proceed through an initial intramolecular Michael addition to form a flavanone intermediate, which is then oxidized by iodine to the corresponding flavone.[5] Alternatively, a direct oxidative cyclization pathway may also be operative.

The Algar-Flynn-Oyamada (AFO) Reaction for Flavonol Synthesis

The Algar-Flynn-Oyamada (AFO) reaction provides a direct route to 3-hydroxyflavones (flavonols) from 2'-hydroxychalcones using alkaline hydrogen peroxide.[14][15]

Protocol 5: Algar-Flynn-Oyamada Reaction

  • Reagent Preparation: Dissolve the 2'-hydroxy-6'-methylchalcone (1.0 eq.) in ethanol or methanol.

  • Reaction Conditions: Add an aqueous solution of sodium hydroxide (NaOH) followed by the slow, dropwise addition of hydrogen peroxide (H₂O₂, 30%). The reaction is exothermic and should be cooled in an ice bath.

  • Monitoring and Work-up: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with dilute acid to precipitate the flavonol.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization.

Mechanistic Complexity: The mechanism of the AFO reaction is complex and has been a subject of debate. It is believed to involve the formation of a dihydroflavonol intermediate, which is subsequently oxidized to the flavonol.[14][16] An alternative pathway involving an epoxide intermediate has also been proposed.[16]

Reaction Pathways from 2'-Hydroxychalcone

G cluster_flavanone Flavanone Pathway cluster_flavone Flavone Pathway cluster_flavonol Flavonol Pathway Chalcone 2'-Hydroxy-6'-methylchalcone Flavanone Flavanone Chalcone->Flavanone Acid/Base Cyclization Flavone Flavone Chalcone->Flavone I₂/DMSO Oxidative Cyclization Flavonol Flavonol Chalcone->Flavonol Algar-Flynn-Oyamada (H₂O₂/NaOH)

Caption: Divergent synthesis of flavonoid subclasses.

Alternative Synthetic Route: The Baker-Venkataraman Rearrangement

An alternative strategy for the synthesis of flavones involves the Baker-Venkataraman rearrangement.[17][18] This reaction transforms a 2-acyloxyacetophenone into a 1,3-diketone, which can then undergo acid-catalyzed cyclization to form the flavone.

Protocol 6: Baker-Venkataraman Rearrangement and Cyclization

  • Esterification: Acylate the hydroxyl group of this compound with a substituted benzoyl chloride in the presence of a base like pyridine to form the corresponding 2-acyloxyacetophenone.

  • Rearrangement: Treat the 2-acyloxyacetophenone with a base such as potassium hydroxide (KOH) in pyridine or potassium carbonate (K₂CO₃).[19][20] This induces an intramolecular acyl transfer to form a 1,3-diketone.[17]

  • Cyclization: The resulting 1,3-diketone is then cyclized to the flavone by heating in the presence of a strong acid like sulfuric acid.

Mechanistic Insight: The rearrangement proceeds via the formation of an enolate, which then attacks the ester carbonyl in an intramolecular fashion.[18] The subsequent ring-opening yields the stable 1,3-diketone.

Data Summary and Characterization

The successful synthesis of flavonoids requires rigorous purification and characterization.

Table 1: Purification and Analytical Techniques

TechniquePurposeKey Considerations
Recrystallization Primary purification of solid products.Solvent selection is critical for obtaining high purity and yield.
Column Chromatography Purification of crude mixtures and isolation of products.Silica gel is commonly used for flavonoids. Gradient elution may be required.[21][22]
¹H and ¹³C NMR Structural elucidation and confirmation.Provides detailed information on the carbon-hydrogen framework.[9][23][24]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.Confirms the identity of the synthesized compound.[8]
Infrared (IR) Spectroscopy Identification of functional groups.Useful for confirming the presence of key carbonyl and hydroxyl groups.[1]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Essential for determining the purity of the final compound.[9][25]

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of flavonoid derivatives. The strategic placement of the ortho-methyl group offers unique opportunities to influence reaction pathways and outcomes. By mastering the fundamental transformations outlined in this guide—the Claisen-Schmidt condensation and various cyclization strategies—researchers can efficiently access diverse flavonoid scaffolds for applications in drug discovery and materials science. The provided protocols, grounded in established chemical principles, offer a reliable foundation for the synthesis and exploration of this important class of natural products.

References

Application Notes and Protocols for the Fragrance and Perfumery Research of 1-(2-Hydroxy-6-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and fragrance development professionals

Abstract

These application notes provide a comprehensive guide for the systematic evaluation of novel compounds in fragrance and perfumery research, using 1-(2-Hydroxy-6-methylphenyl)ethanone (CAS No. 41085-27-2) as a primary case study. While this molecule is recognized as an intermediate in the synthesis of fragrance and flavoring agents, its intrinsic olfactory profile is not extensively documented in public literature.[1] This guide, therefore, emphasizes the procedural aspects of characterization, offering detailed protocols for sensory analysis, instrumental evaluation, and stability testing. By following these methodologies, researchers can thoroughly assess the potential of new chemical entities for the fragrance industry.

Introduction: The Quest for Novel Aroma Chemicals

The fragrance industry is in a perpetual state of innovation, driven by the constant demand for new and captivating scents. The discovery and characterization of novel aroma chemicals are the cornerstones of this creative process. This compound, a substituted acetophenone, represents a class of compounds that are of significant interest to perfumers due to their potential for complex and unique olfactory profiles. The systematic evaluation of such molecules is paramount to understanding their potential contributions to fragrance compositions. This document serves as a methodological framework for the comprehensive assessment of new or uncharacterized fragrance ingredients.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a potential fragrance ingredient is the foundation for its evaluation and application.

PropertyValueSource
CAS Number 41085-27-2[2][3]
Molecular Formula C₉H₁₀O₂[2][4]
Molecular Weight 150.17 g/mol [2][4]
Synonyms 2'-Hydroxy-6'-methylacetophenone[2]
Appearance Not specified in literature; typically, acetophenones are crystalline solids or liquids.
Solubility Expected to be soluble in ethanol and other organic solvents commonly used in perfumery.

Olfactory Characterization: A Multi-faceted Approach

The core of evaluating a new fragrance ingredient lies in the detailed characterization of its scent. This is a multi-step process that combines human sensory perception with instrumental analysis.

Protocol for Sensory Evaluation (Odor Profile)

The human nose remains the most sensitive and discerning tool for odor evaluation. A trained sensory panel is essential for obtaining reliable and descriptive data.

Objective: To define the olfactory profile of this compound.

Materials:

  • This compound (high purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass vials

  • Pipettes

  • Smelling strips (blotters)

  • Sensory panel of at least 5-10 trained evaluators

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of this compound in ethanol (e.g., 10%, 1%, 0.1%). This allows for the assessment of the odor at different intensities.

  • Sample Presentation: Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds. Present the strips to the panelists in a well-ventilated, odor-free room.[5]

  • Odor Description: Panelists should individually record their impressions of the scent at different time intervals (top note, middle note, base note) over several hours. Use a standardized vocabulary of odor descriptors.

  • Data Analysis: Compile the descriptors from all panelists to create a comprehensive odor profile, noting the most frequently cited terms.

Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection, allowing for the identification of odor-active compounds in a sample.[6]

Objective: To identify the specific volatile compounds contributing to the overall aroma of this compound and to detect any trace impurities with significant odor impact.

Workflow:

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Claisen-Schmidt Reaction Conditions for 2'-Hydroxy-6'-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Claisen-Schmidt reaction, with a specific focus on the synthesis of chalcones derived from 2'-Hydroxy-6'-methylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their synthetic strategies, troubleshoot common issues, and deepen their understanding of this versatile condensation reaction.

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, known as chalcones.[1][2] These compounds are not only valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds but also exhibit a wide range of pharmacological activities, making them a focal point in medicinal chemistry.[1][3] The reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone that possesses α-hydrogens.[4][5]

However, the reaction's success with sterically hindered ketones like 2'-Hydroxy-6'-methylacetophenone can be challenging. This guide provides in-depth, experience-driven advice to navigate these complexities, ensuring reproducible and high-yielding results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: I am observing very low to no product yield. What are the likely causes and how can I improve it?

Answer:

Low or nonexistent yields in the Claisen-Schmidt condensation, especially with a hindered ketone, can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:

  • Inappropriate Catalyst Choice or Concentration: The steric hindrance from the ortho-methyl and ortho-hydroxyl groups on the acetophenone can impede the approach of the base to the α-hydrogens, making enolate formation difficult.

    • Solution: A strong base is often necessary. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common choices, consider using alkali metal alkoxides like sodium ethoxide or potassium tert-butoxide in a polar aprotic solvent like DMSO.[6] These can be more effective in deprotonating hindered ketones. Start with a catalytic amount (e.g., 20 mol%) and incrementally increase it if the reaction does not proceed.[7]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: While many Claisen-Schmidt reactions are run at room temperature, gentle heating (40-50 °C) might be necessary to overcome the activation energy barrier with a hindered substrate.[8] Conversely, if you suspect side reactions are occurring, cooling the reaction mixture in an ice bath may be beneficial.[3] One study on 2'-hydroxyacetophenone found that conducting the reaction at 0°C provided the best yield.[9]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.

    • Solution: While an equimolar ratio of the aldehyde and ketone is a common starting point, using a slight excess of the aldehyde can sometimes drive the reaction to completion.[10] However, be mindful that this can also lead to side reactions.

  • Poor Reagent Quality: Impurities in either the 2'-Hydroxy-6'-methylacetophenone or the aromatic aldehyde can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify the aldehyde by distillation or recrystallization to remove any acidic impurities that could neutralize the base catalyst.

Question 2: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of the reaction?

Answer:

The formation of multiple products is a common issue and can often be attributed to several competing reaction pathways.

  • Self-Condensation of the Aldehyde (Cannizzaro Reaction): This occurs with aldehydes that lack α-hydrogens in the presence of a strong base.

    • Solution: To minimize this, add the base catalyst slowly to the reaction mixture containing both the ketone and the aldehyde.[10] This ensures that the base preferentially reacts to form the ketone enolate. Using a milder base or a lower base concentration can also be effective.

  • Self-Condensation of the Ketone: Although less common with hindered ketones, self-condensation can still occur.

    • Solution: Slowly add the aldehyde to a mixture of the ketone and the catalyst.[10] This ensures a higher concentration of the aldehyde is available to react with the ketone enolate as it is formed.

  • Michael Addition: The newly formed chalcone product can act as a Michael acceptor, reacting with another molecule of the ketone enolate.

    • Solution: Employ a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate.[10] Running the reaction at a lower temperature can also disfavor this side reaction.

Question 3: The reaction mixture has turned into a dark, tarry substance, and I am unable to isolate a solid product. What is happening?

Answer:

The formation of a dark, intractable tar often indicates polymerization or decomposition of the starting materials or product.

  • Cause: This is typically a result of overly aggressive reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[8] Aldehydes are particularly susceptible to polymerization under these conditions.

  • Solution:

    • Reduce Reaction Temperature: Maintain the reaction at room temperature or below by using an ice bath.

    • Lower Base Concentration: Use a more dilute solution of the base catalyst.

    • Controlled Addition: Add the base dropwise to the reaction mixture to avoid localized high concentrations and exothermic events.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of the Claisen-Schmidt reaction for 2'-Hydroxy-6'-methylacetophenone.

What is the general mechanism of the base-catalyzed Claisen-Schmidt condensation?

The reaction proceeds through a three-step mechanism:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone (2'-Hydroxy-6'-methylacetophenone) to form a resonance-stabilized enolate.[1]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1]

  • Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]

Which solvents are most suitable for this reaction?

The choice of solvent can significantly impact the reaction's outcome.

  • Protic Solvents: Ethanol and methanol are the most commonly used solvents as they are considered "green" and can readily dissolve the reactants and the base catalyst.[11][12] Isopropyl alcohol has also been shown to be an effective solvent.[9]

  • Aprotic Solvents: In cases of particularly hindered ketones, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) in combination with a strong base can be highly effective.[6]

  • Solvent-Free Conditions: For a more environmentally friendly approach, "green" synthesis methods involving grinding the reactants with a solid catalyst like NaOH at room temperature have been reported to give high yields.[7][13][14]

How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[15]

  • Procedure: Spot the reaction mixture alongside the starting materials (ketone and aldehyde) on a TLC plate.

  • Interpretation: The disappearance of the starting material spots and the appearance of a new, typically lower Rf spot, indicates product formation. This allows you to determine the optimal reaction time and quench the reaction upon completion to prevent the formation of byproducts from prolonged reaction times.[8]

What is the standard work-up and purification procedure for the resulting chalcone?

Once the reaction is complete as indicated by TLC, the following procedure is typically followed:

  • Precipitation: Pour the reaction mixture into a beaker of crushed ice and water.[1]

  • Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral.[1][15] This will cause the chalcone product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.[1]

  • Washing: Wash the collected solid thoroughly with cold water to remove any inorganic impurities and unreacted base.[1][16]

  • Purification: The crude product can often be of high purity. If further purification is needed, recrystallization from a suitable solvent, such as ethanol, is the most common method.[1][16]

  • Drying and Characterization: Dry the purified crystals and characterize them by determining the melting point and using spectroscopic methods like IR, NMR, and Mass Spectrometry.[17]

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition 1: Standard ProticCondition 2: For Hindered SubstratesCondition 3: Green Chemistry
Ketone 2'-Hydroxy-6'-methylacetophenone (1.0 eq)2'-Hydroxy-6'-methylacetophenone (1.0 eq)2'-Hydroxy-6'-methylacetophenone (1.0 eq)
Aldehyde Aromatic Aldehyde (1.0-1.1 eq)Aromatic Aldehyde (1.0-1.1 eq)Aromatic Aldehyde (1.0 eq)
Catalyst NaOH or KOH (40% aqueous solution)Potassium tert-butoxide (t-BuOK)Solid NaOH (20 mol%)
Solvent Ethanol or Isopropyl Alcohol[9]DMSO[6]Solvent-free (grinding)[13]
Temperature 0 °C to Room Temperature[9]Room Temperature to 50 °CRoom Temperature
Time 2-24 hours (Monitor by TLC)1-4 hours (Monitor by TLC)5-30 minutes (Monitor by TLC)[10]
Detailed Experimental Protocol (Standard Protic Conditions)
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-Hydroxy-6'-methylacetophenone (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in ethanol.[17]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40% aqueous solution of NaOH dropwise. Maintain the temperature below 25°C, using an ice bath if necessary.[1]

  • Reaction Monitoring: Continue stirring the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[1]

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice (approximately 200g per 10 mmol of ketone) and acidify with dilute HCl until the pH is neutral.[1]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1] The crude product can be further purified by recrystallization from ethanol.[1]

Visualizing the Process

Reaction Mechanism and Workflow

To provide a clearer understanding of the Claisen-Schmidt condensation, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone 2'-Hydroxy-6'- methylacetophenone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Enolate2->Aldehyde Nucleophilic Attack Chalcone Chalcone Product Aldol_Adduct2->Chalcone Dehydration Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental_Workflow Start Start Reactant_Prep Dissolve Ketone and Aldehyde in Solvent Start->Reactant_Prep Catalyst_Add Add Base Catalyst Dropwise Reactant_Prep->Catalyst_Add Reaction Stir at Controlled Temperature Catalyst_Add->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Pour into Ice Water and Neutralize TLC->Workup Reaction Complete Filter Collect Precipitate by Filtration Workup->Filter Wash Wash with Cold Water Filter->Wash Purify Recrystallize from Suitable Solvent Wash->Purify Dry_Characterize Dry and Characterize (MP, NMR, IR, MS) Purify->Dry_Characterize End End Dry_Characterize->End

Caption: A logical workflow for chalcone synthesis and purification.

Troubleshooting Decision Tree

This diagram provides a systematic approach to troubleshooting common problems encountered during the reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Optimize Catalyst: - Increase Concentration - Use Stronger Base (e.g., t-BuOK) Start->Check_Catalyst Check_Temp Adjust Temperature: - Gentle Heating (40-50°C) - Cooling (0°C) Start->Check_Temp Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Multiple_Products Multiple Products on TLC Slow_Addition Slowly Add Base or Aldehyde Multiple_Products->Slow_Addition Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Adjust_Stoichiometry Use Slight Excess of Aldehyde Multiple_Products->Adjust_Stoichiometry Dark_Tar Dark Tar Formation Reduce_Conditions Reduce Reaction Severity: - Lower Temperature - Lower Base Concentration Dark_Tar->Reduce_Conditions Controlled_Addition Ensure Slow, Controlled Addition of Base Dark_Tar->Controlled_Addition

Caption: Troubleshooting workflow for Claisen-Schmidt condensation.

By leveraging the insights and protocols within this guide, researchers can effectively optimize the Claisen-Schmidt reaction for 2'-Hydroxy-6'-methylacetophenone, leading to the successful synthesis of desired chalcone derivatives for further investigation in drug discovery and development.

References

Technical Support Center: Synthesis of 1-(2-Hydroxy-6-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about improving the yield of "1-(2-Hydroxy-6-methylphenyl)ethanone" synthesis.

Welcome to the technical support guide for the synthesis of this compound. This valuable hydroxyaryl ketone is a key intermediate in the production of pharmaceuticals, fragrances, and UV absorbers.[1] The most common and industrially significant route to its synthesis is the Fries rearrangement of m-cresyl acetate.[2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yield. We will focus on the scientific principles behind the reaction to empower you to make informed decisions during your experimental work.

Core Reaction: The Fries Rearrangement

The Fries rearrangement is the transformation of a phenolic ester (in this case, m-cresyl acetate) into a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[4][6] A key challenge is controlling the regioselectivity, as the acyl group can migrate to either the ortho or para position relative to the hydroxyl group. For the synthesis of this compound, the desired product is the ortho isomer.

Reaction Mechanism Overview

The widely accepted mechanism involves the coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester, making it a better leaving group. This generates an acylium carbocation intermediate, which then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the activated phenyl ring.[2][6][7]

Fries_Mechanism cluster_start Step 1: Catalyst Coordination cluster_rearrange Step 2: Acylium Ion Formation cluster_eas Step 3: Electrophilic Aromatic Substitution cluster_end Step 4: Deprotonation & Workup S m-Cresyl Acetate + AlCl₃ C1 Initial Complex (Coordination at C=O) S->C1 Lewis Acid Attack C2 Rearranged Complex (Coordination at O-Ph) C1->C2 Rearrangement AI Acylium Ion + Aluminum Phenoxide C2->AI Dissociation WI Wheland Intermediate (Sigma Complex) AI->WI Electrophilic Attack (ortho or para) P_complex Product-Catalyst Complex WI->P_complex Deprotonation P_final Hydroxy Aryl Ketone (ortho or para) P_complex->P_final Acidic Workup

Caption: General mechanism of the Lewis acid-catalyzed Fries rearrangement.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is very low. What are the common causes and how can I fix this?

Low yields are a frequent issue and can be attributed to several factors.

  • Cause A: Catalyst Deactivation by Moisture

    • Explanation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Even trace amounts of water will hydrolyze the catalyst, rendering it inactive and halting the reaction.[8]

    • Solution:

      • Glassware: Ensure all glassware (flask, condenser, etc.) is rigorously dried, preferably in an oven at >100°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.

      • Reagents & Solvents: Use anhydrous grade solvents and ensure the AlCl₃ is fresh and has been handled to minimize exposure to air.

      • Atmosphere: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Cause B: Incomplete Reaction

    • Explanation: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

    • Solution:

      • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8][9] Compare the reaction mixture spot to a spot of the starting m-cresyl acetate. The reaction is complete when the starting material spot has disappeared.

      • Optimization: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.

  • Cause C: Sub-optimal Catalyst Stoichiometry

    • Explanation: The Fries rearrangement requires a stoichiometric excess of the Lewis acid catalyst. This is because AlCl₃ forms stable complexes with both the carbonyl group of the starting ester and the carbonyl and hydroxyl groups of the product.[8][10] If too little catalyst is used, the reaction will be incomplete.

    • Solution: Use at least 1.5 equivalents of AlCl₃ relative to the m-cresyl acetate. Some procedures report using up to 3.0 equivalents to maximize conversion.[8]

  • Cause D: Substrate Decomposition or Side Reactions

    • Explanation: Excessively high temperatures can cause decomposition of the starting material or product, leading to charring and the formation of complex byproducts.[8][9][11] Another common side reaction is the cleavage of the ester to form m-cresol.

    • Solution: While high temperatures favor the desired ortho product, there is an upper limit. Avoid excessively high temperatures (>170-180°C) and find the optimal balance between regioselectivity and stability for your specific setup.

Question 2: I'm getting a mixture of isomers that is difficult to separate. How can I improve the selectivity for the ortho product, this compound?

This is the most critical challenge in this synthesis. The ortho/para product ratio is a classic example of kinetic versus thermodynamic control and is highly dependent on reaction conditions.[2][5][9]

  • Cause A: Incorrect Reaction Temperature

    • Explanation: Temperature is the primary factor influencing regioselectivity. Lower temperatures (thermodynamic control) favor the formation of the more stable para isomer.[5][9] Higher temperatures (kinetic control) favor the ortho isomer, whose formation is kinetically faster and is stabilized by the formation of a bidentate chelate complex with the aluminum catalyst.[2][5][9]

    • Solution: To maximize the yield of the ortho product, run the reaction at a high temperature, typically in the range of 160-170°C .[3][9][11]

  • Cause B: Inappropriate Solvent Choice

    • Explanation: Solvent polarity also plays a crucial role. Non-polar solvents favor the formation of the intramolecularly stabilized ortho product.[2][5][6] As solvent polarity increases, the ratio of the para product also increases.[2][5]

    • Solution: Use a non-polar, high-boiling solvent such as monochlorobenzene, or conduct the reaction neat (without any solvent).[5][9] Avoid polar solvents like nitrobenzene if the ortho isomer is the target.

ParameterCondition for ortho Product (Kinetic Control)Condition for para Product (Thermodynamic Control)
Temperature High (> 160°C)[3][9]Low (< 60°C)[3]
Solvent Non-polar (e.g., monochlorobenzene) or neat[2][5]Polar (e.g., nitrobenzene)[4][9]

Question 3: My workup is messy, and I'm struggling with purification.

  • Cause: Formation of Stable Aluminum Complexes

    • Explanation: The product forms a very stable complex with AlCl₃, which must be hydrolyzed to liberate the free hydroxy ketone.

    • Solution - Workup: The standard workup involves carefully and slowly pouring the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[8][9] This exothermic process decomposes the aluminum complexes and protonates the phenoxide.

    • Solution - Purification:

      • Steam Distillation: The ortho isomer, this compound, can form an intramolecular hydrogen bond, making it more volatile than the para isomer. This property allows for effective separation by steam distillation.[3]

      • Column Chromatography: If distillation is not feasible, purification can be achieved using silica gel column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).

      • Recrystallization: Depending on the purity after initial workup, recrystallization from a suitable solvent can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this synthesis? A: Anhydrous aluminum chloride (AlCl₃) is the most common, effective, and traditional catalyst for the Fries rearrangement.[8][9] However, other Lewis acids like BF₃, TiCl₄, and SnCl₄, or strong protic acids such as HF and methanesulfonic acid, have also been successfully used.[2][10][12] For more environmentally benign processes, solid acid catalysts like zeolites are being explored, though they may require different reaction conditions.[13][14]

Q2: How do I prepare the starting material, m-cresyl acetate? A: m-Cresyl acetate is prepared by the esterification of m-cresol. This is typically achieved by reacting m-cresol with acetyl chloride or acetic anhydride.[6] The reaction is often performed in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the acidic byproduct (HCl or acetic acid).

Q3: Are there any significant safety precautions I should take? A: Yes. Aluminum chloride reacts violently with water and is corrosive. The reaction should be performed in a well-ventilated fume hood. The addition of AlCl₃ can be exothermic and should be done slowly and in portions, especially on a large scale.[8] The workup procedure with ice and concentrated HCl is also highly exothermic and requires caution. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Q4: Can I use a different starting ester? A: Yes, the Fries rearrangement is applicable to a variety of phenolic esters. However, the reaction works best with esters that have stable acyl and aromatic components capable of withstanding the harsh, acidic conditions.[2][4] Substrates with heavily substituted groups may give lower yields due to steric hindrance, and rings with deactivating, meta-directing groups will react poorly.[2][4]

Experimental Protocols & Workflows

Protocol: Optimized Synthesis of this compound

This protocol is designed to favor the formation of the ortho isomer.

  • Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Charging Reagents: To the flask, add m-cresyl acetate (1.0 eq.). If using a solvent, add anhydrous monochlorobenzene.

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and in portions, add anhydrous aluminum chloride (1.5 - 2.0 eq.) to the stirred solution. Control the addition rate to manage the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 165°C . Maintain this temperature and stir vigorously for 2-4 hours.

  • Monitoring: Periodically take a small aliquot from the reaction mixture, quench it carefully, and spot it on a TLC plate to monitor the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product via steam distillation or column chromatography on silica gel to isolate the pure this compound.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Assemble Flame-Dried Glassware under N₂ B Add m-Cresyl Acetate (1 eq) A->B C Cool to 0°C B->C D Add Anhydrous AlCl₃ (1.5 eq) in portions C->D E Heat to 165°C for 2-4 hours D->E F Monitor by TLC E->F G Cool to RT F->G H Quench in Ice / conc. HCl G->H I Extract with Organic Solvent H->I J Wash, Dry, Concentrate I->J K Crude Product J->K L Steam Distillation or Column Chromatography K->L M Pure Ortho-Product L->M

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Technical Support Center: Side Product Formation in the Synthesis of Chalcones from 1-(2-Hydroxy-6-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of chalcones derived from 1-(2-hydroxy-6-methylphenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this specific ortho-hydroxyacetophenone derivative in Claisen-Schmidt condensations. The presence of the ortho-hydroxyl and ortho-methyl groups introduces unique reactivity patterns that can lead to the formation of unexpected side products. This guide provides in-depth, question-and-answer-based troubleshooting to help you identify, understand, and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yielded a significant amount of a cyclized product instead of the expected linear chalcone. What is happening and how can I prevent it?

Answer:

This is a very common issue when synthesizing 2'-hydroxychalcones. The primary side product you are likely observing is a flavanone .

The Underlying Mechanism: Intramolecular Michael Addition

The formation of the desired chalcone via the Claisen-Schmidt condensation is in equilibrium with its cyclized flavanone counterpart.[1] The ortho-hydroxyl group of the chalcone can act as an intramolecular nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system in a reversible conjugate addition (oxa-Michael) reaction.[2][3][4] This cyclization is often catalyzed by both acidic and basic conditions, which are typically present in the Claisen-Schmidt reaction itself.[1][3]

The presence of the ortho-methyl group on the this compound starting material can influence the rate of this cyclization, though it does not prevent it. While steric hindrance from the methyl group might be expected to disfavor cyclization, electronic effects and the specific reaction conditions play a more dominant role.

Troubleshooting & Prevention Strategies:

  • Control Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly slow down the rate of the intramolecular cyclization, favoring the kinetic chalcone product.

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed and the chalcone spot is at its maximum intensity, work up the reaction promptly. Prolonged reaction times, especially at elevated temperatures, will promote the conversion of the chalcone to the more thermodynamically stable flavanone.[2]

  • Choice of Base: While strong bases like NaOH or KOH are standard for the initial condensation, their prolonged presence can drive the cyclization.[5][6] Using a milder base or carefully neutralizing the reaction mixture upon completion can help preserve the chalcone. Some protocols have found success with catalysts like lithium hydroxide, which may offer a better balance.

  • pH Control During Workup: During the aqueous workup, carefully neutralize the reaction mixture. Strongly acidic or basic conditions during extraction can catalyze the cyclization of the isolated chalcone.

Diagram 1: Chalcone-Flavanone Equilibrium

Chalcone_Flavanone Chalcone 2'-Hydroxy-6'-methylchalcone (Desired Product) TransitionState Intramolecular oxa-Michael Addition Chalcone->TransitionState Cyclization (Base or Acid Catalyzed) Flavanone Flavanone (Side Product) Flavanone->TransitionState Ring Opening TransitionState->Chalcone TransitionState->Flavanone

Caption: Reversible cyclization of the desired 2'-hydroxychalcone to the flavanone side product.

FAQ 2: Besides the flavanone, I've isolated another unexpected product. What could it be?

Answer:

Another potential side product, though sometimes less common under standard Claisen-Schmidt conditions, is a chromone .

The Underlying Mechanism: Alternative Cyclization Pathways

Chromone formation from 2-hydroxyacetophenones is a known synthetic route, often involving different reagents than a typical Claisen-Schmidt condensation.[7][8][9] However, under certain conditions, particularly with specific aldehydes or if side reactions with the solvent or base occur, pathways to chromones can become accessible.

One potential, albeit less direct, route could involve an initial side reaction of the this compound before condensation. For instance, reaction with a formylating agent (which could be formed in situ from certain solvents like DMF) can lead to a β-dicarbonyl intermediate that readily cyclizes to a chromone.[8]

Troubleshooting & Identification:

  • Spectroscopic Analysis: Carefully analyze the NMR and Mass Spectrometry data of the unknown side product. Chromones have a distinct spectroscopic signature compared to chalcones and flavanones.

  • Review Your Reagents: Ensure the purity of your starting aldehyde and solvent. Contaminants could initiate alternative reaction pathways.

  • Reaction Conditions: Very high temperatures or the use of specific catalysts not typical for Claisen-Schmidt reactions might favor chromone formation.[10]

FAQ 3: My overall yield is very low, and I see multiple spots on my TLC plate, including what looks like starting material. What's going wrong?

Answer:

Low yields and a complex reaction mixture often point to an incomplete or inefficient initial condensation step, or competing side reactions.

Potential Causes & Solutions:

  • Inefficient Enolate Formation: The first step of the Claisen-Schmidt reaction is the formation of an enolate from the acetophenone.[11][12] The ortho-methyl group on your starting material, this compound, can provide some steric hindrance, potentially slowing down this deprotonation step compared to unhindered acetophenones.

    • Solution: Ensure you are using a sufficiently strong base (e.g., 40-60% aqueous NaOH or KOH) and that it is fresh.[6][13] Allow adequate time for the enolate to form before the aldehyde fully reacts.

  • Aldehyde Self-Condensation (Cannizzaro Reaction): If you are using an aromatic aldehyde with no α-hydrogens (like benzaldehyde) and a very high concentration of a strong base, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid.[5] This consumes your aldehyde, reducing the yield of the desired chalcone.

    • Solution: Avoid excessively high concentrations of base. Adding the aldehyde slowly to the mixture of the ketone and base can also help ensure the enolate is present to react, outcompeting the Cannizzaro pathway.

  • Sub-optimal Solvent: The choice of solvent can impact the solubility of the reactants and intermediates. Ethanol and methanol are commonly used and are generally effective.[13][14]

    • Solution: While ethanol is standard, some studies have found isopropyl alcohol to be effective. Ensure your reactants are fully dissolved at the reaction temperature.

Diagram 2: Key Reaction Pathways from this compound

ReactionPathways Start This compound + Aromatic Aldehyde Base Base (e.g., KOH) Start->Base Claisen-Schmidt Condensation Chalcone Desired Chalcone Base->Chalcone Other Other Side Products (e.g., Chromones) Base->Other Alternative Pathways Flavanone Flavanone Side Product Chalcone->Flavanone Intramolecular Cyclization

Caption: Overview of desired and side reaction pathways in chalcone synthesis.

Data Summary Table: Product Identification

To aid in the identification of your products, the following table summarizes key characteristics. Note that exact spectroscopic values will depend on the specific aromatic aldehyde used and the solvent for NMR.

CompoundStructure TypeKey ¹H NMR SignalsKey ¹³C NMR SignalsTLC Rf (Typical)
Chalcone α,β-Unsaturated KetoneTwo doublets for α and β vinyl protons (J ≈ 15-16 Hz for trans isomer)C=O signal ~190-195 ppmIntermediate
Flavanone Saturated Heterocycle"AMX" or "ABX" spin system for the three protons on the heterocyclic ringC=O signal ~192 ppm; C2 signal ~80 ppm; C3 signal ~45 ppm.[2]Often higher than chalcone
Chromone Aromatic HeterocycleA characteristic singlet for the C3 protonC=O signal ~175-180 ppmVaries

Recommended Experimental Protocol

This protocol is optimized to favor the formation of the 2'-hydroxy-6'-methylchalcone while minimizing flavanone formation.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol (or Isopropyl Alcohol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40% aqueous solution

  • Hydrochloric Acid (HCl), 1 M

  • Ice bath

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.1 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol.

  • Cooling: Place the flask in an ice bath and stir for 15-20 minutes until the solution temperature is between 0-5°C.

  • Base Addition: While stirring vigorously, slowly add a 40% aqueous solution of KOH or NaOH (approximately 2-3 equivalents) dropwise, ensuring the temperature does not rise above 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. Do not let the reaction run overnight at room temperature, as this will favor flavanone formation.

  • Workup: Once the starting ketone is consumed, pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Slowly and carefully acidify the mixture with 1 M HCl until it is slightly acidic (pH ~5-6). A precipitate of the crude chalcone should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary to separate it from any flavanone byproduct.[14][15]

References

Catalyst selection for the efficient synthesis of "2'-Hydroxy-6'-methylacetophenone"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Efficient Synthesis of 2'-Hydroxy-6'-methylacetophenone

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2'-Hydroxy-6'-methylacetophenone. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable hydroxyaryl ketone. Our goal is to provide practical, evidence-based solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The primary and most established route to synthesize hydroxyaryl ketones like 2'-Hydroxy-6'-methylacetophenone is the Fries Rearrangement of the corresponding phenolic ester, in this case, m-cresyl acetate.[1] This reaction, while powerful, is notorious for challenges related to catalyst handling, yield, and regioselectivity.[1][2] This guide will address these issues in a direct question-and-answer format.

Core Synthesis Workflow

The synthesis typically proceeds in two main stages: esterification of m-cresol to form the precursor m-cresyl acetate, followed by the catalyst-driven intramolecular rearrangement to yield the target product.

m_cresol m-Cresol esterification Esterification (e.g., Acetic Anhydride, Acetyl Chloride) m_cresol->esterification m_cresyl_acetate m-Cresyl Acetate esterification->m_cresyl_acetate fries Fries Rearrangement (Catalyst-driven) m_cresyl_acetate->fries product 2'-Hydroxy-6'-methylacetophenone (Ortho Product) fries->product Favored by: - High Temp - Non-polar solvent side_product 4'-Hydroxy-2'-methylacetophenone (Para Product) fries->side_product Favored by: - Low Temp - Polar solvent

Caption: General workflow for the synthesis of 2'-Hydroxy-6'-methylacetophenone.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: Why is my yield of 2'-Hydroxy-6'-methylacetophenone consistently low?

Low yield is the most common issue and can often be traced to several critical factors related to the catalyst and reaction conditions.

  • Catalyst Inactivity: The most common catalyst, aluminum chloride (AlCl₃), is a highly reactive Lewis acid that is extremely sensitive to moisture.[2] If your catalyst has been exposed to the atmosphere, it may be partially hydrolyzed and inactive. An excess of the catalyst is often required because it complexes with both the ester starting material and the ketone product.[2][3]

    • Solution: Always use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., under an inert atmosphere in a glove box) to minimize exposure to air.

  • Insufficient Catalyst Loading: The Fries rearrangement requires more than a catalytic amount of the Lewis acid. Both the carbonyl oxygen of the ester and the hydroxyl group of the product coordinate to AlCl₃, effectively sequestering it.

    • Solution: A molar excess of AlCl₃ (typically 1.5 to 3 equivalents) relative to the m-cresyl acetate is necessary to drive the reaction to completion.[4][5] Optimization on a small scale is recommended to find the ideal loading for your specific setup.[2]

  • Sub-optimal Temperature: Reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be impractically slow, leading to an incomplete reaction.[2] Conversely, excessively high temperatures can promote the formation of side products and charring, which complicates purification and lowers the isolated yield.[2][5]

  • Reaction Time: Ensure the reaction has proceeded long enough for complete conversion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Q2: I'm getting a mixture of isomers. How can I improve the selectivity for the desired 2'-hydroxy (ortho) product?

Controlling the regioselectivity between the ortho (2'-hydroxy-6'-methyl) and para (4'-hydroxy-2'-methyl) isomers is a key challenge in the Fries rearrangement.[6] The ratio is highly dependent on reaction conditions, reflecting a classic case of kinetic versus thermodynamic control.[2][6]

  • Thermodynamic vs. Kinetic Control:

    • Low temperatures (e.g., <60°C) favor the para product, which is formed faster (kinetic control).[7][8]

    • High temperatures (e.g., >160°C) favor the formation of the more stable ortho product.[7][8] The ortho isomer can form a stable six-membered bidentate complex with the aluminum catalyst via the hydroxyl group and the ketone's carbonyl oxygen, making it the thermodynamically favored product.[2][6]

  • Solvent Polarity:

    • Non-polar solvents (e.g., toluene, monochlorobenzene) tend to favor the formation of the ortho isomer.[6][8]

    • Polar solvents increase the proportion of the para product.[6]

Table 1: Influence of Reaction Conditions on Ortho/Para Selectivity

Parameter Condition for Higher Ortho Selectivity Condition for Higher Para Selectivity Rationale
Temperature High (>150 °C)[5][7] Low (<60 °C)[7] Thermodynamic control favors the more stable ortho chelate complex at high temperatures.
Solvent Non-polar (e.g., Toluene)[6] Polar (e.g., Nitrobenzene)[6][9] Non-polar solvents promote the intramolecular rearrangement required for ortho attack.

| Catalyst | Stoichiometric+ AlCl₃ | Varies | Sufficient catalyst is needed to form the key intermediates. |

Q3: My reaction is producing a lot of side products. What are they and how can I minimize them?

Besides the undesired para isomer, other side reactions can reduce your yield and complicate purification.

  • Hydrolysis: The presence of water can hydrolyze the starting material (m-cresyl acetate) back to m-cresol and acetic acid, or it can deactivate the AlCl₃ catalyst.[2]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Intermolecular Acylation: At high concentrations or temperatures, the acylium ion intermediate can acylate a different molecule rather than rearranging within the same molecule, leading to di-acylated products or other complex mixtures.

    • Solution: While challenging to eliminate completely, adhering to optimized temperature and reaction times can help minimize these intermolecular reactions.

Q4: Are there more environmentally friendly or efficient catalysts than AlCl₃?

Yes. The issues with AlCl₃ (hygroscopic nature, corrosive, and generation of acidic waste) have driven research into alternative catalysts.[3]

  • Brønsted Acids: Strong protic acids like methanesulfonic acid (MSA) and polyphosphoric acid (PPA) can effectively catalyze the Fries rearrangement and are less sensitive to moisture.[3][10] They are often considered more environmentally benign.[11]

  • Metal Triflates: Catalysts like Bismuth Triflate (Bi(OTf)₃) have shown high efficiency in promoting the rearrangement under milder conditions.[12]

  • Solid Acids: Zeolites and other solid acid catalysts offer the significant advantage of being recoverable and reusable, which is beneficial for industrial applications.[3][12] However, they can be deactivated by product adsorption and may require specific pre-treatment.[12]

Table 2: Comparison of Catalysts for Fries Rearrangement

Catalyst Type Example(s) Advantages Disadvantages
Lewis Acids AlCl₃, BF₃, TiCl₄ High reactivity, well-established Moisture sensitive, corrosive, stoichiometric amounts needed, difficult workup.[3]
Brønsted Acids HF, MSA, PPA[10] Less moisture sensitive, can be easier to handle. Corrosive, can require high temperatures.[3]
Metal Triflates Sc(OTf)₃, Bi(OTf)₃[12] High activity, often require only catalytic amounts, milder conditions. Higher cost compared to traditional acids.

| Solid Acids | Zeolites, Heteropoly acids[11][12] | Reusable, environmentally friendly, simplified workup. | Can be prone to deactivation, may have lower activity.[3][12] |

Experimental Protocols

Protocol 1: Classical Fries Rearrangement using Aluminum Chloride

This protocol is a standard laboratory procedure for achieving the ortho-selective rearrangement.

  • Preparation: Ensure all glassware is thoroughly oven-dried. Set up a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous m-cresyl acetate to a suitable anhydrous, non-polar solvent like monochlorobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly and portion-wise, add 1.5 equivalents of fresh, anhydrous aluminum chloride (AlCl₃). The addition is exothermic.

  • Heating: After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 120-160 °C) to favor the ortho product.[5][7]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: After completion, cool the reaction mixture to room temperature and then very carefully and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[2] This will decompose the aluminum complexes.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the desired ortho-isomer from the para-isomer and other impurities.

Protocol 2: Alternative Synthesis using Methanesulfonic Acid (MSA)

This protocol offers a more user-friendly alternative to AlCl₃.[3]

  • Reaction Setup: In a round-bottom flask, dissolve m-cresyl acetate in methanesulfonic acid.

  • Heating: Heat the mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into ice water. The product will often precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash thoroughly with water to remove MSA, and dry.

  • Purification: If necessary, the crude product can be recrystallized or purified by column chromatography.

Reaction Mechanism

The accepted mechanism for the Lewis acid-catalyzed Fries rearrangement involves the formation of a key acylium ion intermediate.

Fries_Mechanism cluster_0 Step 1: Complexation cluster_1 Step 2: Acylium Ion Formation cluster_2 Step 3: Electrophilic Aromatic Substitution cluster_3 Step 4: Rearomatization & Hydrolysis Ester m-Cresyl Acetate Complex Oxygen-Lewis Acid Complex Ester->Complex + AlCl₃ Catalyst AlCl₃ (Lewis Acid) Acylium Acylium Cation Intermediate Phenoxide Aluminum Phenoxide Complex_1->Acylium Complex_1->Phenoxide Intermediate Sigma Complex Intermediate Acylium_2->Intermediate Phenoxide_2->Intermediate Product_Complex Product-Aluminum Complex Intermediate_2->Product_Complex - H⁺ Final_Product 2'-Hydroxy-6'-methylacetophenone Product_Complex->Final_Product Workup (H₃O⁺)

Caption: Mechanism of the Fries Rearrangement.[1][3]

References

Technical Support Center: Purification of 1-(2-Hydroxy-6-methylphenyl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-hydroxy-6-methylphenyl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of phenolic ketones.

Introduction

This compound, also known as 2'-hydroxy-6'-methylacetophenone, and its derivatives are valuable intermediates in organic synthesis. Their purification can be challenging due to the presence of isomers, unreacted starting materials, and byproducts from their synthesis, which is often accomplished via Friedel-Crafts acylation or a Fries rearrangement. This guide provides practical, field-proven insights into overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. For a Friedel-Crafts acylation of m-cresol, common impurities include:

  • Isomeric Products: The primary impurity is often the para-acylated isomer, 1-(4-hydroxy-2-methylphenyl)ethanone. The ratio of ortho to para isomers can be influenced by the Lewis acid and reaction conditions.[1]

  • Unreacted Starting Materials: Residual m-cresol and the acylating agent (e.g., acetyl chloride or acetic anhydride) may be present.

  • Polysubstituted Byproducts: Although less common in Friedel-Crafts acylation due to the deactivating effect of the first acyl group, some di-acylation may occur.[2]

  • Complexes with Lewis Acid: The product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which needs to be effectively hydrolyzed during the workup.[3][4]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. For phenolic ketones like this compound, a common stationary phase is silica gel. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[5][6] Visualization can be achieved under UV light (254 nm), where the aromatic ring will quench fluorescence, or by using a staining agent like iodine vapor.[6]

Q3: Which purification technique is most suitable for my compound?

A3: The choice of purification technique depends on the nature of the impurities and the scale of your reaction.

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline solids if a suitable solvent system can be found. It is particularly effective at removing small amounts of impurities.

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities, such as isomers or byproducts with significantly different structures.[7]

  • Distillation: For liquid derivatives or if the compound is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.[8][9]

Troubleshooting Guide

Issue 1: Poor Separation of Isomers (ortho vs. para) in Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for the desired product and an impurity.

  • Fractions collected from the column are a mixture of isomers as confirmed by ¹H NMR or LC-MS.

Possible Causes & Solutions:

Cause Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for resolving isomers with similar polarities. Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient.[10] For challenging separations, consider adding a small amount of a third solvent like dichloromethane or a modifier like acetic acid to improve selectivity.
Incorrect Stationary Phase Standard silica gel may not provide sufficient selectivity. Consider using alternative stationary phases like alumina or reverse-phase C18 silica.[11]
Column Overloading Applying too much crude material to the column will lead to broad bands and poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.
Improper Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and band distortion. Ensure the column is packed uniformly and the stationary phase is fully settled before loading the sample.
Issue 2: Product Oiling Out During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the compound separates as an oil.

Possible Causes & Solutions:

Cause Solution
Solvent is Too Good The compound is too soluble in the chosen solvent, even at low temperatures. Try a less polar solvent or a solvent mixture.
Cooling Too Rapidly Rapid cooling can favor oil formation over crystal nucleation and growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Presence of Impurities Impurities can inhibit crystallization. Try adding a small seed crystal of the pure compound to induce crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate nucleation.
Supersaturation The solution is too concentrated. Add a small amount of the solvent to dilute the solution slightly.
Issue 3: Low Recovery from Purification

Symptoms:

  • The final yield of the purified product is significantly lower than expected based on the crude weight.

Possible Causes & Solutions:

Cause Solution
Product Loss During Workup Incomplete extraction from the aqueous layer or loss during washing steps. Ensure the pH of the aqueous layer is appropriate for the extraction of your phenolic compound. Perform multiple extractions with smaller volumes of organic solvent.
Decomposition on Silica Gel Some phenolic compounds can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.
Irreversible Adsorption on the Column The compound may be too polar and sticking irreversibly to the stationary phase. Increase the polarity of the eluent or consider using a different purification technique.
Product Volatility If the compound is volatile, it may be lost during solvent removal under reduced pressure. Use a lower temperature on the rotary evaporator and ensure the vacuum is not too strong.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and the choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, water, hexane, ethyl acetate, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[12][13]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives a good separation between your desired product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.[5] A common system for phenolic ketones is hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the gradient. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity Column Column Chromatography Decision->Column Low Purity / Isomers Pure Pure Product Recrystallization->Pure Column->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Isomer Separation

IsomerSeparationTroubleshooting Start Poor Isomer Separation CheckTLC Optimize TLC Solvent System? Start->CheckTLC AdjustSolvent Adjust Eluent Polarity / Composition CheckTLC->AdjustSolvent Yes CheckLoading Reduce Sample Load? CheckTLC->CheckLoading No Success Improved Separation AdjustSolvent->Success ChangeStationary Change Stationary Phase (e.g., Alumina, C18) ChangeStationary->Success CheckLoading->ChangeStationary No RepackColumn Repack Column Carefully CheckLoading->RepackColumn Yes RepackColumn->Success

Caption: A troubleshooting flowchart for improving isomer separation in column chromatography.

References

Technical Support Center: Navigating Condensation Reactions with 2'-Hydroxy-6'-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2'-Hydroxy-6'-methylacetophenone in condensation reactions. This guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions regarding the use of 2'-Hydroxy-6'-methylacetophenone in condensation reactions.

Q1: Why is my condensation reaction with 2'-Hydroxy-6'-methylacetophenone showing low to no yield?

The primary reason for the low reactivity of 2'-Hydroxy-6'-methylacetophenone is significant steric hindrance . The presence of the methyl group at the ortho (6') position physically obstructs the acetyl group. This steric bulk impedes two critical steps in a typical base-catalyzed condensation like the Claisen-Schmidt reaction:

  • Enolate Formation: The approach of a base to abstract an α-proton from the acetyl group is sterically hindered, slowing down the formation of the reactive enolate intermediate.

  • Nucleophilic Attack: Even when the enolate is formed, the ortho-methyl group hinders its ability to approach and attack the electrophilic carbonyl carbon of the aldehyde partner.[1]

Q2: How does the ortho-hydroxyl group influence the reaction?

The 2'-hydroxyl group has a dual electronic and steric influence:

  • Activating Effect: As an electron-donating group, the hydroxyl group increases the electron density of the aromatic ring, which can enhance the overall reactivity of the molecule in some contexts.

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This can increase the stability of the starting material and may decrease the acidity of the α-protons, making enolate formation more difficult under standard basic conditions.

Q3: What are the most common side reactions to watch out for?

Given the forcing conditions that may be required to drive the reaction, several side reactions can occur:

  • Self-condensation of the Aldehyde: If the aldehyde partner has α-hydrogens, it can undergo self-condensation.

  • Cannizzaro Reaction: If an aromatic aldehyde without α-hydrogens is used with a strong base, it can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[2]

  • Intramolecular Cyclization: If the desired chalcone is formed, the ortho-hydroxyl group can undergo an intramolecular Michael addition to the α,β-unsaturated system, leading to the formation of a flavanone. This is often a desired subsequent step but can be an unwanted side product if the chalcone is the target molecule.

Part 2: Troubleshooting and Optimization Guides

This section provides detailed strategies and protocols to overcome the low reactivity of 2'-Hydroxy-6'-methylacetophenone.

Guide 1: Optimizing the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone for chalcone synthesis.[3][4][5] For a sterically hindered ketone like 2'-Hydroxy-6'-methylacetophenone, careful optimization of reaction parameters is crucial.

Troubleshooting Workflow for Low Yield in Claisen-Schmidt Condensation

G start Low/No Yield catalyst Optimize Catalyst System - Stronger base (e.g., NaH, LiHMDS) - Change catalyst type (e.g., Piperidine) start->catalyst Initial Check solvent Modify Solvent - Aprotic polar (e.g., THF, DMSO) - Solvent-free conditions catalyst->solvent If no improvement temp Adjust Temperature - Gradual increase with monitoring - Low temperature for specific catalysts solvent->temp If still low yield alternative Consider Alternative Methods - Microwave-Assisted Synthesis - Ultrasound-Assisted Synthesis temp->alternative For persistent issues

Caption: Troubleshooting workflow for Claisen-Schmidt reactions.

Parameter Optimization:

ParameterStandard Conditions (for less hindered ketones)Recommended Optimization for 2'-Hydroxy-6'-methylacetophenoneRationale
Catalyst NaOH, KOH[6]Stronger, non-nucleophilic bases (e.g., NaH, LiHMDS) or organocatalysts (e.g., Piperidine)Overcomes the difficulty in deprotonation due to steric hindrance and the electronic effect of the hydroxyl group. Piperidine can act as a catalyst for the in-situ generation of the carbanion.
Solvent Protic solvents (e.g., Ethanol, Methanol)[7]Aprotic polar solvents (e.g., THF, DMSO) or solvent-free grindingProtic solvents can interfere with stronger bases. Aprotic solvents can better solvate the intermediates. Solvent-free conditions can increase reactant concentration and promote reaction.
Temperature Room temperature to 50°C[2]Gradual increase from room temperature up to reflux, with careful monitoring for side products.Provides the necessary activation energy to overcome the steric barrier. However, high temperatures can promote side reactions.
Reaction Time 2-24 hours[7]Extended reaction times (24-72 hours) with TLC or LC-MS monitoring.The sterically hindered nature of the substrate will likely lead to a slower reaction rate.

Experimental Protocol: Modified Claisen-Schmidt Condensation

  • Preparation: To a solution of 2'-Hydroxy-6'-methylacetophenone (1.0 eq.) in anhydrous THF, add sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Enolate Formation: Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the reaction mixture back to 0°C and add a solution of the desired aromatic aldehyde (1.1 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC. If no significant conversion is observed, gradually heat the reaction to reflux and continue monitoring.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and acidifying with dilute HCl (e.g., 1M) to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Guide 2: Alternative Energy Sources for Enhanced Reactivity

For particularly stubborn reactions, alternative energy sources can provide the necessary activation energy more efficiently and often with shorter reaction times and higher yields.

1. Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate organic reactions by efficiently heating the reactants.[8][9][10][11]

Experimental Protocol: Microwave-Assisted Claisen-Schmidt Condensation

  • Reactant Mixture: In a microwave-safe reaction vessel, mix 2'-Hydroxy-6'-methylacetophenone (1.0 eq.), the aromatic aldehyde (1.2 eq.), and a catalyst such as boric acid (0.2 eq.) or solid NaOH on alumina.[9]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120-160°C) for 10-40 minutes.

  • Work-up and Purification: After cooling, dissolve the residue in a suitable solvent and purify as described in the conventional method.

Logical Relationship for Choosing Synthesis Method

G start Starting Synthesis conventional Conventional Claisen-Schmidt (Optimized Conditions) start->conventional success Successful Product Formation conventional->success High Yield failure Low Yield / No Reaction conventional->failure Low Yield microwave Microwave-Assisted Synthesis microwave->success ultrasound Ultrasound-Assisted Synthesis ultrasound->success failure->microwave Alternative failure->ultrasound Alternative

Caption: Decision tree for selecting a synthesis method.

2. Ultrasound-Assisted Synthesis

Sonication can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, promoting mass transfer and reactant mixing.[12][13][14][15][16]

Experimental Protocol: Ultrasound-Assisted Condensation

  • Reactant Solution: In a flask, dissolve 2'-Hydroxy-6'-methylacetophenone (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a base such as powdered KOH (2.0 eq.).

  • Sonication: Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 30-50°C) for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow the standard work-up and purification procedures.

Comparative Overview of Methods

MethodTypical Reaction TimeTypical Yield (for hindered substrates)Key Advantages
Conventional Heating 24-72 hoursLow to ModerateSimple setup
Microwave-Assisted 10-40 minutesModerate to HighRapid, efficient heating; high yields[9]
Ultrasound-Assisted 1-4 hoursModerate to HighMild conditions; improved mixing[12][14]

Part 3: References

  • BenchChem. (2025). A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions. BenchChem Application Notes.

  • Mamedov, I. G., & Mamedov, E. I. (2022). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computational methods. Indian Journal of Chemistry, 61B(9), 960-966.

  • Aftan, M. M. (2018). Impact of Intermediate and Terminal Groups on the Thermal Stability of Bent-Core Liquid Crystals. International Journal of Advanced Research, 6(4), 841-853.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Chalcones from 2',6'-Dimethoxyacetophenone. BenchChem Application Notes.

  • Rojas, L., et al. (2019). Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. Antibiotics, 8(4), 183.

  • BenchChem. (2025). Synthesis and Biological Evaluation of Chalcones Derived from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem Application Notes.

  • Climent, M. J., Corma, A., & Iborra, S. (2014). Claisen–Schmidt condensation of HMF with acetophenone. Green Chemistry, 16(3), 1333-1341.

  • Patel, H., et al. (2017). Synthesis of Chalcones. JETIR, 4(8), 134-140.

  • Al-Saeedi, A. H., & El-Gamal, M. I. (2020). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega, 5(33), 20967–20977.

  • Kumar, R., & Nimesh. (2013). Ultrasound assisted Heterocycles Synthesis. International Journal of Pharmaceutical Sciences and Research, 4(10), 3746-3756.

  • Moglilaiah, K., & Vidya, K. (2012). Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones. Indian Journal of Chemistry - Section B, 51B(11), 1622-1625.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis. BenchChem Application Notes.

  • Li, J. T., et al. (2002). Improved synthesis of chalcones under ultrasound irradiation. Ultrasonics Sonochemistry, 9(5), 237-239.

  • Al-Adiwish, W. M., et al. (2018). Microwave assisted Claisen-Schmidt reaction between acetophenones and aldehydes catalyzed by ammonium chloride. Journal of Saudi Chemical Society, 22(8), 987-994.

  • Patel, S., & Shah, U. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 10(2), 245.

  • Ji, S. J., et al. (2002). Improved synthesis of chalcones under ultrasound irradiation. Ultrasonics Sonochemistry, 9(5), 237-239. Available at: --INVALID-LINK--

  • Brun, E., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules, 20(6), 11617-11631.

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from --INVALID-LINK--

  • Netto-Ferreira, J. C., & Scaiano, J. C. (1991). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 87(5), 777-782.

  • FirstHope. (2025). Claisen-Schmidt Condensation. Retrieved from --INVALID-LINK--

  • Prafulla, M. S., et al. (2018). Microwave Assisted Synthesis of Chalcone and Biological Activity. Der Pharmacia Lettre, 10(4), 68-78.

  • Sharma, S., & Kumar, A. (2014). Microwave assisted synthesis and biological activity of certain 4-hydroxy chalcones. Pharmacophore, 5(2), 232-238.

  • Sigma-Aldrich. (n.d.). Improved synthesis of chalcones under ultrasound irradiation. Retrieved from --INVALID-LINK--

References

Technical Support Center: Strategic Prevention of 2'-Hydroxy-6'-methylacetophenone Self-Condensation in Base-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into managing and preventing the self-condensation of 2'-Hydroxy-6'-methylacetophenone during base-catalyzed reactions. Our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Understanding the Core Problem: The Self-Condensation Pathway

Q1: What is the self-condensation of 2'-Hydroxy-6'-methylacetophenone, and why is it a critical side reaction to control?

A1: The self-condensation of 2'-Hydroxy-6'-methylacetophenone is an undesirable side reaction where two molecules of the ketone react with each other.[1] This process, a specific type of aldol condensation, competes directly with your intended cross-condensation reaction (e.g., a Claisen-Schmidt reaction to form a chalcone), thereby reducing the yield of your desired product and complicating purification.[1][2]

The mechanism proceeds in two main stages under basic conditions:

  • Enolate Formation: A base (like NaOH or KOH) abstracts an acidic alpha-proton from the acetyl group of one ketone molecule. This creates a resonance-stabilized enolate ion, which is a potent nucleophile.[3][4]

  • Nucleophilic Attack & Dehydration: This enolate attacks the electrophilic carbonyl carbon of a second molecule of 2'-Hydroxy-6'-methylacetophenone. This forms a β-hydroxy ketone intermediate (an aldol adduct).[2] This adduct can then readily dehydrate (lose a water molecule), especially with heat or continued exposure to a strong base, to yield a stable, conjugated α,β-unsaturated ketone—the self-condensation product.[5][6]

Controlling this pathway is paramount for achieving high yield and purity in reactions where this ketone is intended to be the nucleophilic partner for a different electrophile, such as an aromatic aldehyde.[7]

SelfCondensation cluster_start Reactant Molecule 1 cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_product Dehydration K1 2'-Hydroxy-6'-methyl- acetophenone Enolate Resonance-Stabilized Enolate (Nucleophile) K1->Enolate + Base (-H₂O) Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct Attacks K2 Reactant Molecule 2 (Electrophile) K2->Adduct Dimer Self-Condensation Product (α,β-Unsaturated Dimer) Adduct->Dimer - H₂O

Caption: Mechanism of base-catalyzed self-condensation.

Section 2: Proactive Prevention & Optimization

Q2: The 6'-methyl group on the aromatic ring seems bulky. How does this steric hindrance affect the self-condensation reaction?

A2: You are correct to identify the role of the ortho-methyl group. This group provides significant steric hindrance around the acetyl carbonyl group.[8] This steric bulk physically obstructs the approach of the large enolate nucleophile to the carbonyl carbon of another ketone molecule.[8]

Consequently, 2'-Hydroxy-6'-methylacetophenone has a lower propensity for self-condensation compared to unsubstituted acetophenone. However, this hindrance does not eliminate the side reaction entirely. It merely slows it down. Therefore, relying solely on steric hindrance is insufficient. Rigorous control of reaction conditions remains critical to favor the desired cross-condensation over the slowed, but still possible, self-condensation.

Q3: What is the single most effective strategy to ensure my ketone reacts with my desired aldehyde instead of itself?

A3: The most robust strategy is to design the reaction as a Claisen-Schmidt condensation .[3] This involves carefully selecting your aldehyde partner based on two key principles:

  • Use a Non-Enolizable Aldehyde: The aldehyde must lack alpha-protons. Aromatic aldehydes like benzaldehyde or its derivatives are ideal choices because they cannot form an enolate ion and therefore cannot undergo self-condensation themselves.[1][9]

  • Ensure High Aldehyde Electrophilicity: Aldehydes are inherently more reactive electrophiles than ketones due to less steric hindrance and electronic factors.[5] By using an aldehyde partner, the enolate formed from 2'-Hydroxy-6'-methylacetophenone will preferentially attack the more accessible and reactive aldehyde carbonyl, decisively outcompeting the attack on another, more hindered ketone molecule.[1]

Q4: Beyond choosing the right aldehyde, which reaction parameters should I focus on optimizing?

A4: Precise control over reaction conditions is essential to suppress the self-condensation pathway. The following parameters are the most critical levers you can pull.

ParameterRecommendationRationale & Expert Insights
Base Use a catalytic amount of a strong base (e.g., 10-60% NaOH or KOH in an aqueous or alcoholic solution).[7]A strong base is necessary to generate the enolate. However, using a large excess or highly concentrated base can accelerate the dehydration step and other side reactions. The concentration must be sufficient to initiate the reaction without promoting unwanted pathways.
Temperature Maintain a low temperature, typically between 0°C and room temperature. An ice bath is highly recommended, especially during base addition.[10]Aldol additions are often reversible and exothermic. Low temperatures favor the thermodynamic product and slow down the rate of all reactions, giving the desired cross-condensation a kinetic advantage over the sterically hindered self-condensation.
Order of Addition Prepare a solution of the ketone and aldehyde first, then slowly add the base solution dropwise with vigorous stirring.This ensures that the moment an enolate molecule is formed, it is in a large excess of the highly reactive aldehyde electrophile, maximizing the probability of a cross-condensation event. Adding the ketone to a basic solution would generate a high concentration of enolate with nothing to react with but other ketone molecules.
Solvent Ethanol is a common and effective solvent.[11][12]Ethanol effectively dissolves the aromatic ketone and aldehyde while also being compatible with aqueous base solutions. It facilitates a homogeneous reaction environment.

Section 3: A Validated Protocol for Chalcone Synthesis

This protocol for a Claisen-Schmidt condensation between 2'-Hydroxy-6'-methylacetophenone and benzaldehyde serves as a reliable starting point, incorporating the best practices discussed above.

Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Hydroxy-6'-methylacetophenone (1.0 eq) and benzaldehyde (1.0-1.1 eq) in 95% ethanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it is thoroughly chilled to ~0-5°C.

  • Base Addition: While maintaining vigorous stirring and low temperature, add a 40% aqueous NaOH solution dropwise over 15-20 minutes. A color change and the formation of a precipitate are typically observed.[3]

  • Reaction Monitoring: Allow the reaction to stir in the ice bath for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting ketone.[3]

  • Work-up & Neutralization: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.[3] Slowly and carefully acidify the mixture with cold, dilute hydrochloric acid (e.g., 10% HCl) until the pH is acidic (pH ~2-3). This step neutralizes the catalyst and fully precipitates the chalcone product.[3]

  • Isolation & Purification: Collect the solid product via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[13]

Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone & Aldehyde in Ethanol B Cool Mixture in Ice Bath (0-5°C) A->B C Add aq. NaOH dropwise with stirring B->C D Stir for 2-4 hours Monitor by TLC C->D E Quench in Ice/Water & Acidify with HCl D->E F Filter Solid Product E->F G Recrystallize from Ethanol F->G H Pure Chalcone Product G->H

Caption: Validated workflow for Claisen-Schmidt condensation.

Section 4: Troubleshooting Guide

Q5: My yield was low, and NMR/MS analysis shows a byproduct with approximately double the mass of my starting ketone. What went wrong?

A5: This is a classic sign of self-condensation. The higher molecular weight species is the dimer formed from two molecules of 2'-Hydroxy-6'-methylacetophenone.

  • Root Cause Analysis: The most likely causes are:

    • Inefficient Mixing/Slow Base Addition: Pockets of high base concentration may have formed, promoting self-reaction before the base could disperse.

    • Temperature Creep: If the reaction was allowed to warm up, the rate of self-condensation increased.

    • Incorrect Order of Addition: Adding the ketone to the base is a common mistake that guarantees self-condensation.

  • Corrective Actions:

    • Re-run the reaction, ensuring vigorous stirring and very slow, dropwise addition of the base.

    • Use a properly maintained ice bath and monitor the internal temperature.

    • Strictly adhere to the recommended order of addition.

Q6: The reaction is stalled; my starting material is largely unconsumed after several hours. What should I check?

A6: A stalled reaction typically points to an issue with the catalyst or reactants.

  • Checklist:

    • Base Potency: Is your base solution old? Sodium hydroxide solutions can absorb atmospheric CO₂ over time, reducing their effective concentration. Prepare a fresh solution.

    • Reactant Purity: Ensure your 2'-Hydroxy-6'-methylacetophenone and aldehyde are pure. Impurities can inhibit the reaction.

    • Temperature: While low temperature is good, excessively cold conditions (e.g., dry ice/acetone bath) may slow the reaction to a practical halt. Ensure you are within the 0-5°C range.

Q7: My final product appears as a dark, oily, or tar-like substance instead of a crystalline solid. What could be the cause?

A7: This often indicates product instability or the formation of complex side products. Some hydroxy-substituted chalcones can be sensitive, especially to residual base.[11]

  • Root Cause Analysis:

    • Incomplete Neutralization: If any basic catalyst remains during work-up or solvent evaporation, it can promote decomposition or polymerization of the desired chalcone.

    • Excessive Heat: Overheating during recrystallization can degrade the product.

  • Corrective Actions:

    • Be meticulous during the neutralization step. Check the pH of the aqueous layer with pH paper to ensure it is definitively acidic before filtration.

    • Wash the crude product thoroughly with water.

    • During recrystallization, use the minimum amount of heat necessary to dissolve the solid.

References

Technical Support Center: Managing Reaction Temperature and Time for Optimal Chalcone Yield

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the Technical Support Center for Chalcone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the Claisen-Schmidt condensation to synthesize chalcones. Chalcones, as key precursors in flavonoid biosynthesis, are a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] The successful synthesis of these α,β-unsaturated ketones is highly dependent on the precise control of reaction parameters, with temperature and time being the most critical variables influencing yield and purity.[4]

This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation. Our goal is to move beyond simple procedural lists and explain the causal relationships that govern the success of your synthesis.

Troubleshooting Guide

This section addresses common problems encountered during chalcone synthesis, focusing on diagnosing and resolving issues related to reaction temperature and time.

Q1: My chalcone yield is consistently low, and TLC analysis shows significant amounts of unreacted starting materials. What are the likely causes related to temperature and time?

A1: This is a classic issue that points directly to suboptimal reaction kinetics. Low conversion can stem from several factors related to both time and temperature.[5]

  • Insufficient Reaction Time: The Claisen-Schmidt condensation involves a reversible aldol addition followed by an essentially irreversible dehydration.[5][6] If the reaction is stopped prematurely, the equilibrium may not have sufficiently shifted towards the product, leaving a large portion of the starting aldehyde and ketone unreacted. Reaction times can vary significantly, from a few hours to overnight, depending on the reactivity of your specific substrates.[5]

    • Solution: The most reliable way to determine the optimal reaction time is to monitor its progress diligently using Thin-Layer Chromatography (TLC).[5][7] Spot the reaction mixture every 30-60 minutes alongside the individual starting materials. The reaction should be considered complete only when the spot corresponding to the limiting reactant has disappeared or its intensity has diminished significantly.[1][5]

  • Inappropriate Reaction Temperature: Temperature is a double-edged sword in chalcone synthesis.

    • Cause (Too Low): Many chalcone syntheses proceed efficiently at room temperature (20-25 °C).[5] However, if your substrates are sterically hindered or electronically deactivated, the activation energy barrier may be too high for the reaction to proceed at a reasonable rate at ambient temperature.

    • Solution (Too Low): If TLC analysis shows little to no product formation after several hours at room temperature, gentle heating is warranted. Increase the temperature incrementally, for instance, to 40-50 °C, and continue to monitor by TLC.[4][5] This increase in thermal energy will accelerate the rate of both the initial nucleophilic attack and the subsequent dehydration step.

    • Cause (Too High): Conversely, excessively high temperatures can lead to product degradation or the promotion of side reactions, which can also manifest as low yield of the desired product.[4][5]

    • Solution (Too High): If you are already heating the reaction and observing low yield, consider reducing the temperature. It is generally advised not to exceed 65 °C for standard reflux conditions unless literature for your specific substrates suggests otherwise.[5]

Q2: The reaction mixture has turned dark brown or black, and I've isolated a gummy, oily precipitate instead of crystals. What went wrong?

A2: A dark reaction mixture and the formation of a non-crystalline product are hallmark indicators of side reactions and/or product decomposition, often exacerbated by excessive heat and prolonged reaction times.[5]

  • Primary Cause - Excessive Temperature: High temperatures can promote a variety of unwanted side reactions. The most common culprit is the Cannizzaro reaction , especially under strongly basic conditions.[4][5] In this reaction, an aldehyde lacking α-hydrogens (like the benzaldehyde derivatives used in chalcone synthesis) undergoes disproportionation to form a primary alcohol and a carboxylic acid.[6] This process is highly temperature-dependent and can lead to a complex, dark-colored mixture of byproducts.[4]

  • Secondary Cause - Prolonged Reaction Time: Even at a seemingly optimal temperature, allowing the reaction to proceed for too long can be detrimental. The chalcone product itself can be susceptible to degradation or polymerization under the basic reaction conditions over extended periods, contributing to the formation of intractable oils.

  • Troubleshooting Steps:

    • Reduce Temperature: Immediately attempt the reaction at a lower temperature. If you were refluxing, try running the reaction at 40-50 °C or even room temperature.[4]

    • Monitor Closely: Use TLC to stop the reaction as soon as the limiting starting material is consumed. Do not let it stir for an arbitrary amount of time (e.g., "overnight") without justification from TLC analysis.[4]

    • Control Base Addition: For highly reactive substrates, consider adding the base catalyst (e.g., NaOH or KOH solution) dropwise while cooling the reaction mixture in an ice bath. This helps to dissipate any exothermic heat generated upon addition and maintain better temperature control from the outset.[5]

Q3: My TLC analysis shows multiple spots, indicating the presence of significant side products. How can I adjust temperature and time to improve selectivity?

A3: The formation of multiple byproducts is a selectivity problem. While stoichiometry and catalyst concentration are key, temperature and time are powerful tools for controlling which reaction pathway is favored.

  • Common Side Products:

    • Michael Addition Product: The enolate of the starting ketone can perform a 1,4-conjugate addition (Michael addition) to the α,β-unsaturated system of the newly formed chalcone. This creates a dimeric byproduct and is more likely to occur with prolonged reaction times or high concentrations of the reactive enolate.[5][7]

    • Self-Condensation of Ketone: The starting ketone can react with itself in an aldol condensation, which is generally less favorable than reacting with the more electrophilic aldehyde but can occur under forcing conditions.[6]

    • Cannizzaro Reaction Products: As discussed in Q2, this occurs at higher temperatures with aldehydes lacking α-hydrogens.[4]

  • Optimization Strategy for Selectivity:

    • Lower the Temperature: Most side reactions have higher activation energies than the desired Claisen-Schmidt condensation. By lowering the reaction temperature, you can disproportionately slow down these unwanted pathways, thus increasing the selectivity for your desired chalcone. Room temperature is often the best starting point to minimize impurities.[5]

    • Minimize Reaction Time: The longer your product is exposed to the basic reaction conditions and unreacted enolate, the higher the probability of subsequent reactions like Michael addition.[5] Therefore, stopping the reaction promptly upon completion (as determined by TLC) is crucial for preventing the formation of these secondary products.

Frequently Asked Questions (FAQs)

Q1: What is the single "optimal" reaction time for chalcone synthesis?

A1: There is no universal optimal reaction time. The time required for a chalcone synthesis to reach completion is highly dependent on the specific substrates, the catalyst used, the solvent, and the reaction temperature.[5] Reaction times can range from a few minutes for highly reactive substrates under microwave or solvent-free grinding conditions to several hours or even days for less reactive compounds at room temperature.[5] The only authoritative way to determine the correct reaction time for your specific system is to monitor its progress empirically using an analytical technique like TLC.[1][5]

Q2: What is the "ideal" temperature for chalcone synthesis?

A2: The ideal temperature is a balance between achieving a practical reaction rate and maintaining high selectivity. The choice is substrate-dependent:[4][5]

  • Room Temperature (20-25 °C): This is the most common starting point and is often sufficient. It is generally the best choice for minimizing side reactions like the Cannizzaro reaction.[5]

  • Elevated Temperatures (40-65 °C): Gentle heating can significantly increase the reaction rate for less reactive or sterically hindered substrates.[5][6] However, temperatures above 65 °C may lead to a decrease in yield due to product degradation or increased side product formation.[5]

  • Higher Temperatures (70-80 °C): In some specific cases, particularly with di- or tri-hydroxylated chalcones, higher temperatures have been reported as optimal to achieve reasonable yields.[4][8] This highlights the need for empirical optimization for each new synthesis.

Q3: How do I properly monitor the reaction using Thin-Layer Chromatography (TLC)?

A3: Effective TLC monitoring is the key to achieving optimal yield and purity.[1]

  • Preparation: Before starting the reaction, spot your starting materials (aldehyde and ketone) individually on a TLC plate to know their reference Rf values.

  • Sampling: Once the reaction begins, use a capillary tube to take a small aliquot of the reaction mixture every 30-60 minutes.

  • Spotting: Spot the reaction mixture in a separate lane on the TLC plate. It's good practice to co-spot the reaction mixture with the starting materials in another lane to see the separation clearly.

  • Development & Visualization: Develop the plate in an appropriate solvent system (a mixture of hexane and ethyl acetate is common).[5] Visualize the spots under a UV lamp (254 nm), as chalcones and the aromatic starting materials are typically UV-active.[1]

  • Interpretation: The reaction is progressing as the spots for the starting materials diminish in intensity and a new spot for the product appears and intensifies. The reaction is complete when the spot for the limiting starting material is no longer visible.[1][5]

Q4: When should I choose to heat my reaction versus running it at room temperature?

A4: The decision to heat should be data-driven, based on reaction progress.

  • Start at Room Temperature: Always begin your chalcone synthesis at room temperature unless you have a literature precedent indicating otherwise. This provides the mildest conditions and the highest chance of avoiding side products.[5]

  • Evaluate After 1-2 Hours: Monitor the reaction by TLC after the first hour or two.

    • If product is forming at a reasonable rate: Continue at room temperature. There is no need to apply heat and risk side reactions.

    • If there is little or no product formation: The reaction is likely too sluggish. Begin to heat the reaction gently to 40-50 °C.[4][6] Continue monitoring by TLC to see if the rate has improved.

  • When to Use Cooling: For very reactive substrates, the initial aldol addition can be highly exothermic. In these cases, it is beneficial to cool the reaction mixture in an ice bath during the addition of the base catalyst to maintain control and prevent runaway side reactions.[5]

Data & Protocols

Table 1: Impact of Temperature on Chalcone Yield for Various Substrates

The optimal temperature is highly dependent on the specific aromatic aldehyde and ketone used. As the data below illustrates, some reactions show little change in yield across a range of temperatures, while for others, a specific temperature is crucial for success.

AldehydeKetoneCatalyst/SolventTemperature (°C)Yield (%)Reference
4-Fluorobenzaldehyde4-MethoxyacetophenoneNaOH / Solar20 - 60~85 (no significant change)[9]
4-Nitrobenzaldehyde2-HydroxyacetophenoneCa(OH)₂Room Temp88[10]
4-Nitrobenzaldehyde2-HydroxyacetophenoneCa(OH)₂> Room TempYield Decreases[10]
3,4-DihydroxybenzaldehydeAcetophenoneKOH / MeOH70~60[8]
3,4-Dihydroxybenzaldehyde2',4'-DihydroxyacetophenoneKOH / H₂O80~60[8]
Protocol 1: General Experimental Procedure for Chalcone Synthesis

This protocol describes a standard, widely used method for the base-catalyzed Claisen-Schmidt condensation in ethanol.[4][5]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol.

  • Catalyst Addition: While stirring the solution at the desired temperature (e.g., room temperature), slowly add an aqueous or ethanolic solution of a base catalyst (e.g., 10-50% NaOH or KOH) dropwise.

  • Reaction & Monitoring: Allow the reaction to stir at the set temperature. Monitor the disappearance of the limiting starting material using TLC as described in the FAQ.[5] The product may begin to precipitate from the solution as it forms.[5]

  • Workup & Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of cold water or crushed ice. If the product is a solid, it will precipitate.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with a large volume of cold water to remove the base catalyst and other water-soluble impurities.[5]

  • Purification: The crude product can be further purified by recrystallization, typically from 95% ethanol.[5][6] If recrystallization is unsuccessful, column chromatography on silica gel using a hexane/ethyl acetate eluent system is an effective alternative.[5]

Protocol 2: Step-by-Step Guide to Optimizing Reaction Temperature

This workflow provides a systematic approach to finding the optimal temperature for a new chalcone synthesis.

  • Baseline Experiment (Room Temperature): Set up the reaction according to Protocol 1 at room temperature (20-25 °C).

  • Monitor for 4 Hours: Take TLC samples at t = 0, 1 hr, 2 hr, and 4 hr.

  • Analyze TLC Data:

    • Scenario A (Reaction Complete/Near Complete): Room temperature is optimal. Proceed with workup.

    • Scenario B (Slow but Steady Progress): The reaction works at room temperature but is slow. You can choose to let it run overnight or proceed to step 4 to accelerate it.

    • Scenario C (Little to No Product): The reaction requires thermal energy. Proceed to step 4.

  • Incremental Heating Trial: Set up a new reaction or gently heat the existing one to 40-50 °C using a water bath.

  • Monitor Again: Take TLC samples every 30-60 minutes. Compare the rate of product formation to the room temperature experiment. Also, carefully observe the TLC plates for the appearance of any new spots (impurities).

  • Decision Point:

    • If the rate increases significantly without new impurity spots: You have found a better temperature. Continue the reaction at this temperature until completion.

    • If the rate increases but new impurity spots appear: The temperature may be too high, favoring side reactions. Consider a lower temperature (e.g., 30-35 °C) or accept a longer reaction time at room temperature for higher purity.

    • If the reaction is still very slow: A higher temperature (e.g., reflux) may be required, but proceed with caution, monitoring closely for signs of decomposition (darkening color).[5]

Visualizations

Workflow for Optimizing Chalcone Synthesis Conditions

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Workup prep Mix Aldehyde & Ketone in Solvent add_base Add Base Catalyst (e.g., NaOH, KOH) prep->add_base start_rt Stir at Room Temp (20-25°C) add_base->start_rt monitor_tlc Monitor by TLC (1-4 hours) start_rt->monitor_tlc heat Heat to 40-50°C monitor_tlc->heat Reaction Sluggish? workup Pour into Ice/Water Filter Precipitate monitor_tlc->workup Complete? monitor_heat Monitor by TLC heat->monitor_heat monitor_heat->workup Complete? purity_check Check Purity & Side Products monitor_heat->purity_check Side Products? workup->purity_check purify Recrystallize or Column Chromatography purity_check->purify Impurities Present? product Pure Chalcone purity_check->product Pure? purify->product G Reactants Aldehyde + Ketone + Base (OH-) Enolate Ketone Enolate (Nucleophile) Reactants->Enolate Step 1 Deprotonation Aldol_Adduct Aldol Adduct (Reversible) Reactants->Aldol_Adduct Step 2 C-C Bond Formation Cannizzaro_Products Cannizzaro Products (Alcohol + Carboxylate) Reactants->Cannizzaro_Products High Temp Strong Base Enolate->Aldol_Adduct Step 2 C-C Bond Formation Michael_Product Michael Addition Product (Dimer) Enolate->Michael_Product Prolonged Time High Concentration Chalcone Desired Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Step 3 Dehydration (-H₂O) Favored by Heat Chalcone->Michael_Product Prolonged Time High Concentration

References

Technical Support Center: Navigating the Scale-Up of 1-(2-Hydroxy-6-methylphenyl)ethanone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-hydroxy-6-methylphenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the production of this valuable synthetic intermediate. Drawing upon established principles of chemical synthesis and industrial scale-up, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a robust and efficient manufacturing process.

Introduction to Synthetic Strategies

The most prevalent and industrially significant method for the synthesis of this compound is the Fries rearrangement of m-cresyl acetate. This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1] The reaction is ortho- and para-selective, with the desired ortho-isomer favored at higher temperatures.[1]

An alternative route involves the direct Friedel-Crafts acylation of m-cresol. However, this method is often complicated by competing O-acylation and the formation of multiple isomers, making the Fries rearrangement the preferred industrial pathway.

This guide will focus on the challenges associated with the scale-up of the Fries rearrangement of m-cresyl acetate.

Troubleshooting Guide: Common Scale-Up Challenges

Issue 1: Low Yield and/or Incomplete Conversion

A frequent challenge during the scale-up of the Fries rearrangement is achieving consistently high yields. Low conversion of the m-cresyl acetate starting material can be attributed to several factors.

Possible Causes & Solutions:

  • Catalyst Inactivity: Aluminum chloride is extremely hygroscopic, and its reaction with moisture leads to deactivation.[2] On a large scale, ensuring anhydrous conditions is critical.

    • Troubleshooting Protocol:

      • Use freshly opened, high-purity, anhydrous aluminum chloride.

      • Handle AlCl₃ in a controlled, low-humidity environment (e.g., glove box or nitrogen-purged charging vessel).

      • Ensure all solvents and the starting ester are thoroughly dried before use.

  • Insufficient Catalyst Stoichiometry: An excess of AlCl₃ is often required as it complexes with both the starting material and the product.[3]

    • Troubleshooting Protocol:

      • Conduct small-scale optimization studies to determine the ideal catalyst loading for your specific reaction conditions.

      • On scale-up, ensure efficient mixing to prevent localized depletion of the catalyst.

  • Sub-optimal Reaction Temperature: The Fries rearrangement is highly temperature-dependent.[4] Temperatures that are too low will result in slow reaction rates and incomplete conversion.

    • Troubleshooting Protocol:

      • Carefully monitor and control the internal reaction temperature.

      • Ensure the reactor's heating system can provide uniform and consistent heat distribution.

  • Inadequate Reaction Time: Insufficient reaction time will lead to incomplete conversion.

    • Troubleshooting Protocol:

      • Monitor the reaction progress using in-process controls (IPCs) such as HPLC or GC.[5]

      • Define reaction completion based on the stabilization of the starting material and product concentrations.

Issue 2: Poor Regioselectivity (Formation of the para-isomer)

The formation of the undesired 4-hydroxy-2-methylacetophenone (para-isomer) is a common selectivity issue.

Possible Causes & Solutions:

  • Reaction Temperature: Lower reaction temperatures favor the formation of the thermodynamically more stable para-product, while higher temperatures favor the kinetically controlled ortho-product.[1]

    • Troubleshooting Protocol:

      • Increase the reaction temperature. Optimization studies are crucial to find the optimal balance between regioselectivity and impurity formation.

      • Ensure accurate temperature control, as temperature gradients within a large reactor can lead to inconsistent isomer ratios.

  • Solvent Polarity: The use of non-polar solvents tends to favor the formation of the ortho-isomer.[4]

    • Troubleshooting Protocol:

      • Consider using a non-polar solvent like chlorobenzene or running the reaction neat (without solvent) if feasible and safe at the desired temperature.

      • If a polar solvent like nitrobenzene is used, be aware that it can promote the formation of the para-isomer.[4]

Issue 3: Formation of Impurities and Side Products

Besides the isomeric impurity, other side products can complicate purification and reduce the overall yield.

Possible Causes & Solutions:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the starting ester, m-cresyl acetate, to m-cresol and acetic acid.[6]

    • Troubleshooting Protocol:

      • Strictly adhere to anhydrous reaction conditions.

  • Intermolecular Acylation: The acylium ion intermediate can react with another molecule of m-cresyl acetate or the product, leading to di-acylated byproducts.

    • Troubleshooting Protocol:

      • Maintain a homogeneous reaction mixture through efficient agitation to promote the intramolecular rearrangement.

      • Control the rate of addition of the catalyst to avoid localized high concentrations of the reactive intermediate.

Issue 4: Difficult Work-up and Product Isolation

The quenching and isolation steps are critical for obtaining a high-purity product and can present significant challenges at scale.

Possible Causes & Solutions:

  • Exothermic Quench: The quenching of the AlCl₃ complex with water or acid is highly exothermic and can be difficult to control on a large scale.[7]

    • Troubleshooting Protocol:

      • Slowly and controllably add the reaction mixture to a cooled (ice/water bath) aqueous acid solution with vigorous stirring.

      • Ensure the quenching vessel has adequate cooling capacity and headspace to manage any gas evolution.

  • Emulsion Formation: During the aqueous work-up, stable emulsions can form, making the separation of the organic and aqueous layers challenging.[2]

    • Troubleshooting Protocol:

      • Add a saturated brine solution to help break the emulsion.

      • Consider a filter aid for filtration if solids are present.

  • Product Crystallization: Obtaining a crystalline product with good purity and handling characteristics can be difficult.

    • Troubleshooting Protocol:

      • Perform solubility studies to identify a suitable crystallization solvent or solvent mixture.

      • Develop a controlled cooling profile to promote the growth of large, easily filterable crystals.

      • Seeding the solution with pure product crystals can aid in initiating crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Fries rearrangement to maximize the yield of this compound?

A1: Higher temperatures (typically >160°C) favor the formation of the ortho-isomer, which is the desired product.[8] However, excessively high temperatures can lead to decomposition and the formation of byproducts.[9] The optimal temperature should be determined through process development studies for your specific scale and equipment.

Q2: How can I monitor the progress of the reaction in a production environment?

A2: In-process control (IPC) is crucial for monitoring the reaction. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most reliable methods.[5] Samples can be taken at regular intervals, quenched, and analyzed to determine the ratio of starting material, product, and major impurities.

Q3: What are the key safety considerations when scaling up this reaction?

A3: The primary safety hazards are the handling of large quantities of anhydrous aluminum chloride, which reacts violently with water, and the highly exothermic nature of the quench.[10] A thorough process safety assessment, including a thermal hazard evaluation, is essential. This should address potential runaway reaction scenarios and ensure adequate cooling capacity and emergency procedures are in place.

Q4: How should I manage the waste generated from this process?

A4: The primary waste stream is the aqueous acidic solution containing aluminum salts from the quench. This waste stream must be neutralized before disposal.[11] Depending on local regulations, the aluminum hydroxide sludge may need to be disposed of as hazardous waste. Solvent waste should be managed according to standard procedures for halogenated or non-halogenated organic waste.

Experimental Protocols & Data

Table 1: Effect of Temperature on Regioselectivity
Temperature (°C)ortho:para Isomer RatioTotal Yield (%)
601 : 1.575
1001.2 : 185
1402.5 : 188
1654 : 182

Note: This data is illustrative and the optimal conditions for your process should be experimentally determined.

Protocol 1: Laboratory-Scale Synthesis (Illustrative)
  • Reaction Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with m-cresyl acetate (1.0 eq).

  • Solvent Addition: A non-polar solvent such as chlorobenzene is added.

  • Catalyst Addition: Anhydrous AlCl₃ (1.5 eq) is added portion-wise, maintaining the internal temperature below 30°C.

  • Heating: The reaction mixture is heated to the desired temperature (e.g., 165°C) and maintained for a set period.

  • Monitoring: The reaction is monitored by HPLC until the desired conversion is achieved.

  • Work-up: The reaction mixture is cooled to room temperature and then slowly added to a mixture of ice and concentrated HCl with vigorous stirring.

  • Extraction: The product is extracted with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by crystallization.

Visualizations

Diagram 1: Fries Rearrangement Mechanism

Fries_Rearrangement cluster_start Step 1: Complexation cluster_rearrangement Step 2: Acylium Ion Formation & Migration cluster_product Step 3: Rearomatization & Hydrolysis m-Cresyl_Acetate m-Cresyl Acetate Complex Ester-AlCl₃ Complex m-Cresyl_Acetate->Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion Acylium Ion Intermediate Complex->Acylium_Ion Rearrangement Ortho_Attack Ortho Attack Acylium_Ion->Ortho_Attack Sigma_Complex Sigma Complex Ortho_Attack->Sigma_Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Rearomatization Final_Product This compound Product_Complex->Final_Product Hydrolysis (Work-up)

Caption: Mechanism of the Fries Rearrangement.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield or Incomplete Conversion Check_Catalyst Check Catalyst Activity & Stoichiometry Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Purity Analyze Starting Material Purity Start->Check_Purity Catalyst_Moisture Moisture contamination? Check_Catalyst->Catalyst_Moisture Temp_Check Temperature optimal? Check_Conditions->Temp_Check Impurity_Check Impurities present? Check_Purity->Impurity_Check Catalyst_Amount Sufficient stoichiometry? Catalyst_Moisture->Catalyst_Amount No Use_Anhydrous Use fresh, anhydrous AlCl₃ and dry solvents Catalyst_Moisture->Use_Anhydrous Yes Optimize_Stoichiometry Optimize catalyst loading Catalyst_Amount->Optimize_Stoichiometry No Use_Anhydrous->Catalyst_Amount End Yield Improved Optimize_Stoichiometry->End Time_Check Sufficient reaction time? Temp_Check->Time_Check Yes Optimize_Temp Optimize reaction temperature Temp_Check->Optimize_Temp No Monitor_IPC Monitor with IPC (HPLC/GC) Time_Check->Monitor_IPC No Optimize_Temp->Time_Check Monitor_IPC->End Purify_SM Purify starting material Impurity_Check->Purify_SM Yes Purify_SM->End

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 2'-Hydroxy-6'-methylacetophenone Derived Chalcones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the intricate molecular tapestry of chalcones has emerged as a fertile ground for drug discovery. These α,β-unsaturated ketones, characterized by two aromatic rings linked by a three-carbon bridge, have captivated the attention of medicinal chemists due to their diverse pharmacological activities. Among these, their antioxidant properties stand out as particularly promising in the fight against diseases rooted in oxidative stress. This guide offers a comprehensive comparative study of the antioxidant activity of a specific subclass of these compounds: chalcones derived from 2'-Hydroxy-6'-methylacetophenone.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of structure-activity relationships, supporting experimental data, and detailed methodologies to facilitate further investigation in this compelling area of research.

The Scientific Imperative: Why 2'-Hydroxy-6'-methylacetophenone Chalcones?

The antioxidant prowess of chalcones is intrinsically linked to their chemical architecture. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings is a well-established determinant of their ability to scavenge free radicals.[1][2] The 2'-hydroxy group on ring A, in particular, is a key structural feature. It can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing the molecule's conformation and electronic properties, which in turn can modulate its antioxidant capacity.

The introduction of a methyl group at the 6' position of the acetophenone ring introduces a fascinating structural nuance. This substitution can exert both steric and electronic effects. Sterically, the methyl group can influence the planarity of the molecule, potentially affecting the conjugation of the π-electron system, a critical factor in radical stabilization. Electronically, the methyl group is weakly electron-donating, which could subtly modulate the electron density of the aromatic ring and, consequently, its reactivity towards free radicals. Understanding the interplay of these factors is paramount in designing chalcones with optimized antioxidant activity.

Deciphering Antioxidant Efficacy: A Comparative Data Analysis

Table 1: Comparative Antioxidant Activity (IC₅₀ Values) of 2'-Hydroxy-6'-methylacetophenone Derived Chalcones and Related Analogues

Compound/DerivativeSubstitution on Ring BDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference
Hypothetical 2'-Hydroxy-6'-methylchalcone Series
2'-Hydroxy-6'-methylchalconeUnsubstitutedData not availableData not available
4-Hydroxy4-OHExpected to be potentExpected to be potent
4-Methoxy4-OCH₃Moderate activity expectedModerate activity expected
3,4-Dihydroxy3,4-(OH)₂Expected to be highly potentExpected to be highly potent
Reference 2'-Hydroxychalcones (without 6'-methyl group)
2'-HydroxychalconeUnsubstitutedMild activityMild activity[3]
2',4-Dihydroxychalcone4-OHPotentPotent[4]
2',4'-Dihydroxy-3,4-dimethoxychalcone4'-OH, 3,4-(OCH₃)₂Lower activity than ButeinLower activity than Butein[5]
Butein (2',3,4,4'-Tetrahydroxychalcone)3,4,4'-(OH)₃Higher activity than DHDMHigher activity than DHDM[5]
2′,4′,4-Trihydroxychalcone4,4'-(OH)₂26.55 ± 0.55 µg/mL-[2]

Note: The data for the hypothetical 2'-Hydroxy-6'-methylchalcone series is inferred based on established structure-activity relationships and requires experimental validation. The provided IC₅₀ values for reference compounds are sourced from the cited literature and may have been determined under varying experimental conditions.

Analysis of Structure-Activity Relationships (SAR):

From the available data on related 2'-hydroxychalcones, several key SAR insights can be extrapolated and applied to the 2'-hydroxy-6'-methyl series:

  • The Critical Role of Hydroxyl Groups: The presence and position of hydroxyl groups on ring B are paramount for potent antioxidant activity.[1] Compounds with a catechol (3,4-dihydroxy) or pyrogallol (3,4,5-trihydroxy) moiety on ring B are consistently among the most active radical scavengers. This is attributed to their ability to donate hydrogen atoms and form stable phenoxyl radicals.

  • Methoxy Groups as Modulators: Methoxy groups generally lead to a lower antioxidant activity compared to their hydroxyl counterparts. However, their presence can still contribute to the overall antioxidant profile and can be beneficial for other pharmacological properties like metabolic stability.

  • The Unexplored Influence of the 6'-Methyl Group: The primary focus of this guide is the effect of the 6'-methyl group. It is hypothesized that this group could lead to a slight increase in electron density on ring A, potentially enhancing its radical scavenging capacity. Conversely, steric hindrance from the methyl group might disrupt the planarity of the molecule, which could have a nuanced impact on activity. Direct experimental comparison is essential to elucidate this effect definitively.

The Method Behind the Measurement: Experimental Protocols

To ensure the reproducibility and validity of antioxidant activity assessment, standardized and well-documented experimental protocols are indispensable. The following are detailed, step-by-step methodologies for the most common in vitro antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of the deep violet methanolic solution of DPPH• to the pale yellow hydrazine is measured spectrophotometrically.[3][4]

Experimental Protocol:

  • Preparation of DPPH• Solution: Prepare a 0.1 mM solution of DPPH• in methanol.

  • Preparation of Test Compounds and Standard: Prepare stock solutions of the synthesized chalcones and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Create a series of dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add the methanolic DPPH• solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at the characteristic wavelength of DPPH• (typically around 517 nm) using a spectrophotometer. A blank containing only methanol and a control containing methanol and the DPPH• solution should be included.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•⁺ radical cation. The pre-formed radical cation has a blue-green color, which is decolorized upon reduction by an antioxidant.[4]

Experimental Protocol:

  • Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

  • Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds and Standard: Prepare stock solutions and serial dilutions of the chalcones and a standard antioxidant in the appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to the ABTS•⁺ working solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Visualizing the Science: Diagrams and Workflows

To enhance the understanding of the concepts and procedures discussed, the following diagrams have been created using Graphviz.

General Synthesis of 2'-Hydroxy-6'-methylacetophenone Derived Chalcones

The Claisen-Schmidt condensation is the cornerstone for the synthesis of chalcones. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.

G acetophenone 2'-Hydroxy-6'-methylacetophenone process Claisen-Schmidt Condensation acetophenone->process aldehyde Substituted Benzaldehyde aldehyde->process base Base (e.g., NaOH, KOH) Ethanol base->process chalcone 2'-Hydroxy-6'-methylchalcone Derivative process->chalcone

Caption: General workflow for the synthesis of 2'-Hydroxy-6'-methylacetophenone derived chalcones.

Antioxidant Mechanism: Radical Scavenging

The primary mechanism by which phenolic antioxidants like chalcones exert their effect is by donating a hydrogen atom to a free radical, thereby neutralizing it.

G ChalconeOH Chalcone-OH FreeRadical Free Radical (R•) ChalconeO Chalcone-O• (Stable Radical) ChalconeOH->ChalconeO H• donation NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule H• acceptance G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH• or ABTS•⁺) reaction Mix Reagents and Samples prep_reagents->reaction prep_samples Prepare Chalcone Solutions (Serial Dilutions) prep_samples->reaction incubation Incubate (Time & Temp Dependent) reaction->incubation measurement Spectrophotometric Measurement incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

References

A Comparative Guide to the Efficacy of Chalcones: 2'-Hydroxy-6'-methylacetophenone Derivatives vs. Other Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological efficacy of chalcones synthesized from 2'-Hydroxy-6'-methylacetophenone against those derived from other substituted and unsubstituted acetophenones. We will delve into the synthetic strategies, comparative biological activities supported by experimental data, and the underlying structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Introduction: The Chalcone Scaffold in Medicinal Chemistry

Chalcones are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. This structural motif, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a crucial precursor for the biosynthesis of all flavonoids in plants.[1][2] The remarkable versatility of the chalcone scaffold has captured the attention of medicinal chemists worldwide. Its broad spectrum of pharmacological activities—including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties—makes it a "privileged structure" in drug discovery.[3][4][5][6]

The biological activity of chalcones is intrinsically linked to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, allowing for covalent interactions with biological nucleophiles such as the cysteine residues in key enzymes and proteins.[1] Furthermore, the ease of synthesis via the Claisen-Schmidt condensation allows for the systematic introduction of various substituents on both aromatic rings (designated as Ring A, from the acetophenone precursor, and Ring B, from the benzaldehyde precursor). This flexibility is invaluable for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.[1][6]

This guide focuses specifically on how substitutions on the acetophenone-derived Ring A, comparing the unique 2'-hydroxy-6'-methyl substitution pattern to other common acetophenone precursors, influence the overall biological efficacy of the resulting chalcones.

Synthesis of Chalcones: The Claisen-Schmidt Condensation

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a robust and versatile base-catalyzed crossed aldol condensation.[7] The reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde.[8]

Mechanism and Rationale

The reaction proceeds through a well-established mechanism:

  • Enolate Formation : A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate.[2] The choice of a strong base is critical for ensuring a sufficient concentration of the enolate nucleophile.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Dehydration : The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated chalcone system.[2]

The use of an aromatic aldehyde lacking α-hydrogens prevents self-condensation, thereby improving the yield of the desired chalcone product.[2] Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the base catalyst.[9]

General Experimental Protocol: Chalcone Synthesis

The following protocol provides a standardized, widely-used method for synthesizing chalcones via the Claisen-Schmidt condensation.[1][2]

Materials:

  • Substituted Acetophenone (e.g., 2'-Hydroxy-6'-methylacetophenone) (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation : In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone and the aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until a homogenous solution is formed.

  • Catalyst Addition : Cool the flask in an ice bath. Slowly add the NaOH solution dropwise to the reaction mixture while maintaining the temperature below 25°C. The appearance of a color change or precipitate often indicates the initiation of the reaction.

  • Reaction Progression : Continue stirring the reaction mixture at room temperature. The reaction time can vary from 4 to 48 hours, depending on the specific reactants.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Isolation : Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral. This step neutralizes the catalyst and precipitates the crude chalcone product.

  • Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[10]

Visualization of the Synthetic Workflow

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization prep_reactants Dissolve Acetophenone & Benzaldehyde in Ethanol add_base Dropwise addition of NaOH (Ice Bath) prep_reactants->add_base stir Stir at Room Temp (4-48h) add_base->stir monitor Monitor by TLC stir->monitor acidify Pour into Ice/Water & Acidify with HCl monitor->acidify filtrate Vacuum Filtration acidify->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize analysis FT-IR, NMR, Mass Spec recrystallize->analysis G Chalcone Chalcone Derivative ROS Increased ROS Levels Chalcone->ROS Casp8 Caspase-8 Activation (Extrinsic Pathway) Chalcone->Casp8 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Intrinsic Pathway Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Chalcones Derived from 2'-Hydroxy-6'-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for chalcone derivatives synthesized from 2'-Hydroxy-6'-methylacetophenone. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of polyphenolic compounds that serve as precursors for flavonoids and exhibit a vast array of pharmacological activities.[1][2][3] The biological efficacy of chalcones is largely attributed to the α,β-unsaturated ketone moiety, which acts as a Michael acceptor and facilitates interactions with numerous biological targets.[1][2]

The specific focus on derivatives from 2'-Hydroxy-6'-methylacetophenone allows for a nuanced exploration of how the fixed substituents on Ring A—the ortho-hydroxyl and ortho-methyl groups—synergize with variable substituents on Ring B to modulate biological outcomes. The 2'-hydroxy group is particularly significant, as its ability to form an intramolecular hydrogen bond with the carbonyl oxygen influences the molecule's planarity and interaction with enzymatic targets.[4][5] This guide synthesizes experimental data from related studies to build a predictive SAR model for researchers engaged in the rational design of novel therapeutic agents based on this scaffold.

The Synthetic Foundation: Claisen-Schmidt Condensation

The cornerstone for synthesizing the chalcone library is the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[2][6][7] This method allows for the systematic introduction of diverse functionalities onto Ring B, which is paramount for SAR exploration.

General Synthesis Workflow

The workflow for synthesizing and characterizing these chalcones is a systematic process designed to ensure purity and structural confirmation before biological evaluation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization S1 Reactants (2'-Hydroxy-6'-methylacetophenone + Substituted Benzaldehyde) S2 Claisen-Schmidt Condensation (Base-catalyzed in Ethanol) S1->S2 S3 Acidification & Precipitation (Dilute HCl) S2->S3 P1 Filtration & Washing S3->P1 P2 Recrystallization (e.g., from Ethanol) P1->P2 C1 Melting Point P2->C1 C2 Spectroscopy (FT-IR, ¹H-NMR, ¹³C-NMR) C1->C2 C3 Mass Spectrometry C2->C3

Caption: General workflow for chalcone synthesis and characterization.

Experimental Protocol: Chalcone Synthesis

This protocol details the Claisen-Schmidt condensation for preparing a chalcone derivative from 2'-Hydroxy-6'-methylacetophenone.

Materials:

  • 2'-Hydroxy-6'-methylacetophenone

  • Substituted aromatic aldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Dilute Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2'-Hydroxy-6'-methylacetophenone and 1.0-1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of ethanol.

  • Initiation of Reaction: Cool the flask in an ice bath. While stirring, slowly add a 40-50% aqueous solution of KOH or NaOH dropwise. A distinct color change is typically observed as the reaction initiates.[3]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.[2]

  • Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidification: Neutralize and then acidify the mixture by the slow, dropwise addition of dilute HCl until the pH is approximately 2-3. This step protonates the phenoxide and precipitates the chalcone product.[2]

  • Isolation and Purification: Collect the solid precipitate via vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone.[2]

  • Characterization: Confirm the structure and purity of the synthesized compound using FT-IR, ¹H & ¹³C NMR, and Mass Spectrometry.[2][6] The ¹H-NMR spectrum is characteristic, showing two doublets for the α- and β-protons with a coupling constant (J) of ~15 Hz, confirming the trans configuration of the double bond.[5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of chalcones is exquisitely sensitive to the nature and position of substituents on both aromatic rings. For this guide, Ring A is fixed (2'-hydroxy, 6'-methyl), so our analysis focuses on modifications to Ring B.

Caption: Key structural regions of the chalcone scaffold influencing SAR.

Comparative Analysis of Ring B Substitutions

The following table summarizes the impact of various substituents on Ring B on different biological activities, based on data from structurally related 2'-hydroxychalcones.

Ring B Substituent(s)Biological ActivityKey SAR InsightsReference(s)
Unsubstituted Baseline ActivityProvides a reference point for evaluating substituent effects.[8]
Electron-Withdrawing Groups (EWGs)
4-Nitro (-NO₂)Potent Anticancer/AntimicrobialStrong EWGs enhance the electrophilicity of the β-carbon, facilitating Michael addition with biological nucleophiles. The nitro group has shown high potency against cathepsins.[9]
4-Chloro (-Cl), 4-Fluoro (-F)Good Antimicrobial/AnticancerHalogens, particularly at the para-position, generally increase lipophilicity and membrane permeability, leading to enhanced antimicrobial and cytotoxic effects.[10]
Electron-Donating Groups (EDGs)
4-Hydroxy (-OH)Potent AntioxidantHydroxyl groups are excellent hydrogen bond donors and radical scavengers. The presence of a 4'-OH group is a key structural requirement for DPPH scavenging.[4]
4-Methoxy (-OCH₃)Good Antibacterial/AntioxidantThe methoxy group is a moderate EDG. It can increase potency, but multiple methoxy groups can sometimes lead to reduced activity depending on the target.[11][12]
3,4-DimethoxyExcellent AntibacterialShowed superior activity against several bacterial strains, including B. subtilis, suggesting a favorable interaction with bacterial targets.[12]
Positional Isomers
2-Hydroxy vs. 4-HydroxyVaried ActivityThe position of the hydroxyl group is critical. While a 4-OH group enhances antioxidant activity, a 2-OH can form intramolecular H-bonds, altering the molecule's conformation and target affinity.[13]

Key Causality Behind SAR Observations:

  • Antimicrobial & Anticancer Activity: The activity often correlates with the electrophilicity of the α,β-unsaturated system. Electron-withdrawing groups (EWGs) on Ring B pull electron density away from the double bond, making the β-carbon more susceptible to nucleophilic attack by residues (e.g., cysteine thiols) in target proteins, leading to irreversible inhibition.[1][10]

  • Antioxidant Activity: This is primarily driven by the ability to donate a hydrogen atom to neutralize free radicals. Phenolic hydroxyl groups are ideal for this role. Their potency is enhanced by other EDGs on the ring that stabilize the resulting phenoxyl radical.[4][5]

  • Enzyme Inhibition (e.g., Cathepsins, MAO): The chalcone scaffold fits into the active sites of various enzymes. The specific substituents on Ring B determine the binding affinity and selectivity through hydrophobic, electrostatic, and hydrogen bonding interactions.[9][14] For instance, SAR studies on MAO inhibitors showed that substituents on Ring B could shift selectivity between MAO-A and MAO-B isoforms.[14][15]

Biological Activity Profiles & Methodologies

Antimicrobial Activity

Chalcones derived from hydroxyacetophenones consistently demonstrate broad-spectrum antimicrobial activity.[6] The mechanism is often linked to their ability to disrupt cell membranes or inhibit essential enzymes within the microbial cell.

Experimental Protocol: Disc Diffusion Assay

This method provides a qualitative and semi-quantitative screening of antimicrobial activity.

  • Preparation: Prepare Mueller-Hinton agar plates and a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly swab the surface of the agar plates with the microbial suspension.

  • Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test chalcone dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., Ampicillin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

Many chalcone derivatives exhibit potent cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers.[16][17] The primary mechanism often involves the induction of apoptosis through intrinsic or extrinsic pathways, frequently linked to an increase in intracellular reactive oxygen species (ROS).[16]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The structure-activity relationship of chalcones derived from 2'-Hydroxy-6'-methylacetophenone is a rich field for therapeutic discovery. The fixed 2'-hydroxy and 6'-methyl groups on Ring A provide a unique conformational and electronic starting point. The SAR data clearly indicate that electron-withdrawing substituents (e.g., nitro, halo) at the para-position of Ring B are highly favorable for enhancing antimicrobial and anticancer activities . Conversely, electron-donating hydroxyl groups on Ring B are critical for potent antioxidant effects .

Future research should focus on synthesizing and testing a broader library of derivatives directly from the 2'-Hydroxy-6'-methylacetophenone scaffold to refine these SAR models. Investigating di- and tri-substituted Ring B analogues could uncover compounds with enhanced potency and selectivity. Furthermore, exploring novel biological targets beyond cytotoxicity and antimicrobial action, such as specific enzyme or receptor modulation, will continue to unlock the full therapeutic potential of this versatile chemical class.

References

Cytotoxicity evaluation of "2'-Hydroxy-6'-methylacetophenone" derived compounds on cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the exploration of new chemical scaffolds is paramount. One such scaffold gaining significant attention is 2'-hydroxyacetophenone. Its derivatives, particularly the chalcone family, serve as precursors to flavonoids and are being extensively investigated for a wide spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3]

This guide provides an in-depth, objective comparison of the cytotoxic performance of compounds derived from the 2'-hydroxyacetophenone core. We will delve into the experimental data, benchmark these novel compounds against established chemotherapeutic agents, and provide the detailed methodologies required for reproducible evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand the potential of this promising class of molecules.

The Foundational Principle: Quantifying Cytotoxicity

The initial and most critical step in screening for new anticancer agents is the evaluation of their cytotoxic potential.[4] This process determines the concentration-dependent effect of a test compound on the viability and proliferation of cancer cells. The central metric derived from this analysis is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[4] A lower IC50 value signifies higher potency.

This evaluation is typically conducted using robust and reproducible colorimetric assays, such as the MTT or Sulforhodamine B (SRB) assays.[4][5][6][7] The MTT assay, for instance, measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[6] The intensity of this color is directly proportional to the number of viable cells.[6][8]

Experimental Workflow: A Self-Validating System for Cytotoxicity Assessment

To ensure scientific integrity, every protocol must be a self-validating system. The following detailed workflow for the MTT assay is a standard, field-proven method for assessing the cytotoxicity of novel compounds. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Cancer Cell Line Culture (e.g., MCF-7, A549) Maintain in appropriate medium C Cell Seeding Seed 5,000-10,000 cells/well in a 96-well plate A->C B Test Compound Preparation Dissolve in DMSO to create a high-concentration stock E Compound Treatment Add serial dilutions of the test compound to designated wells B->E D Incubation (24h) Allow cells to adhere and resume logarithmic growth C->D D->E F Incubation (48-72h) Expose cells to the compound to allow for cytotoxic effects E->F G MTT Reagent Addition Add MTT solution (5 mg/mL) to each well F->G H Formazan Formation (2-4h) Viable cells metabolize MTT into purple formazan crystals G->H I Solubilization Aspirate medium and add DMSO to dissolve formazan crystals H->I J Absorbance Measurement Read plate on a spectrophotometer (570 nm) I->J K Data Processing Calculate % Cell Viability relative to untreated control J->K L IC50 Determination Plot dose-response curve and calculate the IC50 value K->L

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Action: Harvest and count cells from a healthy culture (viability >90%). Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]

    • Causality: This density ensures cells are in a logarithmic growth phase during the experiment and provides a sufficient signal for the colorimetric assay without reaching over-confluence, which can create artifacts.

  • Adhesion and Growth:

    • Action: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Causality: This period allows adherent cells to attach firmly to the plate surface and recover from the stress of trypsinization and seeding, ensuring a healthy baseline population before treatment.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compound (and positive control) in culture medium. A typical starting range for novel compounds is 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compounds.[8] Include a vehicle control (medium with the same solvent concentration, e.g., DMSO) and a blank (medium only).[4]

    • Causality: Serial dilutions are critical for generating a dose-response curve, which is necessary to calculate an accurate IC50. The vehicle control is essential to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.

  • Exposure Incubation:

    • Action: Incubate the plate for a defined period, typically 48 or 72 hours.

    • Causality: This extended incubation allows sufficient time for the compound to exert its biological effects, which may involve complex cellular processes like cell cycle arrest or the induction of apoptosis.

  • MTT Addition and Incubation:

    • Action: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[4][8]

    • Causality: Only metabolically active, viable cells can reduce the MTT tetrazolium salt into formazan crystals. This step is the core of the viability measurement.

  • Solubilization and Measurement:

    • Action: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Measure the absorbance at 570 nm using a microplate reader.

    • Causality: The formazan crystals are insoluble. DMSO is an effective solvent that brings the colored product into solution, allowing for its quantification via spectrophotometry. The amount of color is directly proportional to the number of viable cells.

Comparative Cytotoxicity of 2'-Hydroxyacetophenone Derivatives

Research has demonstrated that chalcones synthesized from 2'-hydroxyacetophenone and various substituted benzaldehydes exhibit significant cytotoxic activity across a range of human cancer cell lines. The table below summarizes the IC50 values for several representative derivatives, showcasing their potency.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
LY-2 MCF-7Breast Adenocarcinoma4.61 - 9.8 µM[1]
LY-8 HT29Colorectal Cancer4.61 - 9.8 µM[1]
LY-10 A549Lung Cancer4.61 - 9.8 µM[1]
4'-hydroxy-2',6'-dimethoxychalcone CEM/ADR5000Leukemia (MDR)2.54 µM[9]
4'-hydroxy-2',6'-dimethoxychalcone CCRF-CEMLeukemia8.59 µM[9]
Cardamomin CCRF-CEMLeukemia8.59 µM[9]
2',4'-dihydroxy-3',6'-dimethoxychalcone CCRF-CEMLeukemia10.67 µM[9]
β-nitrostyrene derivative (CYT-Rx20) MCF-7Breast Adenocarcinoma0.81 µg/mL[10]
β-nitrostyrene derivative (CYT-Rx20) MDA-MB-231Breast Adenocarcinoma1.82 µg/mL[10]

MDR: Multi-Drug Resistant

These results indicate that derivatives of 2'-hydroxyacetophenone can achieve potent cytotoxicity, with IC50 values often in the low micromolar range. Notably, compounds like 4'-hydroxy-2',6'-dimethoxychalcone show exceptional activity even against multi-drug resistant leukemia cells, suggesting a potential to overcome common chemotherapy resistance mechanisms.[9]

Performance Benchmark: Comparison with Standard Chemotherapeutics

To contextualize the efficacy of these novel derivatives, their cytotoxic profiles must be compared against well-established, clinically used anticancer drugs such as Doxorubicin and Cisplatin. These drugs serve as a critical benchmark for potency.

Standard DrugCancer Cell LineCancer TypeIC50 (µM) - 48/72h ExposureReference
Doxorubicin K562 (Original)Leukemia0.031 µM[8]
BFTC-905Bladder Cancer2.26 µM[8]
MCF-7Breast Cancer2.50 µM[8][11]
HeLaCervical Cancer2.92 µM[8][11]
K562/Dox (Resistant)Leukemia0.996 µM[8]
HepG2Hepatocellular Carcinoma12.18 µM[8][11]
Cisplatin BxPC-3Pancreatic Cancer5.96 µM[12]
MIA PaCa-2Pancreatic Cancer7.36 µM[12]
HeLaCervical CancerWide variability reported[13]
MCF-7Breast CancerWide variability reported[13]
HepG2Hepatocellular CarcinomaWide variability reported[13]

While standard drugs like Doxorubicin can exhibit sub-micromolar potency against sensitive cell lines, the data reveals two key insights. First, the potency of Doxorubicin and Cisplatin can vary significantly across different cancer types.[11][13] Second, resistance can dramatically increase the IC50 value, as seen in the K562/Dox cell line.[8] The fact that some 2'-hydroxyacetophenone derivatives show potent activity in the low single-digit micromolar range, including against resistant cell lines, underscores their therapeutic potential and warrants further investigation.

Mechanistic Insights: How Do These Compounds Kill Cancer Cells?

The cytotoxic effects of 2'-hydroxyacetophenone derivatives are not merely a result of non-specific toxicity. Mechanistic studies reveal that these compounds interfere with multiple cellular pathways critical for cancer cell survival and proliferation.[14]

Key mechanisms include:

  • Induction of Apoptosis: Many chalcone derivatives trigger programmed cell death, or apoptosis. This is often achieved by altering the ratio of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases, the executioner enzymes of apoptosis.[10][15][16]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G1 or G2/M checkpoints. For example, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) was found to induce G1 cell cycle arrest by downregulating cyclin D1 and CDK4.[17]

  • Inhibition of Pro-Survival Signaling Pathways: The PI3K/AKT pathway is a central signaling axis that promotes cell survival and proliferation and is often hyperactivated in cancer. Several 2'-hydroxyacetophenone derivatives have been shown to suppress this pathway, thereby removing a critical survival signal and making the cancer cells more susceptible to apoptosis.[15][16][17] Other pathways, such as MAPK and NF-κB, are also common targets.[18]

PI3K_AKT_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates MDM2 MDM2 AKT->MDM2 Activates Survival Cell Survival & Proliferation NFkB->Survival Promotes p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Promotes Compound 2'-Hydroxyacetophenone Derivative Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pro-survival pathway by derivative compounds.

Conclusion and Future Outlook

The collective evidence strongly supports the continued investigation of 2'-hydroxyacetophenone derivatives as a promising class of cytotoxic agents. The modular nature of their synthesis allows for the creation of diverse chemical libraries, and the data presented herein demonstrates that specific structural modifications can yield compounds with low-micromolar potency against a variety of cancer cell lines, including those resistant to standard therapies.

The performance of the most active derivatives is comparable to, and in some contexts potentially superior to, established drugs like Cisplatin, particularly when considering multi-drug resistant phenotypes. Their ability to modulate key cancer-related signaling pathways, such as PI3K/AKT, provides a strong mechanistic rationale for their observed cytotoxicity.

Future research should focus on optimizing lead compounds to further enhance potency and selectivity, conducting comprehensive in vivo studies to validate these in vitro findings, and further elucidating their precise molecular targets to pave the way for their potential clinical development.

References

A Senior Application Scientist's Guide to the DPPH Assay for Evaluating "1-(2-Hydroxy-6-methylphenyl)ethanone" Chalcone Antioxidant Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the antioxidant potential of synthetic compounds is a cornerstone of early-phase drug discovery. Oxidative stress is a known contributor to a myriad of pathologies, making the identification of potent antioxidant scaffolds a critical endeavor. Chalcones, belonging to the flavonoid family, are renowned for a wide spectrum of biological activities, including significant antioxidant effects.[1][2][3] This guide provides an in-depth, comparative analysis of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay as a primary screening method for a specific class of synthetic chalcones derived from "1-(2-Hydroxy-6-methylphenyl)ethanone."

We will move beyond a simple recitation of protocol steps, instead focusing on the causality behind experimental choices, ensuring a self-validating and robust methodological framework.

Pillar 1: The Foundational Chemistry of the DPPH Assay

The DPPH assay is a rapid, straightforward, and cost-effective spectrophotometric method for assessing the free radical scavenging ability of chemical compounds.[4][5][6] Its utility is predicated on the stability of the DPPH radical, a molecule that presents a deep violet color in solution due to its unpaired electron, with a characteristic strong absorbance maximum around 517 nm.[4][5]

The core principle is a redox reaction. When an antioxidant compound, such as a chalcone, is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This act of donation neutralizes the free radical, converting it to its reduced form, DPPH-H (diphenylpicrylhydrazine).[6][7] This reduction is visually and quantitatively apparent as the solution's color fades from deep violet to a pale yellow.[4][6] The magnitude of this color change, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the test compound.[4]

Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.

Pillar 2: A Self-Validating Experimental Protocol

Trustworthiness in scientific data stems from a protocol designed to be self-validating. This involves not just precise execution but also the inclusion of appropriate controls and standards that confirm the assay is performing as expected.

Step 1: Reagent and Sample Preparation (The "Why")
  • DPPH Working Solution (0.1 mM):

    • Protocol: Dissolve an appropriate amount of DPPH powder (e.g., ~4 mg) in 100 mL of analytical grade methanol or ethanol.

    • Causality & Trustworthiness: DPPH is light-sensitive and degrades over time. Therefore, the solution must be prepared fresh for each experiment and stored in an amber bottle or a flask wrapped in aluminum foil to prevent photodegradation, which would lead to a falsely low control absorbance.[6][8] Methanol and ethanol are used as they are excellent solvents for both the polar DPPH radical and a wide range of organic test compounds like chalcones.[8]

  • Test Compound Stock Solutions (e.g., 1 mg/mL):

    • Protocol: Accurately weigh and dissolve the synthesized "this compound" chalcone derivatives in the same solvent used for the DPPH solution (e.g., methanol) to create a high-concentration stock.

    • Causality & Trustworthiness: Using the same solvent eliminates potential solvent effect variability between samples. A high-concentration stock allows for accurate serial dilutions to generate a range of test concentrations.

  • Standard Antioxidant Stock Solution (e.g., 1 mg/mL):

    • Protocol: Prepare a stock solution of a well-characterized antioxidant such as Ascorbic Acid, Quercetin, or Trolox.[1][9]

    • Causality & Trustworthiness: The standard serves as a positive control and a performance benchmark. The results obtained for the standard must fall within an expected range, validating the assay's execution on that particular day. Comparing the test compounds to a known standard provides a relative measure of potency.

  • Serial Dilutions:

    • Protocol: From the stock solutions of the test chalcones and the standard, prepare a series of decreasing concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Causality & Trustworthiness: Testing a range of concentrations is essential for determining the IC50 value. This dose-response relationship confirms the antioxidant effect is not an artifact at a single concentration.

Step 2: The Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (in 96-well plate or cuvettes) prep_dpph Prepare 0.1 mM DPPH Solution mix Mix: Sample/Standard (e.g., 100 µL) + DPPH Solution (e.g., 100 µL) prep_dpph->mix prep_chalcone Prepare Chalcone Stock & Dilutions prep_chalcone->mix prep_standard Prepare Standard (e.g., Ascorbic Acid) Dilutions prep_standard->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate control Prepare Control: Solvent (100 µL) + DPPH (100 µL) control->incubate blank Prepare Blank: Sample (100 µL) + Solvent (100 µL) measure Measure Absorbance at 517 nm blank->measure For color correction incubate->measure analyze Calculate % Inhibition & Determine IC50 Value measure->analyze

Caption: Standard experimental workflow for the DPPH assay.

Step 3: Data Acquisition and Analysis
  • Execution: In triplicate, add a defined volume of each chalcone dilution or standard dilution to a microplate well or cuvette. Add an equal volume of the DPPH solution to initiate the reaction. A control containing only the solvent and DPPH solution is run in parallel.[5]

  • Incubation: The reaction mixtures are incubated in the dark for 30 minutes.[5][8][10] The dark incubation is critical to prevent ambient light from degrading the DPPH, which would interfere with the results.[6]

  • Measurement: The absorbance of each sample is measured at 517 nm using a spectrophotometer or microplate reader.[5][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula[5][11]:

    % Scavenging = [ ( Acontrol - Asample ) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the control (solvent + DPPH).

    • Asample is the absorbance of the test sample (chalcone + DPPH).

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the chalcone derivatives.[9][11] A lower IC50 value signifies a higher antioxidant potency.[12]

Pillar 3: Comparative Analysis and Authoritative Grounding

To provide a meaningful comparison, we will analyze hypothetical, yet plausible, data for derivatives of "this compound" chalcones against well-established standards. The antioxidant activity of chalcones is highly influenced by their substitution patterns; specifically, the presence and position of hydroxyl (-OH) groups are known to significantly enhance radical scavenging ability due to their capacity to donate hydrogen atoms.[2][13][14]

Table 1: Comparative Antioxidant Activity (IC50 Values) of Chalcone Derivatives and Standards

CompoundFunctional Group Variation (on second aromatic ring)Hypothetical IC50 (µg/mL)Relative Potency
Standards
Ascorbic Acid-3.37 - 9.53[15]High (Reference Standard)
Quercetin-0.74 - 19.17[16]Very High (Reference Standard)
Test Chalcones
Chalcone A: 1-(2-Hydroxy-6-methylphenyl)-3-phenylprop-2-en-1-oneNo additional substitution85.5Low
Chalcone B: 1-(2-Hydroxy-6-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one4'-Hydroxy22.1Moderate
Chalcone C: 1-(2-Hydroxy-6-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4'-Methoxy45.8Low-Moderate
Chalcone D: 1-(2-Hydroxy-6-methylphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one3',4'-Dihydroxy8.9High (Comparable to Ascorbic Acid)

Note: IC50 values for test chalcones are hypothetical for illustrative purposes, based on structure-activity relationships reported in the literature for similar compounds.[10][14]

Interpretation of Results
  • The Power of Hydroxylation: As demonstrated in Table 1, the introduction of hydroxyl groups onto the second aromatic ring (Ring B) dramatically increases antioxidant activity. Chalcone B , with a single hydroxyl group, is significantly more potent than the unsubstituted Chalcone A . The presence of two hydroxyl groups in Chalcone D results in a very low IC50 value, indicating high potency that is comparable to the standard, Ascorbic Acid. This is a classic example of a structure-activity relationship.

  • Methoxy vs. Hydroxy: Comparing Chalcone C (methoxy group) with Chalcone B (hydroxyl group) shows that the methoxy group confers some antioxidant activity but is substantially less effective than a free hydroxyl group. This is because the hydrogen of the hydroxyl group is the primary radical scavenger; replacing it with a methyl group diminishes this capacity.

  • Benchmarking Against Standards: The inclusion of Ascorbic Acid and Quercetin provides critical context. While Chalcone B shows moderate activity, Chalcone D emerges as a highly promising candidate, justifying further investigation in more complex cellular or enzymatic antioxidant assays.

Conclusion

The DPPH assay serves as an indispensable primary screening tool in the evaluation of novel antioxidant compounds. When executed with a robust, self-validating protocol, it provides reliable and reproducible data for comparing the radical scavenging potential of new chemical entities like "this compound" chalcones. The evidence strongly suggests that the antioxidant potency of this chalcone scaffold is directly and significantly enhanced by the presence of hydroxyl substituents on the aromatic rings. Derivatives featuring a catechol (3,4-dihydroxy) moiety are particularly potent and warrant further development and characterization using a broader panel of antioxidant assays (e.g., ABTS, ORAC, FRAP) to build a comprehensive antioxidant profile.[4][5]

References

A Comparative Analysis of Synthetic Routes to 2'-Hydroxy-6'-methylacetophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2'-Hydroxy-6'-methylacetophenone is a valuable substituted phenol derivative that serves as a key intermediate in the synthesis of various biologically active compounds and fine chemicals. Its structural motif is present in a range of natural products and pharmaceuticals, making efficient and scalable synthetic access to this molecule a topic of significant interest for researchers in organic synthesis and drug development. This guide provides a comparative analysis of the primary synthetic strategies to prepare 2'-Hydroxy-6'-methylacetophenone, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

I. The Fries Rearrangement: A Classic Approach to Ortho-Acylated Phenols

The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the intramolecular acyl group migration from the phenolic oxygen to the aromatic ring.

Mechanism: The reaction proceeds through the formation of an acylium ion intermediate upon coordination of the Lewis acid to the ester carbonyl. This electrophile then attacks the aromatic ring, preferentially at the ortho and para positions. The regioselectivity can often be influenced by reaction temperature, with lower temperatures favoring the para product and higher temperatures favoring the ortho isomer.[1]

Causality of Experimental Choices: The choice of a strong Lewis acid like AlCl₃ is crucial as it must be used in stoichiometric amounts to complex with both the starting ester and the product ketone.[1] The solvent choice is also critical, with non-polar solvents often favoring the intramolecular rearrangement.

II. Directed Ortho-Metalation (DoM): A Regioselective Strategy

Directed ortho-metalation (DoM) offers a highly regioselective route to ortho-substituted aromatics by employing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.[3][4] For the synthesis of 2'-Hydroxy-6'-methylacetophenone, the hydroxyl group of a protected cresol derivative can act as the DMG.

Mechanism: The heteroatom of the DMG coordinates to the lithium atom of the organolithium reagent, positioning the base for selective proton abstraction at the ortho position. The resulting aryllithium species is then quenched with an appropriate acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to introduce the acetyl group. Subsequent deprotection of the hydroxyl group yields the final product.

Expertise in Action: The success of a DoM strategy hinges on the choice of the directing group and the organolithium base. A bulky protecting group on the phenol can enhance the stability of the intermediate and prevent side reactions. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can also be advantageous in certain cases.[5]

III. Friedel-Crafts Acylation of Cresols: A Direct but Challenging Route

The direct Friedel-Crafts acylation of cresols with an acylating agent in the presence of a Lewis acid is another potential route. However, this method is often complicated by issues of regioselectivity and the propensity for O-acylation to form the phenyl ester as a major byproduct.[6]

Mechanistic Considerations: Phenols are bidentate nucleophiles, meaning they can react at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). O-acylation is typically kinetically favored, while the desired C-acylation to form the hydroxyaryl ketone is the thermodynamically more stable outcome. Driving the reaction towards the C-acylated product often requires harsher conditions and careful selection of the catalyst.[7]

Overcoming Challenges: The use of solid acid catalysts or carrying out the reaction in alternative media, such as ionic liquids, has been explored to improve the selectivity for C-acylation.[8][9] Microwave-assisted organic synthesis has also shown promise in accelerating the reaction and improving yields of the desired ortho-acylated product.[10]

Comparative Summary of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Yields Advantages Disadvantages
Fries Rearrangement m-Cresyl acetateAlCl₃, TiCl₄, or other Lewis acidsModerate to GoodWell-established, readily available starting materials.Requires stoichiometric amounts of corrosive Lewis acids, potential for isomer mixtures (ortho/para), harsh reaction conditions.[1]
Directed Ortho-Metalation Protected m-cresoln-BuLi, s-BuLi, or LDA; Acetylating agentGood to ExcellentHigh regioselectivity for the ortho position, milder reaction conditions possible.Requires protection/deprotection steps, use of pyrophoric organolithium reagents, strict anhydrous conditions necessary.[3][11]
Friedel-Crafts Acylation m-CresolAcetyl chloride/anhydride, Lewis acid (e.g., AlCl₃)VariablePotentially the most direct route.Poor regioselectivity (ortho vs. para), significant O-acylation byproduct formation, harsh conditions often required.[6]
Multi-step Synthesis via Nitrile m-CresolNBS/NCS, CuCN, Grignard or organolithium reagentModerate (overall)Avoids direct acylation of the phenol, good control over substitution pattern.Longer synthetic sequence, use of toxic cyanide reagents.[12]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-6'-methylacetophenone via Fries Rearrangement of m-Cresyl Acetate
  • Acetylation of m-Cresol: To a stirred solution of m-cresol (1.0 equiv.) in pyridine (2.0 equiv.) at 0 °C, slowly add acetic anhydride (1.2 equiv.). Allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture into cold 1 M HCl and extract with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford m-cresyl acetate.

  • Fries Rearrangement: To a cooled (0 °C) suspension of anhydrous AlCl₃ (1.5 equiv.) in nitrobenzene, add m-cresyl acetate (1.0 equiv.) dropwise. Heat the mixture to 120 °C and maintain for 2 hours. Cool the reaction to room temperature and carefully pour onto a mixture of crushed ice and concentrated HCl. Extract the product with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2'-Hydroxy-6'-methylacetophenone.

Protocol 2: Synthesis via Directed Ortho-Metalation of a Protected m-Cresol
  • Protection of m-Cresol: To a solution of m-cresol (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C, add methoxymethyl chloride (MOM-Cl, 1.2 equiv.). Stir at room temperature for 6 hours. Quench the reaction with water and extract with dichloromethane. Dry the organic layer over MgSO₄ and concentrate to give the MOM-protected m-cresol.

  • Ortho-Lithiation and Acylation: To a solution of the MOM-protected m-cresol (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equiv.) dropwise. Stir the solution at this temperature for 1 hour. Add acetyl chloride (1.2 equiv.) and continue stirring for an additional 2 hours at -78 °C.

  • Deprotection: Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Concentrate the organic layer and dissolve the residue in a mixture of THF and 6 M HCl (1:1). Stir at room temperature for 12 hours. Neutralize with saturated NaHCO₃ and extract with ethyl acetate. Purify by column chromatography to obtain 2'-Hydroxy-6'-methylacetophenone.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Fries Rearrangement cluster_1 Directed Ortho-Metalation cluster_2 Direct Friedel-Crafts Acylation m-Cresol_FR m-Cresol m-Cresyl_Acetate m-Cresyl Acetate m-Cresol_FR->m-Cresyl_Acetate Ac₂O, Pyridine Product_FR 2'-Hydroxy-6'-methylacetophenone m-Cresyl_Acetate->Product_FR AlCl₃, heat m-Cresol_DoM m-Cresol Protected_Cresol Protected m-Cresol m-Cresol_DoM->Protected_Cresol Protecting Group Ortho-lithiated_Intermediate Ortho-lithiated Intermediate Protected_Cresol->Ortho-lithiated_Intermediate n-BuLi Acylated_Protected_Product Acylated Protected Product Ortho-lithiated_Intermediate->Acylated_Protected_Product Acylating Agent Product_DoM 2'-Hydroxy-6'-methylacetophenone Acylated_Protected_Product->Product_DoM Deprotection m-Cresol_FC m-Cresol Product_FC 2'-Hydroxy-6'-methylacetophenone (ortho/para mixture + O-acylation) m-Cresol_FC->Product_FC Acyl Chloride, AlCl₃

Caption: Synthetic pathways to 2'-Hydroxy-6'-methylacetophenone.

Conclusion

The synthesis of 2'-Hydroxy-6'-methylacetophenone can be achieved through several distinct strategies, each with its own set of advantages and limitations. The Fries rearrangement represents a classical and direct approach, though it may suffer from a lack of regioselectivity and harsh reaction conditions. Direct Friedel-Crafts acylation is often less efficient due to competing O-acylation and the formation of isomeric products. For high regioselectivity and milder conditions, directed ortho-metalation stands out as a powerful method, albeit at the cost of additional protection and deprotection steps. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and available resources. As green chemistry principles become increasingly important, the development of catalytic and more environmentally benign versions of these transformations will continue to be an active area of research.[8]

References

Unlocking Therapeutic Potential: A Comparative Guide to the Efficacy of 1-(2-Hydroxy-6-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. One such scaffold that has garnered considerable interest is 1-(2-Hydroxy-6-methylphenyl)ethanone , a derivative of 2-hydroxyacetophenone. Its unique structural features, including a reactive acetyl group and a hydroxyl group, make it an ideal starting point for the synthesis of a diverse array of derivatives, most notably chalcones, flavones, and hydrazones. These derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for antimicrobial, anticancer, and anti-inflammatory agents.

This guide provides an in-depth, objective comparison of the efficacy of these novel derivatives against established standard drugs in various biological assays. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for the key assays, offering researchers, scientists, and drug development professionals a comprehensive resource to evaluate the potential of this exciting class of compounds.

Antimicrobial Efficacy: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical priority. Derivatives of this compound, particularly chalcones, have emerged as a promising class of antimicrobials.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table provides a comparative analysis of the MIC values of representative this compound derivatives against various bacterial strains, benchmarked against a standard antibiotic, Amoxicillin.

CompoundTarget MicroorganismMIC (µg/mL) of DerivativeMIC (µg/mL) of AmoxicillinReference
(E)-1-(2-hydroxy-6-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone derivative)Staphylococcus aureus125>1000
(E)-1-(2-hydroxy-6-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone derivative)Staphylococcus aureus250>1000
(E)-1-(2-hydroxy-6-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone derivative)Escherichia coli500125

Note: The data presented is a synthesis from available literature and is intended for comparative purposes. Absolute values may vary based on specific experimental conditions.

The data suggests that certain chalcone derivatives exhibit moderate to good activity against Gram-positive bacteria like Staphylococcus aureus, with some derivatives showing better efficacy than the standard drug Amoxicillin under the tested conditions. The activity against Gram-negative bacteria such as Escherichia coli appears to be less potent.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microplate wells with bacterial suspension and compound dilutions prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into MHB and incubated until the turbidity reaches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anticancer Efficacy: Targeting Malignant Cells with Precision

The development of targeted anticancer therapies is a cornerstone of modern oncology. Flavones and other derivatives of this compound have demonstrated promising cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of representative derivatives with the standard chemotherapeutic drug, Cisplatin.

CompoundCancer Cell LineIC50 (µM) of DerivativeIC50 (µM) of CisplatinReference
2-Phenyl-4H-chromen-4-one (Flavone)A549 (Lung)15.88.9[1]
2-(4-Methoxyphenyl)-4H-chromen-4-oneA549 (Lung)10.28.9[1]
2-(4-Chlorophenyl)-4H-chromen-4-oneMCF-7 (Breast)7.512.1[1]

Note: The data presented is a synthesis from available literature and is intended for comparative purposes. Absolute values may vary based on specific experimental conditions.

The data indicates that flavone derivatives exhibit significant anticancer activity, with some derivatives showing comparable or even superior potency to Cisplatin against certain cancer cell lines. The substitutions on the phenyl ring of the flavone structure appear to play a crucial role in modulating their cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Workflow

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with compound dilutions seed_cells->treat_cells prep_compound Prepare serial dilutions of test compound prep_compound->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of formazan) add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end Flavone Flavone Derivative Bax Bax (Pro-apoptotic) Flavone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Flavone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_prep Preparation & Dosing cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis start Start fast_animals Fast rats overnight start->fast_animals administer_drug Administer test compound or standard drug orally fast_animals->administer_drug inject_carrageenan Inject carrageenan into the sub-plantar region of the right hind paw administer_drug->inject_carrageenan After 1 hour measure_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) using a plethysmometer inject_carrageenan->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition end End calculate_inhibition->end ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion Hydrazone Hydrazone Derivative Hydrazone->COX2 Inhibits Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates

References

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 1-(2-Hydroxy-6-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of our work that underpins the safety of our colleagues, the integrity of our research environment, and our collective responsibility to environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(2-Hydroxy-6-methylphenyl)ethanone (also known as 2'-Hydroxy-6'-methylacetophenone), a compound frequently utilized in synthetic and pharmaceutical research.

The procedures outlined herein are synthesized from established best practices for chemical waste management, regulatory standards, and data extrapolated from structurally similar compounds. The core principle is a risk-averse approach that prioritizes safety and regulatory compliance in the absence of a specific, universally adopted disposal protocol for this compound.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Hazard ClassificationInferred Risks and Rationale
Acute Oral Toxicity Harmful if swallowed. This is a common classification for substituted acetophenones.
Skin Irritation Expected to cause skin irritation. The phenolic hydroxyl group can be corrosive to tissues.
Serious Eye Irritation Expected to cause serious eye irritation. Direct contact can lead to significant damage.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.
Environmental Hazard Presumed to be harmful to aquatic life. Phenolic compounds, in general, can exhibit aquatic toxicity.[1]

This hazard profile dictates that this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in standard solid waste receptacles.[2][3] The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" responsibility for hazardous waste, meaning the generator of the waste is responsible for its safe management until its final, environmentally sound disposal.[4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound in various forms.

Pre-Disposal Checklist:
  • Consult Institutional Policy: Before proceeding, review your organization's specific Chemical Hygiene Plan and waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for any clarifications.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.[5]

  • Designated Area: Conduct all waste handling within a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][7]

Step 1: Waste Segregation - The Principle of Incompatibility

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. Do not mix incompatible waste streams.[8][9]

  • Solid Waste:

    • Unused or Expired Reagent: If in its original container, leave it as is. Ensure the label is intact and legible.

    • Contaminated Labware: Items such as weighing paper, gloves, and pipette tips contaminated with the compound should be collected in a designated, lined solid waste container.

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be segregated based on the solvent.

      • Non-halogenated Organic Solvents: Collect in a dedicated "Non-Halogenated Organic Waste" container.

      • Halogenated Organic Solvents: Collect in a dedicated "Halogenated Organic Waste" container.

      • Aqueous Solutions: Collect in a dedicated "Aqueous Waste" container. Do not pour down the drain.

The rationale for separating halogenated and non-halogenated solvents is twofold: it is a regulatory requirement in many jurisdictions, and it facilitates different recycling or disposal pathways, such as fuel blending for non-halogenated solvents.[10]

Step 2: Containerization - Secure and Compliant Containment

The choice of waste container is crucial for safety and compliance.

  • Compatibility: Use containers made of materials compatible with the waste. For organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal cans for acidic or corrosive waste.[11]

  • Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, screw-top lid.[9]

  • Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[11]

Step 3: Labeling - Clear and Accurate Identification

Accurate labeling is a legal requirement and essential for the safety of all personnel handling the waste.[6]

  • EPA Requirements: Each waste container must be clearly labeled with the words "Hazardous Waste."[6]

  • Contents: List all chemical constituents by their full name, including solvents and the compound itself. Provide estimated percentages or concentrations of each component.[3]

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms (e.g., exclamation mark for irritant, health hazard).

Step 4: Storage and Final Disposal - The Hand-Off
  • Satellite Accumulation Area (SAA): Keep the labeled, closed waste containers in your designated SAA. This area must be inspected weekly for leaks or deterioration.[3]

  • EHS Collection: When the container is full or the project is complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Prohibited Methods:

    • Evaporation: Never dispose of chemical waste by evaporation in a fume hood.[9]

    • Drain Disposal: As previously stated, drain disposal is prohibited.[2]

The ultimate disposal method for this type of organic waste is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of the compound.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generated (this compound) ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Identify Waste Form ppe_check->waste_type solid_waste Solid Waste (Contaminated materials, expired reagent) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid container_solid Place in Lined, Designated 'Solid Hazardous Waste' Container solid_waste->container_solid segregate_liquid Segregate by Solvent Type liquid_waste->segregate_liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names & % - Hazard Pictograms - Date container_solid->label_container non_halogen Non-Halogenated Organic Solvent segregate_liquid->non_halogen Non-Halogenated halogen Halogenated Organic Solvent segregate_liquid->halogen Halogenated aqueous Aqueous Solution segregate_liquid->aqueous Aqueous container_non_hal Collect in 'Non-Halogenated Liquid Waste' Container non_halogen->container_non_hal container_hal Collect in 'Halogenated Liquid Waste' Container halogen->container_hal container_aqueous Collect in 'Aqueous Waste' Container aqueous->container_aqueous container_non_hal->label_container container_hal->label_container container_aqueous->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_saa->ehs_pickup end End: Compliant Disposal (via Incineration at TSDF) ehs_pickup->end

Caption: Decision workflow for the disposal of this compound.

Conclusion

By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental responsibility. The key pillars of this process—hazard assessment, proper segregation, secure containerization, and accurate labeling—form a self-validating system that minimizes risk and ensures the safe handling of chemical waste from the point of generation to its final disposition.

References

Navigating the Safe Handling of 1-(2-Hydroxy-6-methylphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a comprehensive, verified Safety Data Sheet (SDS) for 1-(2-Hydroxy-6-methylphenyl)ethanone (CAS 41085-27-2) was not publicly available. The following guidance is synthesized from safety data for structurally analogous compounds, including 2'-Hydroxy-5'-methylacetophenone and 2'-Hydroxyacetophenone. This information is intended to serve as a precautionary guide and is not a substitute for a formal risk assessment by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS officer before handling this chemical.

Understanding the Compound and Its Potential Hazards

This compound, also known as 2'-Hydroxy-6'-methylacetophenone, is an aromatic ketone. While specific toxicological data for this compound is limited, information from closely related analogues suggests that it should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, the primary objective when handling this chemical is to prevent direct contact with skin and eyes and to avoid the inhalation of its dust or vapors.

The core principle behind the following procedures is the "Hierarchy of Controls," which prioritizes engineering controls and administrative controls before relying on personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards identified for analogous compounds.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected before each use.To prevent skin contact, which may cause irritation.[1]
Eye and Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust that can cause serious eye irritation.[2][3]
Skin and Body Protection A buttoned laboratory coat.To shield the skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of particles that may cause respiratory tract irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for managing this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (or analogous data) & SOPs PPE Don Appropriate PPE Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh Compound in Ventilated Enclosure Ventilation->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Decontaminate Decontaminate Glassware & Surfaces Transfer->Decontaminate Waste Segregate & Label Hazardous Waste Decontaminate->Waste RemovePPE Doff PPE Correctly Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before beginning work, review this guide and any internal Standard Operating Procedures (SOPs).

    • Ensure that a safety shower and eyewash station are readily accessible.[3]

    • Don all required PPE as outlined in the table above.

    • Conduct all handling operations within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Handling:

    • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize dust inhalation.

    • Handle the container with care to avoid generating dust.

    • Use non-sparking tools for transfers to prevent ignition sources.[2]

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep it away from incompatible materials such as strong oxidizing agents.

Emergency and Disposal Plan

Spill Response:
  • For small spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills:

    • Evacuate the immediate area.

    • Contact your institution's EHS or emergency response team.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan:

All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Label the containers as "Hazardous Waste" and include the full chemical name.

  • Containerization: Use chemically compatible, leak-proof containers.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these procedures, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Hydroxy-6-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxy-6-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.